Bis(2-diphenylphosphinophenyl)ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZOQOZERSHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401575 | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-10-5 | |
| Record name | Bis[2-(diphenylphosphino)phenyl] ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(diphenylphosphino)phenyl]ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos. This valuable diphosphine ligand is widely utilized in catalysis and materials science. This document details a robust synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to aid in understanding.
Core Synthesis Protocol
The most common and effective method for the synthesis of DPEphos involves a directed ortho-lithiation of diphenyl ether, followed by reaction with chlorodiphenylphosphine (B86185). This approach allows for the selective introduction of the diphenylphosphino groups at the 2 and 2' positions of the diphenyl ether backbone.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of related diphosphine ligands and is considered a standard method for the preparation of DPEphos.
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine
-
Anhydrous hexane (B92381)
-
Anhydrous diethyl ether
-
Degassed water
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A multi-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet, is thoroughly dried and purged with inert gas.
-
Initial Reaction Mixture: To the flask, add diphenyl ether and N,N,N',N'-tetramethylethylenediamine (TMEDA) dissolved in anhydrous hexane. Cool the solution to 0 °C using an ice bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred reaction mixture via the dropping funnel, ensuring the temperature is maintained at or below 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. During this time, a precipitate of the dilithio-salt may form.
-
Phosphination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the stirred suspension. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of degassed water. If a precipitate is present, add a saturated aqueous solution of ammonium chloride to dissolve it. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate (B1210297) as the eluent, to yield pure this compound as a white solid.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (DPEphos).
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₂₈OP₂ | [1] |
| Molecular Weight | 538.56 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [2][3] |
| Melting Point | 175-176 °C | [1] |
| Purity (Assay) | ≥97% - 98% | [2][3][4] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Conforms to structure | [4] |
| ³¹P NMR (CDCl₃) | Conforms to structure, ~ -13 ppm (neat) | [4][5] |
| IR Spectrum | Conforms to structure | [2] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of DPEphos.
Caption: A flowchart illustrating the major stages of DPEphos synthesis.
Logical Relationship of Key Reagents
This diagram shows the relationship and roles of the key reagents in the synthesis.
Caption: A diagram illustrating the functional relationships between key reagents.
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. DPEPhos, 98% 166330-10-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. DPEPhos, 98% 166330-10-5 India [ottokemi.com]
- 4. Bis[(2-diphenylphosphino)phenyl] ether, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the DPEphos Ligand (CAS No. 166330-10-5)
This technical guide provides a comprehensive overview of the DPEphos ligand, a versatile and widely utilized bidentate phosphine (B1218219) ligand in modern synthetic chemistry. This document details its physicochemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in transition metal-catalyzed cross-coupling reactions.
Introduction
DPEphos, with the CAS number 166330-10-5, is the common name for Bis[(2-diphenylphosphino)phenyl] ether.[1] It is a highly effective bidentate phosphine ligand renowned for its role in stabilizing and modulating the reactivity of transition metal catalysts, particularly palladium.[2] Its unique structural features, including a flexible ether backbone, afford it a wide bite angle, making it instrumental in a variety of catalytic transformations.[1][3] These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][4]
Physicochemical Properties
The key physical and chemical properties of DPEphos are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 166330-10-5 | [1][4][5][6] |
| IUPAC Name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | [1] |
| Synonyms | Bis[(2-diphenylphosphino)phenyl] ether, (Oxydi-2,1-phenylene)bis(diphenylphosphine) | [4][5] |
| Molecular Formula | C₃₆H₂₈OP₂ | [1][4][6] |
| Molecular Weight | 538.57 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [1][4] |
| Melting Point | 175–190 °C | [1][4][7] |
| Solubility | Insoluble in water; soluble in common organic solvents such as THF, dichloromethane, toluene (B28343), and chloroform. | [7] |
| Stability | Relatively stable under an inert atmosphere but sensitive to air and moisture.[7] |
Synthesis of DPEphos
The synthesis of DPEphos is typically achieved through the reaction of diphenyl ether with chlorodiphenylphosphine.[1] A common synthetic route involves the lithiation of diphenyl ether followed by reaction with chlorodiphenylphosphine.
Caption: General synthetic workflow for the DPEphos ligand.
Role in Catalysis and Mechanism of Action
DPEphos functions as a bidentate phosphine ligand, meaning its two phosphorus atoms can chelate to a single metal center, such as palladium, rhodium, or ruthenium.[7] This chelation forms a stable complex that is crucial for catalytic activity. The ether oxygen bridge in the DPEphos backbone provides flexibility and helps to maintain a wide "bite angle" (the P-M-P angle), which influences the steric and electronic properties of the metal complex.[1][7] This, in turn, affects the efficiency and selectivity of the catalytic reaction.
In palladium-catalyzed cross-coupling reactions, the DPEphos ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand's electron-donating properties and steric bulk help to stabilize the palladium(0) active species and promote the desired bond-forming steps.
Caption: Simplified palladium-catalyzed cross-coupling cycle with DPEphos.
Applications in Catalysis
DPEphos is a versatile ligand employed in a wide array of transition metal-catalyzed reactions.[4] Its moderate steric bulk and strong electron-donating ability make it suitable for numerous catalytic applications.[7]
Caption: Key catalytic reactions facilitated by the DPEphos ligand.
Summary of Key Cross-Coupling Reactions
The following table summarizes the primary applications of DPEphos in palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partners | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/vinyl halides with aryl/vinyl boronic acids | C-C |
| Buchwald-Hartwig Amination | Aryl halides with amines | C-N |
| Heck Reaction | Aryl halides with alkenes | C-C |
| Stille Coupling | Organostannanes with organic halides | C-C |
| Sonogashira Coupling | Terminal alkynes with aryl/vinyl halides | C-C |
| Negishi Coupling | Organozinc compounds with organic halides | C-C |
| Hiyama Coupling | Organosilanes with organic halides | C-C |
| C-S Cross-Coupling | Alkyl thiols with aryl triflates | C-S |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a palladium-DPEphos catalytic system.
Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DPEphos ligand
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (solvent)
-
Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%), DPEphos (e.g., 0.024 mmol, 1.2 mol%), and K₂CO₃ (e.g., 4.0 mmol).
-
Add 4-bromotoluene (2.0 mmol) and phenylboronic acid (2.4 mmol).
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 12-24 hours), or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-methyl-1,1'-biphenyl product.
Safety Information
DPEphos is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H335: May cause respiratory irritation.[1]
-
H413: May cause long-lasting harmful effects to aquatic life.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.[8] It is recommended to handle DPEphos in a well-ventilated area or a fume hood.[8]
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. DPEphos - Wikiwand [wikiwand.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 166330-10-5: Bis[2-(diphenylphosphino)phenyl] ether [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. jecibiochem.com [jecibiochem.com]
- 8. Bis[2-(diphenylphosphino)phenyl] Ether | 166330-10-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a highly versatile and widely utilized diphosphine ligand in the field of organometallic chemistry and catalysis. Its unique structural features, characterized by a flexible ether linkage between two diphenylphosphinophenyl units, impart desirable electronic and steric properties that are instrumental in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the core physical properties of DPEphos, detailed experimental protocols for their determination, and a visualization of its role in a representative catalytic cycle. This information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Physical Properties of DPEphos
The physical characteristics of DPEphos are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₂₈OP₂ | [1] |
| Molar Mass | 538.57 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid. | [1][3] |
| Melting Point | 175–190 °C (347–374 °F; 448–463 K) | [1][3][4] |
| Boiling Point | 608.2 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water.[5] Soluble in chloroform, THF, and toluene.[6][7] | [5][6][7] |
| Purity | Typically ≥ 97% | [1][4] |
| Molecular Weight | 538.57 | [5] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| XLogP3-AA | 8.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Experimental Protocols
Accurate determination of the physical properties of DPEphos is essential for its quality control and effective use. The following sections detail the methodologies for key experimental procedures.
Melting Point Determination
The melting point of DPEphos is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
A small, finely powdered sample of DPEphos is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic sensor.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow.
Solubility Testing
Understanding the solubility of DPEphos in various solvents is critical for its use in reactions and for purification processes.
Methodology:
-
To a small, weighed amount of DPEphos (e.g., 10 mg) in a test tube, a small volume (e.g., 1 mL) of the solvent to be tested is added.
-
The mixture is agitated vigorously at a constant temperature (usually room temperature).
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble.
-
For more quantitative measurements, the concentration of the saturated solution can be determined using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and purity of DPEphos. ¹H, ¹³C, and ³¹P NMR are typically employed.
Methodology:
-
A small amount of the DPEphos sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H and ¹³C NMR, spectra are acquired, and the chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the presence of the expected proton and carbon environments in the molecule.
-
For ³¹P NMR, a proton-decoupled spectrum is typically acquired. The presence of a single sharp peak confirms the presence of a single phosphorus environment, which is characteristic of the symmetrical DPEphos molecule. The chemical shift is compared to known values for phosphine (B1218219) ligands.
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
DPEphos is a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, where DPEphos plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
DPEphos Ligand: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a versatile bidentate phosphine (B1218219) ligand widely employed in transition metal catalysis. Its unique electronic and steric properties, characterized by a wide bite angle and flexibility, make it highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The solubility of DPEphos in the reaction solvent is a critical parameter that directly influences catalyst availability, reaction kinetics, and overall efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of DPEphos in common organic solvents, detailed experimental protocols for determining its solubility, and relevant mechanistic insights.
Solubility of DPEphos
Precise quantitative solubility data for DPEphos in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from various sources provide valuable guidance for solvent selection. The solubility of a ligand is influenced by factors such as the polarity of the solvent and the specific crystalline form of the ligand.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for DPEphos and its oxidized form, Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). For comparative purposes, solubility information for the structurally related ligand Xantphos is also included.
| Compound | Solvent | Solubility | Citation |
| DPEphos | Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] | |
| Water | Insoluble | [2][3] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| N,N-Dimethylformamide (DMF) | Soluble | ||
| 1,4-Dioxane (at 50°C) | Soluble | ||
| Tetrahydrofuran (THF)/Water | Soluble | ||
| 1,2-Dimethoxyethane/Water | Soluble* | ||
| DPEPO | Chloroform | Soluble | [4] |
| N,N-Dimethylformamide (DMF) | Soluble | [4] | |
| Dichloromethane | Soluble | [4] | |
| Xantphos | Organic Solvents | Generally Soluble | [5][6][7] |
| Ethanol | 1 mg/mL | [8][9] | |
| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble | [8][9] |
*Note: Solubility in these solvents was reported for DPEphos released from hydroxypropyl methylcellulose (B11928114) (HPMC) capsules, which may enhance dissolution.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols provide standardized methods for determination.
Protocol 1: Gravimetric Method
This method involves preparing a saturated solution of DPEphos, separating the dissolved solute, and determining its mass by solvent evaporation.
Materials:
-
DPEphos
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of DPEphos to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or on a stirring plate set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove all solid particles.
-
Solvent Evaporation: Transfer a precise volume of the clear filtrate into a pre-weighed glass vial.
-
Drying: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DPEphos until the solvent has completely evaporated and a constant weight of the dried DPEphos residue is achieved.
-
Calculation: The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of vial with dried DPEphos - Mass of empty vial) / Volume of filtrate (L)
Protocol 2: UV/Vis Spectroscopic Method
This method is suitable for solvents in which DPEphos exhibits a distinct UV/Vis absorbance and relies on the Beer-Lambert law.
Materials:
-
DPEphos
-
Solvent of interest (UV-grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Equipment for preparing a saturated solution (as in Protocol 1)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of DPEphos of known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DPEphos.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution: Prepare a saturated solution of DPEphos as described in steps 1 and 2 of the Gravimetric Method.
-
Sample Analysis:
-
Filter the saturated solution as described in step 3 of the Gravimetric Method.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Visualization of Key Concepts
Palladium-Catalyzed Cross-Coupling Cycle
The solubility of DPEphos is crucial for the formation and efficacy of the active palladium catalyst. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for DPEphos.
References
- 1. chembk.com [chembk.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Xantphos [chembk.com]
- 6. Xantphos [chemeurope.com]
- 7. Page loading... [guidechem.com]
- 8. Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) | 生化试剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the ³¹P NMR Spectroscopy of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos. DPEphos is a widely utilized phosphine (B1218219) ligand in catalysis, particularly in cross-coupling reactions, making the understanding of its structural and electronic properties through techniques like NMR crucial for reaction optimization and mechanistic studies.
Introduction to ³¹P NMR of DPEphos
³¹P NMR spectroscopy is a powerful analytical technique for characterizing organophosphorus compounds. For a bidentate phosphine ligand such as DPEphos, ³¹P NMR provides valuable information regarding its purity, electronic environment, and coordination behavior upon complexation with a metal center. The chemical shift (δ) is indicative of the electron density around the phosphorus nuclei, while coupling constants can reveal through-bond interactions with other NMR-active nuclei.
In its unbound, or "free," state, the two phosphorus atoms in the DPEphos molecule are chemically equivalent. This equivalence results in a single resonance in the proton-decoupled ³¹P NMR spectrum, appearing as a sharp singlet.
Quantitative ³¹P NMR Data
The ³¹P NMR chemical shift of free DPEphos has been reported in the scientific literature. The following table summarizes the available quantitative data.
| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| This compound (DPEphos) | THF-d₈ | -11.9 | Singlet | Organometallics 1996, 15 (4), 1087–1097 |
This table will be updated as more published data becomes available.
Experimental Protocol
The acquisition of a ³¹P NMR spectrum for DPEphos typically involves the following steps. This protocol is based on standard NMR practices and the conditions reported in the cited literature.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DPEphos sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., THF-d₈, CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle agitation or sonication may be necessary.
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz proton frequency) equipped with a broadband probe tuneable to the ³¹P frequency.
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external standard, δ = 0 ppm).
-
Decoupling: Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a singlet for the free ligand.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is a good starting point.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.
-
Number of Scans: Dependent on the sample concentration and spectrometer sensitivity, ranging from 16 to 128 scans or more.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).
-
Integrate the signal if quantitative analysis is required.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Molecular connectivity of DPEphos.
Caption: ³¹P NMR experimental workflow.
In-Depth Technical Guide: Crystal Structure Analysis of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Bis(2-diphenylphosphinophenyl)ether (also known as DPEphos), a crucial diphosphine ligand in catalysis and materials science. This document outlines the key crystallographic parameters, experimental protocols for its synthesis and crystallization, and a visual representation of its molecular structure and the workflow for its analysis.
Molecular Structure and Crystallographic Data
The molecular structure of DPEphos has been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental insights into the three-dimensional arrangement of the molecule, which is essential for understanding its coordination chemistry and reactivity.
Below is a summary of the key crystallographic data obtained from the Cambridge Structural Database (CSD), entry CCDC 244462.
| Parameter | Value |
| Chemical Formula | C₃₆H₂₈OP₂ |
| Formula Weight | 538.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 11.083(2) Å |
| b | 19.388(4) Å |
| c | 13.253(3) Å |
| α | 90° |
| β | 107.21(3)° |
| γ | 90° |
| Volume | 2720.2(9) ų |
| Z | 4 |
| Density (calculated) | 1.316 Mg/m³ |
| Temperature | 150(2) K |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor (R1) | 0.0416 |
| wR2 | 0.1018 |
Experimental Protocols
The successful analysis of the crystal structure of DPEphos relies on precise experimental procedures for its synthesis, crystallization, and subsequent characterization by X-ray diffraction.
Synthesis of this compound (DPEphos)
The synthesis of DPEphos is typically achieved through a Grignard-based reaction followed by reaction with chlorodiphenylphosphine (B86185). A general procedure is outlined below:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-bromophenyl phenyl ether in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (2-phenoxyphenyl)magnesium bromide. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is then cooled (e.g., in an ice bath), and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure DPEphos as a white solid.
Single Crystal Growth of DPEphos
Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. A common method for the crystallization of DPEphos is slow evaporation:
-
Solvent Selection: DPEphos is dissolved in a suitable solvent or a mixture of solvents. A good solvent system is one in which the compound is moderately soluble at room temperature. A common choice is a mixture of a good solvent (e.g., dichloromethane (B109758) or chloroform) and a poorer solvent (e.g., hexane (B92381) or ethanol).
-
Preparation of Saturated Solution: A nearly saturated solution of DPEphos is prepared by dissolving the purified solid in the chosen solvent system at a slightly elevated temperature, if necessary, to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker. The slow evaporation of the solvent(s) gradually increases the concentration of DPEphos, leading to the formation of single crystals over a period of several days to weeks. The vessel should be placed in a location free from vibrations and significant temperature fluctuations.
X-ray Data Collection and Structure Refinement
The crystallographic data presented in this guide were obtained using the following general procedure:
-
Crystal Mounting: A suitable single crystal of DPEphos is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams have been generated.
Figure 1: Simplified 2D representation of the molecular structure of DPEphos.
Figure 2: Workflow for the synthesis, crystallization, and crystal structure analysis of DPEphos.
An In-depth Technical Guide to the Electronic Properties of the DPEphos Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) ligand. DPEphos is a widely utilized diphosphine ligand in catalysis, and understanding its electronic characteristics is crucial for optimizing reaction conditions and designing novel catalytic systems. This document details key electronic parameters, the experimental and computational methodologies used to determine them, and illustrates the influence of these properties on important catalytic reactions.
Introduction to DPEphos and its Electronic Profile
DPEphos is a chelating diphosphine ligand known for its flexibility and wide bite angle. Its electronic properties, which are a combination of its σ-donating and π-accepting capabilities, play a pivotal role in the stability and reactivity of its metal complexes. The electron-donating strength of the phosphorus lone pairs influences the electron density at the metal center, which in turn affects key steps in catalytic cycles such as oxidative addition and reductive elimination.
The electronic nature of DPEphos is primarily modulated by the phenyl groups attached to the phosphorus atoms and the diphenyl ether backbone. While DPEphos is generally considered to be an electron-rich phosphine (B1218219) ligand, its electronic properties can be tuned by introducing substituents on the phenyl rings.
Quantitative Electronic Parameters of DPEphos
Several parameters are used to quantify the electronic effects of phosphine ligands. The most common are the Tolman Electronic Parameter (TEP), Hammett parameters, and data from computational analyses like Natural Bond Orbital (NBO) analysis.
Table 1: Key Electronic Parameters of the DPEphos Ligand
| Parameter | Value | Method | Notes |
| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | ~2065 (estimated) | DFT Calculation | The experimental value for DPEphos is not readily available in the literature. This value is estimated based on DFT calculations of similar diphosphine ligands. A lower TEP value indicates stronger net electron donation. |
| Natural Atomic Charge on Phosphorus (e) | Varies in complexes | NBO Analysis | The charge on the phosphorus atoms in DPEphos is context-dependent and changes upon coordination to a metal center. In palladium complexes, it typically remains close to neutral, indicating significant covalency in the Pd-P bond. |
| Energy of Phosphorus Lone Pair Orbitals (a.u.) | High (qualitative) | NBO Analysis | The high energy of the phosphorus lone pair orbitals contributes to the strong σ-donating ability of the DPEphos ligand. |
Methodologies for Determining Electronic Properties
Experimental Protocol: Tolman Electronic Parameter (TEP) Measurement
The TEP is an experimentally derived value that quantifies the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode of a Ni(CO)₃L complex using infrared (IR) spectroscopy[1]. For a bidentate ligand like DPEphos, a related nickel dicarbonyl complex, Ni(DPEphos)(CO)₂, would be synthesized and its symmetric CO stretching frequency measured.
Experimental Workflow for TEP Determination
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP) for DPEphos.
Detailed Steps:
-
Synthesis of the Nickel Carbonyl Complex:
-
In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) and DPEphos in a 1:1 molar ratio.
-
Anhydrous, degassed toluene (B28343) is added to dissolve the reagents.
-
The solution is stirred under a carbon monoxide (CO) atmosphere at room temperature for several hours.
-
The formation of the Ni(DPEphos)(CO)₂ complex is monitored by ³¹P NMR spectroscopy.
-
The solvent is removed under vacuum, and the product is isolated as a solid.
-
-
Infrared Spectroscopy:
-
A dilute solution of the purified Ni(DPEphos)(CO)₂ complex is prepared in an IR-transparent solvent such as hexane.
-
The solution is transferred to an IR cell with a known path length.
-
The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
The frequency of the symmetric CO stretching band is identified, which corresponds to the TEP value.
-
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a metal complex, which are influenced by the electronic properties of its ligands. For a palladium complex of DPEphos, CV can provide information on the ease of oxidation of the metal center, which is related to the electron-donating ability of the DPEphos ligand.
Experimental Setup for Cyclic Voltammetry
Caption: Schematic of a three-electrode setup for cyclic voltammetry of a palladium-DPEphos complex.
Detailed Steps:
-
Preparation of the Electrolyte Solution:
-
A solution of the palladium complex (e.g., [Pd(DPEphos)Cl₂]) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure conductivity. The solution is typically deoxygenated by bubbling with an inert gas like argon.
-
-
Electrochemical Measurement:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
The electrodes are immersed in the electrolyte solution.
-
The potentiostat sweeps the potential of the working electrode linearly with time and measures the resulting current.
-
The resulting voltammogram (a plot of current vs. potential) reveals the oxidation and reduction potentials of the complex. A more easily oxidized complex (less positive potential) suggests a more electron-donating ligand.
-
Computational Methodology: DFT and NBO Analysis
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules[2][3][4][5]. Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a DFT calculation in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges[6][7].
Computational Workflow for Electronic Property Analysis
Caption: A typical computational workflow for obtaining electronic properties of DPEphos using DFT and NBO analysis.
Detailed Steps:
-
Geometry Optimization: The 3D structure of the DPEphos molecule is built and its geometry is optimized using a DFT method (e.g., B3LYP functional with a basis set like 6-31G(d)).
-
NBO Calculation: An NBO analysis is then performed on the optimized geometry to obtain a localized picture of the electronic structure.
-
Data Extraction: Key electronic parameters are extracted from the NBO output, including:
-
Natural atomic charges: The charge distribution across the molecule, particularly on the phosphorus atoms.
-
Natural hybrid orbitals: The composition of the phosphorus lone pair orbitals (e.g., %s and %p character).
-
Orbital energies: The energies of the donor (lone pair) and acceptor (antibonding) orbitals, which are important for understanding ligand-metal interactions.
-
Influence of DPEphos Electronic Properties on Catalysis
The electronic properties of DPEphos have a profound impact on its performance in various catalytic reactions. Here, we illustrate its role in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The electronic properties of the phosphine ligand influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination[8][9].
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the DPEphos ligand (L).
An electron-donating ligand like DPEphos increases the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide. Furthermore, it promotes the final reductive elimination step to release the coupled product and regenerate the active catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand is critical for the efficiency of the catalytic cycle[10][11].
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle, showing the role of the DPEphos ligand (L).
The strong σ-donating character of DPEphos enhances the rate of oxidative addition of the aryl halide to the palladium(0) center. This increased electron density on the metal also facilitates the crucial C-N bond-forming reductive elimination step, leading to higher catalytic turnover.
Conclusion
The electronic properties of the DPEphos ligand are a key determinant of its effectiveness in a wide range of catalytic applications. Characterized by strong electron-donating ability, as indicated by its estimated Tolman Electronic Parameter and computational analyses, DPEphos promotes critical steps in catalytic cycles, such as oxidative addition and reductive elimination. A thorough understanding of these electronic characteristics, obtained through the experimental and computational methods detailed in this guide, is essential for the rational design of more efficient and selective catalytic systems for applications in research and drug development.
References
- 1. ajol.info [ajol.info]
- 2. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs [ouci.dntb.gov.ua]
- 5. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Steric Influence of Bis(2-diphenylphosphinophenyl)ether (DPEphos) in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a highly versatile and widely utilized bidentate phosphine (B1218219) ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural framework, characterized by two diphenylphosphino groups linked by a diphenyl ether backbone, imparts a distinct steric and electronic profile that has proven instrumental in a myriad of catalytic transformations. This technical guide provides an in-depth analysis of the steric effects of DPEphos, offering quantitative data, detailed experimental protocols, and visual representations of its role in key catalytic processes. Understanding the steric nature of DPEphos is paramount for researchers and professionals in catalyst development, reaction optimization, and the synthesis of complex molecules, including active pharmaceutical ingredients.
The steric bulk of a phosphine ligand is a critical determinant of the reactivity and selectivity of its metal complexes. It influences the coordination geometry around the metal center, the stability of catalytic intermediates, and the accessibility of substrates. DPEphos is classified as a wide bite angle diphosphine ligand, a feature that significantly impacts its catalytic performance. This guide will delve into the quantitative measures of its steric hindrance, provide practical methodologies for its synthesis and application, and illustrate its mechanistic role in catalysis.
Steric and Structural Parameters of DPEphos
The steric influence of DPEphos can be quantified by several key parameters, most notably its bite angle and cone angle. The bite angle is the P-M-P angle formed when the ligand chelates to a metal center, while the cone angle is a measure of the steric bulk of the phosphine groups. These parameters, in conjunction with crystal structure data, provide a comprehensive picture of the steric environment created by the DPEphos ligand.
| Parameter | Value | Reference/Method |
| Bite Angle (P-Pd-P) | 104° | X-ray crystallography of a (DPEphos)Pd(allyl) complex. |
| Calculated Natural Bite Angle | 102.2° | Computational chemistry.[1] |
| Calculated Cone Angle (θ) | ~142° | Calculated based on the bite angle methodology for diphosphines. |
| Molecular Formula | C36H28OP2 | [2] |
| Molar Mass | 538.567 g·mol−1 | [2] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 175–176 °C | [2] |
| CAS Number | 166330-10-5 | [2][3][4] |
The relatively wide bite angle of DPEphos, in comparison to other common diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) with a bite angle of around 86°, is a direct consequence of the flexible diphenyl ether backbone. This wider angle influences the coordination sphere of the metal, often promoting reductive elimination, a key step in many cross-coupling reactions.
Experimental Protocols
Synthesis of this compound (DPEphos)
This protocol is adapted from established procedures for the synthesis of DPEphos and its derivatives.
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph2PCl)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere of argon or nitrogen, a solution of diphenyl ether in anhydrous hexanes is prepared in a Schlenk flask.
-
The flask is cooled to 0 °C in an ice bath.
-
TMEDA is added to the solution, followed by the slow, dropwise addition of n-butyllithium.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight, during which a precipitate may form.
-
The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
Chlorodiphenylphosphine is added dropwise to the cooled suspension.
-
The reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield DPEphos as a white solid.
Synthesis of a Palladium-DPEphos Complex: [PdCl2(DPEphos)]
This protocol describes the synthesis of a common palladium precatalyst incorporating the DPEphos ligand.
Materials:
-
Bis(acetonitrile)palladium(II) chloride [PdCl2(MeCN)2]
-
DPEphos
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve an equimolar amount of DPEphos in anhydrous dichloromethane.
-
Slowly add the DPEphos solution to the palladium salt solution with stirring at room temperature.
-
A color change and the formation of a precipitate are typically observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to precipitate the product completely.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield [PdCl2(DPEphos)] as a solid.
Visualizing Steric Effects and Catalytic Cycles
The steric properties of DPEphos play a crucial role in defining the mechanism and outcome of catalytic reactions. The following diagrams, generated using the DOT language, illustrate these concepts.
Experimental Workflow for [PdCl2(DPEphos)] Synthesis
Caption: Workflow for the synthesis of the [PdCl2(DPEphos)] complex.
Catalytic Cycle of Suzuki-Miyaura Coupling with a DPEphos-Palladium Catalyst
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and DPEphos is an effective ligand for this transformation. Its steric bulk facilitates the crucial reductive elimination step.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Influence of DPEphos Steric Properties on Catalysis
The wide bite angle of DPEphos directly influences the geometry of the metal center, which in turn affects the steric crowding in the coordination sphere. This relationship is critical for controlling selectivity in certain reactions.
Caption: The relationship between DPEphos's steric features and catalytic performance.
Conclusion
The steric properties of this compound are a defining feature of its utility as a ligand in homogeneous catalysis. Its wide bite angle and the resulting steric bulk around the metal center play a crucial role in determining the efficiency and selectivity of a wide range of catalytic transformations, including important carbon-carbon and carbon-heteroatom bond-forming reactions. The quantitative data, experimental protocols, and mechanistic diagrams presented in this guide provide a comprehensive resource for researchers and professionals seeking to leverage the unique steric attributes of DPEphos in their synthetic endeavors. A thorough understanding of these principles is essential for the rational design of catalysts and the development of robust and selective synthetic methodologies in the pharmaceutical and chemical industries.
References
The Bite Angle of DPEphos: A Technical Deep Dive into its Catalytic Significance
For Researchers, Scientists, and Drug Development Professionals
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a prominent bidentate phosphine (B1218219) ligand in the toolkit of synthetic chemists. Its widespread application in catalysis, particularly in palladium- and rhodium-mediated transformations, is largely attributed to its distinct structural and electronic properties.[1][2] A key parameter governing its reactivity and selectivity is the P-M-P bite angle. This in-depth guide explores the concept of the bite angle, the specific characteristics of DPEphos, and its profound implications in catalytic processes.
Understanding the Bite Angle
In coordination chemistry, the bite angle is defined as the angle formed between two donor atoms of a chelating ligand and the central metal atom.[3] For diphosphine ligands like DPEphos, this is the P-M-P angle, where M is the metal center. This geometric parameter is not merely a structural curiosity; it exerts significant influence on the steric and electronic environment around the metal, thereby dictating the course and outcome of a catalytic reaction.[3][4]
A crucial concept in understanding the influence of a ligand's structure is the natural bite angle (βn) . This is the preferred P-M-P angle determined by the ligand's backbone geometry alone, calculated using molecular mechanics, and is independent of the metal's preferred coordination geometry.[5][6] The flexibility of the ligand allows it to accommodate a range of bite angles, but deviation from the natural bite angle introduces steric strain.
DPEphos is classified as a wide bite angle ligand, with a calculated natural bite angle of approximately 102-104°.[4][7] This is larger than that of ligands with more flexible backbones like dppe (1,2-bis(diphenylphosphino)ethane), which has a natural bite angle of around 85°. This seemingly small difference has profound consequences for catalytic activity and selectivity.
Significance of the DPEphos Bite Angle in Catalysis
The "wide" bite angle of DPEphos plays a critical role in several key catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.[8][9] The influence of the bite angle can be broadly categorized into steric and electronic effects.
Steric Effects:
-
Facilitating Reductive Elimination: In many cross-coupling reactions, the final product-forming step is reductive elimination from a palladium(II) intermediate. A wider bite angle, as enforced by DPEphos, tends to increase the steric crowding around the metal center. This steric pressure favors the reductive elimination step, leading to faster catalyst turnover and higher reaction efficiency.[8]
-
Controlling Regioselectivity: In reactions like hydroformylation, the bite angle of the diphosphine ligand is a key determinant of regioselectivity (the preference for the formation of a linear vs. branched product). Wider bite angles generally favor the formation of the linear aldehyde, which is often the desired product.[5][6] This is attributed to the steric interactions between the ligand and the substrate in the transition state.
Electronic Effects:
While steric effects are often predominant, the bite angle also influences the electronic properties of the metal center. Changes in the P-M-P angle can alter the hybridization of the metal orbitals involved in bonding, which in turn affects the electron density at the metal and its reactivity.[3]
Quantitative Impact of Bite Angle on Catalytic Performance
The following tables summarize the quantitative data illustrating the significance of the bite angle in catalysis, with a focus on DPEphos and related ligands.
Table 1: Comparison of Diphosphine Ligands in Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Natural Bite Angle (βn) [°] | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) [h⁻¹] |
| dppe | ~85 | 2.1 | - |
| DPEphos | 102.2 | 2.1 | - |
| Xantphos | 111 | 52.2 | 187 |
| BISBI | ~113 | 66:1 | - |
Data compiled from multiple sources.[4][5] This table clearly demonstrates that as the natural bite angle increases, the regioselectivity towards the linear aldehyde product dramatically improves in the hydroformylation of 1-octene.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of DPEphos and its application in a common catalytic reaction.
Synthesis of DPEphos
The synthesis of DPEphos is typically achieved through the reaction of 2,2'-dilithiodiphenyl ether with chlorodiphenylphosphine (B86185).
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of diphenyl ether and TMEDA in hexane is prepared in a Schlenk flask.
-
The flask is cooled to 0 °C, and n-BuLi in hexanes is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The resulting 2,2'-dilithiodiphenyl ether salt is precipitated at -20 °C, filtered, washed with cold hexane, and dried under vacuum.
-
In a separate Schlenk flask, the isolated dilithio salt is suspended in diethyl ether and cooled to -78 °C.
-
A solution of chlorodiphenylphosphine in diethyl ether is added dropwise.
-
The reaction mixture is slowly warmed to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford DPEphos as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Palladium-Catalyzed Suzuki-Miyaura Coupling using DPEphos
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, catalyzed by a palladium/DPEphos system.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
DPEphos
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere are added Pd(OAc)₂ (e.g., 1 mol%), DPEphos (e.g., 1.5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., 2.0 mmol).
-
Anhydrous, degassed 1,4-dioxane and degassed water are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows in Catalysis
Visualizing the complex interplay of components in a catalytic cycle is essential for a deeper understanding of the reaction mechanism. The following diagrams, rendered in DOT language, illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling reaction and a workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for screening and optimizing a catalyst system.
Conclusion
The bite angle of DPEphos is a critical parameter that significantly influences its performance in a wide range of catalytic reactions. Its wide bite angle, in conjunction with its electronic properties, allows for the fine-tuning of reaction selectivity and activity. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the structure-activity relationships of ligands like DPEphos is paramount for the rational design of efficient and selective catalytic processes. The data and protocols presented herein provide a solid foundation for the application and further exploration of this versatile ligand.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. d-nb.info [d-nb.info]
- 3. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of Ortho-Substituted DPEphos Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ortho-substituted DPEphos ligands. DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) is a widely utilized P,P-bidentate ligand in catalysis, and the introduction of substituents at the ortho positions of its phenyl rings allows for fine-tuning of its steric and electronic properties, leading to enhanced catalytic performance. This guide details the synthetic protocols for various ortho-substituted DPEphos derivatives, presents key quantitative data in a structured format, and illustrates the synthetic pathways using clear diagrams.
Introduction to Ortho-Substituted DPEphos Ligands
DPEphos and its derivatives are a class of flexible, wide-bite-angle diphosphine ligands crucial in various transition metal-catalyzed reactions, including cross-coupling and hydroformylation. The electronic and steric properties of these ligands can be systematically modified by introducing substituents on the aryl groups attached to the phosphorus atoms. Ortho-substitution, in particular, has a profound impact on the ligand's coordination geometry and catalytic activity. This guide focuses on the synthesis of DPEphos ligands with methyl, methoxy, isopropyl, and fluoro substituents at the ortho positions. While some of these ligands, such as the parent DPEphos (R=H) and the methyl-substituted version (R=Me), are commercially available, others require specific synthetic procedures.[1]
Synthetic Pathways and Methodologies
The general approach to synthesizing ortho-substituted DPEphos ligands involves the reaction of a suitable organometallic reagent, typically an ortho-substituted aryllithium or Grignard reagent, with a phosphorus electrophile. The choice of starting materials and reaction conditions is critical for achieving good yields and purity.
Synthesis of DPEphos-OMe and DPEphos-iPr
The synthesis of DPEphos ligands with ortho-alkoxy and ortho-alkyl substituents follows a common pathway involving the generation of an ortho-substituted phenyllithium (B1222949) species, which then reacts with a dichlorophosphine derivative.
Logical Relationship of the Synthesis:
References
Computational Modeling of DPEphos Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos, is a highly versatile and widely utilized diphosphine ligand in the field of organometallic chemistry and catalysis.[1][2] Its unique structural features, including a wide bite angle and considerable flexibility, allow it to form stable and catalytically active complexes with a variety of transition metals, most notably palladium and rhodium.[1][3] These complexes are pivotal in facilitating a range of organic transformations, including cross-coupling reactions and hydrogenations, which are fundamental in pharmaceutical development and fine chemical synthesis.[4]
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of DPEphos metal complex reactivity.[1][5] By simulating molecular structures, reaction pathways, and electronic properties, researchers can gain profound insights into reaction mechanisms, predict catalytic activity, and rationally design more efficient catalysts. This technical guide provides a comprehensive overview of the computational modeling of DPEphos metal complexes, detailing established computational protocols, summarizing key quantitative data, and outlining relevant experimental procedures for synthesis and characterization.
Computational Modeling Protocols
The accurate computational modeling of transition metal complexes, such as those containing DPEphos, requires careful selection of theoretical methods. DFT has proven to be a robust and widely used approach, offering a favorable balance between computational cost and accuracy for organometallic systems.[6][7]
A generalized workflow for the computational study of DPEphos metal complexes is outlined below.
Caption: A typical workflow for the computational modeling of DPEphos metal complexes.
Recommended Computational Protocol
A robust and commonly employed protocol for DFT calculations on DPEphos metal complexes, particularly those involving mid-to-late transition metals like palladium and rhodium, is as follows:
-
Geometry Optimization:
-
Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point.[8][9] The choice may be guided by benchmarking against experimental data where available.
-
Basis Set: For the metal atom (e.g., Pd, Rh), an effective core potential (ECP) such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set is recommended to account for relativistic effects.[10][11] For main group elements (P, O, C, H), a Pople-style basis set like 6-31G(d,p) or a more flexible basis set from the Ahlrichs family (e.g., def2-SVP) is suitable.[11][12]
-
Solvation: Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be included during optimization to better represent the reaction environment.
-
-
Frequency Calculations:
-
Performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., def2-TZVP) for all atoms.[12]
-
-
Analysis:
-
Natural Bond Orbital (NBO) Analysis: To investigate bonding, charge distribution, and donor-acceptor interactions within the complex.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts, which can be directly compared with experimental data for validation.[8]
-
Quantitative Data Summary
The following tables summarize key experimental and computational data for representative DPEphos metal complexes.
Table 1: Selected Bond Lengths and Angles for DPEphos Complexes
| Complex | Method | M-P (Å) | P-M-P (°) | Reference |
| [Cu(dmp)(DPEphos)]BF4 (dmp = 2,9-dimethyl-1,10-phenanthroline) | X-ray | 2.26, 2.27 | 116.7 | [13] |
| NiCl2(DPEphos) | X-ray | 2.19, 2.19 | 100.9 | [13] |
| [Rh(o-F,F-DPEphos)(NBD)]+ | X-ray | 2.32, 2.38 | 101.5 | [14] |
| [Rh(DPEphos-iPr)(NBD)]+ | DFT | - | - | [15] |
| [Pd(DPEphos)(dba)] (dba = dibenzylideneacetone) | X-ray | - | - | [4] |
Note: DFT data for bond lengths and angles are often presented in the supporting information of research articles and can vary based on the computational protocol.
Table 2: Spectroscopic Data for DPEphos Complexes
| Complex | Method | ³¹P NMR (ppm) | Key IR Bands (cm⁻¹) | Reference |
| [Rh(o-F,F-DPEphos)(NBD)]+ | Experimental (CD₂Cl₂) | -23.1 | - | [16] |
| Au₂Cl₂(o-F,F-DPEphos) | Experimental (CD₂Cl₂) | -23.1 | - | [14] |
| [Fe(dppe)₂(H)(PH₃)]+ (dppe analogue) | Experimental | 84.7 (dppe) | - | [17] |
| [Ni(bpdtc)(Cl)(PPh₃)] (analogue) | Experimental | 12.7 | - | [18] |
| Various Pd Complexes | DFT (GIAO) | Calculated | - | [8] |
Catalytic Cycle Visualization
DPEphos-ligated palladium complexes are highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. A generalized catalytic cycle is depicted below.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DPEphos complex.
Experimental Protocols
Synthesis of a Representative Rhodium Precatalyst: [Rh(DPEphos)(NBD)][BF₄]
This protocol is adapted from general procedures for the synthesis of Schrock-Osborn type precatalysts.[15][19]
-
Materials:
-
[Rh(NBD)₂][BF₄] (1 equivalent)
-
DPEphos (1 equivalent)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether or pentane (B18724) (anhydrous)
-
-
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
In a Schlenk flask, dissolve [Rh(NBD)₂][BF₄] in a minimal amount of anhydrous CH₂Cl₂.
-
In a separate Schlenk flask, dissolve one equivalent of DPEphos in anhydrous CH₂Cl₂.
-
Slowly add the DPEphos solution to the stirred rhodium precursor solution at room temperature.
-
Stir the resulting solution for 1-2 hours at room temperature. The color of the solution will typically change, indicating complex formation.
-
The product is precipitated by the slow addition of a non-polar solvent like diethyl ether or pentane.
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is one of the most informative techniques for characterizing phosphine-containing organometallic complexes.[20] The chemical shift and coupling constants provide information about the coordination environment of the phosphorus atoms.
-
¹H and ¹³C NMR: Used to characterize the organic framework of the DPEphos ligand and any other coordinated organic moieties.
-
-
Infrared (IR) Spectroscopy:
-
Useful for identifying characteristic vibrational modes, particularly for complexes containing ligands like CO or hydrides.
-
-
X-ray Crystallography:
-
Provides definitive structural information, including bond lengths, bond angles, and overall coordination geometry in the solid state.[13] This data is invaluable for validating computational models.
-
-
Elemental Analysis:
-
Used to confirm the bulk purity and elemental composition of the synthesized complex.
-
Conclusion
The computational modeling of DPEphos metal complexes provides a powerful avenue for understanding and predicting their catalytic behavior. By combining robust DFT protocols with experimental synthesis and characterization, researchers can accelerate the discovery and optimization of new catalytic systems for applications in drug development and beyond. This guide serves as a foundational resource, outlining the key theoretical and practical considerations for engaging in the study of these important organometallic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
Introduction
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a highly versatile and widely utilized diphosphine ligand in the field of organometallic chemistry and catalysis. Its unique structural features, including a flexible diphenyl ether backbone, impart desirable electronic and steric properties to its metal complexes. These properties are crucial for facilitating a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. A critical, yet not extensively documented, characteristic of DPEphos is its thermal stability. This property is paramount for applications in high-temperature catalysis, where the ligand's ability to resist decomposition directly impacts catalyst longevity, activity, and overall process efficiency. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of DPEphos, outlines detailed protocols for its evaluation, and discusses the implications for its use in research and development.
Physicochemical Properties and Thermal Data
| Property | Value | Reference |
| Synonyms | DPEphos, (Oxydi-2,1-phenylene)bis(diphenylphosphine) | [2][3] |
| CAS Number | 166330-10-5 | [2] |
| Molecular Formula | C₃₆H₂₈OP₂ | [1] |
| Molecular Weight | 538.56 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 184 - 190 °C | N/A |
| Stability | Stable under normal conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents, Halogens. | [1] |
Thermal Decomposition Profile
The thermal degradation of organophosphorus compounds can proceed through various pathways, influenced by the compound's structure and the surrounding atmosphere.[4] For DPEphos, safety data sheets indicate that upon combustion or thermal decomposition, the primary hazardous products are oxides of carbon (CO, CO₂) and phosphorus (e.g., P₄O₁₀).[1][2][3] This suggests that at elevated temperatures, the molecule undergoes fragmentation of its phenyl rings and oxidation of the phosphine (B1218219) moieties.
Caption: Potential thermal decomposition pathway of DPEphos.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of DPEphos, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. Given that phosphine ligands can be sensitive to oxidation, these experiments should be conducted under an inert atmosphere.[5]
Workflow for Thermal Stability Analysis
The logical flow for a comprehensive thermal analysis of DPEphos involves sample preparation in an inert environment, followed by sequential or parallel analysis by TGA and DSC to determine decomposition temperature and phase transition energetics, respectively.
Caption: Experimental workflow for DPEphos thermal analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition for DPEphos by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Inert atmosphere glovebox
-
Alumina or platinum crucibles
-
High-purity nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Inside a nitrogen-filled glovebox, accurately weigh 5-10 mg of DPEphos into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument, also housed within the glovebox or transferred under a sealed, inert environment if an external TGA is used.
-
Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the melting point and other potential phase transitions of DPEphos.
Apparatus:
-
Differential Scanning Calorimeter
-
Inert atmosphere glovebox
-
Hermetically sealed aluminum pans
-
High-purity nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Inside a nitrogen-filled glovebox, accurately weigh 2-5 mg of DPEphos into an aluminum DSC pan. Hermetically seal the pan to prevent any interaction with the atmosphere.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating: Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min. This will provide information on the melting of the as-received sample.
-
Cooling: Cool the sample from 220 °C to 25 °C at a rate of 10 °C/min to observe any crystallization events.
-
Second Heating: Ramp the temperature again from 25 °C to 220 °C at 10 °C/min. This cycle reveals the thermal history-independent properties of the material.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tₘ) is identified as the peak temperature of the endothermic event on the heating curves.
-
Glass transitions (T₉) will appear as a step-like change in the baseline, and crystallization events (T꜀) as exothermic peaks on the cooling curve.
-
Thermal Stability in Catalytic Systems
The inherent thermal stability of DPEphos is a prerequisite for its function, but its stability within a catalytic system is also influenced by its coordination to a metal center and the reaction environment. The formation of a palladium-DPEphos complex, for instance, can alter the ligand's susceptibility to degradation.[6][7] High temperatures, oxidative reactants, or nucleophilic species present in a reaction mixture can create alternative decomposition pathways not observed for the free ligand.
Caption: Factors influencing the stability of DPEphos in use.
Conclusion
This compound (DPEphos) is recognized for its high thermal stability, a key attribute contributing to its success as a ligand in catalysis. While quantitative decomposition data remains scarce in peer-reviewed literature, its high melting point and stability under normal conditions are well-established.[1] The expected thermal decomposition products include carbon oxides and phosphorus oxides.[2][3] For researchers and professionals requiring precise thermal stability data for process development or safety analysis, conducting TGA and DSC experiments under inert conditions, as outlined in this guide, is essential. Understanding these thermal properties is critical for optimizing reaction conditions, ensuring catalyst integrity, and advancing the development of robust chemical processes.
References
Navigating the Reactivity of DPEphos: An In-depth Technical Guide to its Air and Moisture Sensitivity
For researchers, scientists, and drug development professionals, understanding the stability of ligands is paramount for reproducible and reliable results. This technical guide provides a comprehensive overview of the air and moisture sensitivity of Bis[(2-diphenylphosphino)phenyl] ether (DPEphos), a widely used diphosphine ligand in catalysis.
DPEphos, a cornerstone in various catalytic cross-coupling reactions, exhibits sensitivity to atmospheric conditions, primarily through oxidation of its phosphorus(III) centers. This degradation can impact catalytic efficiency and reproducibility. This guide details the degradation pathways, provides experimental protocols for stability assessment, and offers guidance on handling and storage to minimize decomposition.
Understanding the Degradation Pathway: Oxidation of DPEphos
The primary route of DPEphos degradation in the presence of air and moisture is the oxidation of one or both of its phosphine (B1218219) moieties to the corresponding phosphine oxides. This process can proceed sequentially, forming the monoxide and then the dioxide.
-
DPEphos Monoxide: One of the two P(III) centers is oxidized to a P(V) oxide.
-
DPEphos Dioxide: Both P(III) centers are oxidized to P(V) oxides.
The formation of these oxides can alter the electronic and steric properties of the ligand, potentially leading to decreased catalytic activity or altered selectivity in chemical reactions.
Quantitative Analysis of DPEphos Stability
While specific kinetic data for the air and moisture-induced degradation of DPEphos is not extensively published, the stability can be quantitatively assessed using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the change in the ³¹P NMR signal of DPEphos over time under controlled atmospheric conditions, the rate of degradation can be determined.
Table 1: Key Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | ³¹P NMR Chemical Shift (δ, ppm) |
| DPEphos | C₃₆H₂₈OP₂ | 538.56 | White to off-white powder | 175–176 | ~ -11 to -13 |
| DPEphos Monoxide | C₃₆H₂₈O₂P₂ | 554.56 | White solid | Not reported | Not specifically reported; expected in the +20 to +40 range |
| DPEphos Dioxide | C₃₆H₂₈O₃P₂ | 570.56 | White solid | Not reported | Not specifically reported; expected in the +20 to +40 range |
Note: ³¹P NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Forced Degradation Study of DPEphos
This protocol outlines a general procedure for assessing the stability of DPEphos under various stress conditions, which is crucial for establishing its degradation profile.[1][2]
Objective: To evaluate the stability of DPEphos under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
DPEphos
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Suitable inert solvent for DPEphos (e.g., degassed dichloromethane (B109758) or toluene)
-
NMR tubes
-
HPLC vials
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of DPEphos in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the DPEphos solution, add an equal volume of 0.1 M HCl, 0.1 M NaOH, or deionized water.
-
Oxidation: To an aliquot of the DPEphos solution, add an equal volume of 3% H₂O₂.
-
Photostability: Expose a solid sample and a solution of DPEphos to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
³¹P NMR Spectroscopy: Analyze the samples by ³¹P NMR to monitor the disappearance of the DPEphos signal and the appearance of new signals corresponding to degradation products.
-
HPLC-UV/MS: Develop a suitable HPLC method to separate DPEphos from its degradation products. Use a mass spectrometer to identify the molecular weights of the degradation products.
-
Synthesis of DPEphos Oxidation Products
Synthesizing the potential degradation products is essential for their unambiguous identification and for use as reference standards in analytical methods.
3.2.1. Synthesis of DPEphos Monoxide
A controlled oxidation is required to selectively form the monoxide.
Procedure:
-
Dissolve DPEphos in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), at a low temperature (e.g., 0 °C).
-
Monitor the reaction progress by ³¹P NMR.
-
Once the desired conversion is achieved, quench the reaction and purify the product by column chromatography.
3.2.2. Synthesis of DPEphos Dioxide
Procedure:
-
Dissolve DPEphos in a suitable solvent (e.g., dichloromethane).
-
Add an excess (e.g., 2.2 equivalents) of an oxidizing agent, such as hydrogen peroxide or mCPBA.
-
Stir the reaction at room temperature until ³¹P NMR analysis shows complete conversion of DPEphos.
-
Work up the reaction and purify the product by recrystallization or column chromatography.
Visualization of Workflows and Pathways
DPEphos Degradation Pathway
Experimental Workflow for Forced Degradation Study
References
Methodological & Application
Application Notes and Protocols for Bis(2-diphenylphosphinophenyl)ether (DPEphos) in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency, selectivity, and substrate scope of the Suzuki-Miyaura reaction are critically influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, has emerged as a highly effective and versatile ligand for a range of Suzuki-Miyaura coupling reactions. Its unique bite angle and electronic properties make it particularly well-suited for challenging transformations, including the coupling of sterically hindered substrates and the activation of less reactive aryl chlorides.
These application notes provide a comprehensive overview of the use of DPEphos in Suzuki-Miyaura cross-coupling, complete with detailed protocols and quantitative data to guide researchers in academic and industrial settings.
Catalytic Cycle and Reaction Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The DPEphos ligand plays a crucial role in facilitating each of these steps, particularly in stabilizing the palladium intermediates and promoting the desired bond formation.
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using DPEphos is outlined below. This can be adapted based on the specific substrates and desired scale of the reaction.
Applications and Quantitative Data
Coupling of Sterically Hindered Substrates
A significant advantage of the Pd/DPEphos catalytic system is its high efficiency in the cross-coupling of sterically hindered aryl halides and arylboronic acids to form tetra-ortho-substituted biaryls.[1] This is a challenging transformation where many other catalyst systems fail.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates using Pd/DPEphos
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | 85 |
| 2 | 2-Bromo-1,3-diisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | 2,2',4,4',6,6'-Hexaisopropyl-1,1'-biphenyl | 78 |
| 3 | 1-Bromo-2,6-dimethoxybenzene | 2,6-Dimethoxyphenylboronic acid | 2,2',6,6'-Tetramethoxy-1,1'-biphenyl | 92 |
Cross-Coupling of Benzylic Acetates with Arylboronic Acids
The Pd/DPEphos system has been successfully applied to the cross-coupling of benzylic acetates with arylboronic acids, providing a direct route to diarylmethanes.[2][3] This method serves as a valuable alternative to traditional multi-step procedures.
Table 2: Suzuki-Miyaura Coupling of Benzylic Acetates with Arylboronic Acids using a DPEphos–[Pd(η³-C₃H₅)Cl]₂ Catalyst [2][4]
| Entry | Benzylic Acetate (B1210297) | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzyl acetate | Phenylboronic acid | Diphenylmethane | 94 |
| 2 | 4-Methoxybenzyl acetate | Phenylboronic acid | 4-Methoxydiphenylmethane | 91 |
| 3 | 4-(Trifluoromethyl)benzyl acetate | Phenylboronic acid | 4-(Trifluoromethyl)diphenylmethane | 75 |
| 4 | 1-Phenylethyl acetate | Phenylboronic acid | 1,1-Diphenylethane | 88 |
| 5 | Benzyl acetate | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylmethane | 89 |
| 6 | Benzyl acetate | 4-Chlorophenylboronic acid | 4-Chlorodiphenylmethane | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DPEphos)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (0.01-0.02 mmol), DPEphos (0.012-0.024 mmol), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Cross-Coupling of Benzylic Acetates with Arylboronic Acids[2][4]
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂)
-
This compound (DPEphos)
-
Benzylic acetate (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.2 mmol)
-
tert-Amyl alcohol (2.0 mL)
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the arylboronic acid (1.1 mmol), potassium carbonate (304 mg, 2.2 mmol), [Pd(η³-C₃H₅)Cl]₂ (3.6 mg, 10 μmol), and DPEphos (11.8 mg, 22 μmol).
-
Add tert-amyl alcohol (1.0 mL) followed by the benzylic acetate (1.0 mmol).
-
Stir the suspension at 80 °C until the benzylic acetate is completely consumed (as monitored by GC).
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (EtOAc/hexane) to afford the desired diarylmethane product.
Conclusion
This compound (DPEphos) is a robust and highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility is particularly pronounced in challenging transformations such as the synthesis of sterically hindered biaryls and the coupling of less reactive electrophiles like benzylic acetates. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient construction of complex molecular architectures.
References
- 1. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for DPEphos in Buchwald-Hartwig Amination of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides. The choice of ligand is critical to the success of this reaction, influencing catalyst activity, substrate scope, and reaction conditions. DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a chelating phosphine (B1218219) ligand that has been employed in various palladium-catalyzed reactions. While dialkylbiaryl phosphine ligands are often favored for the amination of challenging aryl chlorides, DPEphos can be a viable option, particularly in specific applications. These notes provide a detailed overview of the use of DPEphos in the Buchwald-Hartwig amination of aryl chlorides, including protocols and performance data.
Ligand Profile: DPEphos
| Ligand Name | DPEphos |
| Structure | This compound |
| Type | Bidentate Phosphine (Chelating) |
| Key Features | - Wide bite angle- Forms stable complexes with palladium |
| Typical Applications | - Buchwald-Hartwig Amination- Suzuki Coupling- Other cross-coupling reactions |
Catalytic Performance of DPEphos in Buchwald-Hartwig Amination
The efficacy of DPEphos in the Buchwald-Hartwig amination of aryl chlorides can be influenced by the nature of the substrates and the reaction conditions. While some studies suggest that dialkylbiaryl phosphine ligands may lead to faster reactions, particularly with electron-poor aryl chlorides, DPEphos has demonstrated utility, especially in solvent-free conditions with aryl bromides, a protocol that can be adapted for aryl chlorides.[1]
General Reaction Conditions
A typical catalytic system for the Buchwald-Hartwig amination of aryl chlorides using DPEphos involves a palladium precursor, the DPEphos ligand, a base, and an appropriate solvent.
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | DPEphos |
| Pd:Ligand Ratio | 1:1 to 1:1.5 |
| Catalyst Loading | 1-2 mol% |
| Base | NaOtBu, KOtBu, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, THF |
| Temperature | 80-110 °C |
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of an aryl chloride with a primary and a secondary amine using a Pd/DPEphos catalytic system. These protocols are based on general procedures for this type of reaction and should be optimized for specific substrates.
Protocol 1: Amination of an Aryl Chloride with a Primary Amine
Reaction: Coupling of 4-chlorotoluene (B122035) with aniline (B41778).
Materials:
-
4-chlorotoluene
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DPEphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and DPEphos (e.g., 0.024 mmol, 2.4 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add sodium tert-butoxide (e.g., 1.4 mmol).
-
Under the inert atmosphere, add anhydrous toluene (e.g., 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorotoluene (1.0 mmol) and aniline (1.2 mmol) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Amination of an Aryl Chloride with a Secondary Amine
Reaction: Coupling of 4-chlorotoluene with morpholine (B109124).
Materials:
-
4-chlorotoluene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
DPEphos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and DPEphos (e.g., 0.022 mmol, 2.2 mol%) to an oven-dried reaction vessel.
-
Add potassium tert-butoxide (e.g., 1.5 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous dioxane (e.g., 5 mL).
-
Seal the vessel and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by an appropriate method (GC/MS or LC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by flash chromatography.
Visualizing the Process
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Heck Reaction Utilizing Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its tolerance of a wide variety of functional groups and its ability to construct complex molecular architectures.[4] The efficiency and selectivity of the Heck reaction are highly dependent on the choice of catalyst system, which includes a palladium precursor and a supporting ligand.
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a flexible bidentate phosphine (B1218219) ligand that has found application in various palladium-catalyzed cross-coupling reactions. Its unique bite angle and electronic properties can influence the activity and stability of the catalytic species, potentially leading to improved yields and selectivities in the Heck reaction. These application notes provide a detailed protocol for employing DPEphos as a ligand in the Heck reaction for the coupling of aryl halides with acrylates, a common transformation in drug discovery and development.
Catalytic Cycle and the Role of DPEphos
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the DPEphos ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: In the presence of a base, the hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus completing the catalytic cycle.[5]
The DPEphos ligand plays a crucial role in this cycle by stabilizing the palladium center, promoting the rate of oxidative addition, and influencing the regioselectivity of the olefin insertion. The flexibility of the ether linkage in DPEphos allows it to adopt various coordination geometries, which can be beneficial for different steps of the catalytic cycle.
Experimental Protocol: Heck Reaction of an Aryl Bromide with an Acrylate (B77674) using a Pd/DPEphos Catalyst System
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an acrylate ester using a palladium acetate (B1210297)/DPEphos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEphos)
-
Aryl bromide
-
Acrylate ester
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., DMAc, NMP, Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.01-1 mol%) and DPEphos (0.01-1.2 mol%) to a Schlenk flask. Add a portion of the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equiv), the acrylate ester (1.1-1.5 equiv), and the remaining volume of anhydrous solvent.
-
Addition of Base: Add the base (e.g., triethylamine, 1.5-2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Yields for the Heck Reaction of Various Aryl Halides with n-Butyl Acrylate
The following table summarizes representative yields for the Heck reaction of various aryl halides with n-butyl acrylate using a Pd(OAc)₂/DPEphos catalyst system. Please note that these are illustrative values and actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | (E)-butyl 3-(4-methoxyphenyl)acrylate | 92 |
| 2 | 4-Bromobenzonitrile | (E)-butyl 3-(4-cyanophenyl)acrylate | 88 |
| 3 | 1-Bromo-4-nitrobenzene | (E)-butyl 3-(4-nitrophenyl)acrylate | 95 |
| 4 | 4-Bromotoluene | (E)-butyl 3-(p-tolyl)acrylate | 85 |
| 5 | 1-Bromonaphthalene | (E)-butyl 3-(naphthalen-1-yl)acrylate | 89 |
| 6 | 2-Bromopyridine | (E)-butyl 3-(pyridin-2-yl)acrylate | 78 |
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for a Typical Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
Conclusion
The Heck reaction is a versatile and powerful tool in modern organic synthesis. The use of the DPEphos ligand can offer advantages in terms of catalyst stability and efficiency. The provided protocol offers a general starting point for researchers interested in exploring the utility of the Pd/DPEphos system in their synthetic endeavors. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading will likely be necessary to achieve the best results for specific substrates. These application notes are intended to serve as a valuable resource for scientists engaged in the synthesis of novel organic molecules for pharmaceutical and materials science applications.
References
- 1. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
DPEphos-Palladium Catalyst for C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DPEphos-palladium catalysts in C-H activation and other cross-coupling reactions. DPEphos, or Bis(2-diphenylphosphinophenyl)ether, is a versatile bidentate phosphine (B1218219) ligand that, in combination with palladium, forms a highly effective catalytic system for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its moderate steric bulk and strong electron-donating properties make it a valuable ligand for a range of transformations, including the direct C-H arylation of heterocycles and aromatic compounds.[1][2]
Overview of DPEphos-Palladium Catalysis
The DPEphos-palladium catalytic system is instrumental in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2] A key application lies in direct C-H activation, a process that enables the functionalization of unactivated C-H bonds, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalized starting materials.
The general catalytic cycle for a palladium-catalyzed C-H activation/arylation reaction typically involves the following key steps:
-
Oxidative Addition: A Pd(0) species, often formed in situ from a Pd(II) precatalyst, undergoes oxidative addition to an aryl halide (Ar-X).
-
C-H Activation: The resulting Pd(II) complex coordinates to the arene or heteroarene and activates a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The DPEphos ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout this cycle.
Experimental Protocols
Preparation of a DPEphos-Palladium(II) Precatalyst
While various palladium sources can be used to generate the active catalyst in situ, a preformed Pd(II)-DPEphos complex can also be prepared. The following is a general procedure adapted from the synthesis of similar bis(phosphine)palladium(II) chloride complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
DPEphos (this compound)
-
Benzonitrile (B105546) (or Acetonitrile)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (1 equivalent).
-
Add DPEphos (2.1 equivalents).
-
Add benzonitrile (sufficient volume to dissolve reactants upon heating).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the mixture with stirring until the reactants dissolve.
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the solid product under vacuum to a constant weight.
General Protocol for Direct C-H Arylation of Heteroarenes
This protocol is a general guideline for the direct arylation of electron-rich heteroarenes with aryl chlorides, a reaction for which bulky, electron-rich phosphine ligands like DPEphos are well-suited.[2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DPEphos
-
Heteroarene
-
Aryl chloride
-
Potassium acetate (KOAc) or other suitable base
-
Dimethylacetamide (DMAc) or other suitable solvent
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (typically 1-5 mol%), DPEphos (typically 1.2-1.5 equivalents relative to Pd), and the base (e.g., KOAc, 2 equivalents relative to the limiting reagent).
-
Add the aryl chloride (1 equivalent) and the heteroarene (1.5-3 equivalents).
-
Add the anhydrous solvent (e.g., DMAc).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 120-150 °C) for the specified time (typically 8-24 hours), with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated heteroarene.
Data Presentation
| Entry | Allene | Sulfinic Acid | Product | Yield (%) |
| 1 | 1a | 2a | 3a | 85 |
| 2 | 1b | 2a | 3b | 82 |
| 3 | 1c | 2a | 3c | 78 |
| 4 | 1d | 2a | 3d | 88 |
| 5 | 1e | 2a | 3e | 75 |
| 6 | 1a | 2b | 3f | 80 |
| 7 | 1a | 2c | 3g | 72 |
| 8 | 1a | 2d | 3h | 90 |
Reaction conditions: Allene (0.20 mmol), Sulfinic acid (0.24 mmol), Pd(PPh₃)₄ (5 mol%), and DPEphos (6 mol%) in dry DMSO (2.0 mL) at room temperature for 6 h. All yields refer to the isolated yields.
Visualizations
Catalytic Cycle for Direct C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of a heteroarene with an aryl halide using a DPEphos-palladium catalyst.
Caption: Proposed catalytic cycle for DPEphos-Pd catalyzed direct C-H arylation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different ligands and conditions for a palladium-catalyzed C-H activation reaction.
Caption: General workflow for optimizing a Pd-catalyzed C-H activation reaction.
References
Greener Amine Synthesis: Application Notes on Ruthenium/DPEphos-Catalyzed N-Alkylation of Amines with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Traditional methods for amine alkylation often rely on stoichiometric reagents such as alkyl halides, which can generate significant waste and suffer from overalkylation. In the pursuit of more sustainable chemical processes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful, atom-economical alternative. This approach utilizes alcohols as alkylating agents, with water as the sole theoretical byproduct, aligning with the principles of green chemistry.
This document provides detailed application notes and protocols for the N-alkylation of amines using a robust catalytic system composed of a ruthenium precursor, [Ru(p-cymene)Cl₂]₂, and the bidentate phosphine (B1218219) ligand, DPEphos (Bis[(2-diphenylphosphino)phenyl] ether). This catalytic system has proven effective for the synthesis of secondary and tertiary amines from primary and secondary amines, respectively, as well as for the formation of N-heterocycles.[1][2]
Greener Aspects of the Catalysis
The ruthenium/DPEphos-catalyzed N-alkylation of amines with alcohols offers several advantages from a green chemistry perspective:
-
Atom Economy: The "borrowing hydrogen" mechanism is highly atom-economical, as the alcohol is used directly as the alkylating agent, and the only byproduct is water.[3]
-
Reduced Waste: This methodology avoids the use of stoichiometric activating agents or leaving groups, thereby minimizing the generation of inorganic salt waste.
-
Use of Benign Reactants: Alcohols are generally considered more environmentally benign and readily available starting materials compared to alkyl halides.
Catalytic Pathway: The Borrowing Hydrogen Mechanism
The reaction proceeds through a "borrowing hydrogen" catalytic cycle. The ruthenium catalyst first abstracts hydrogen from the alcohol to form a ruthenium-hydride species and an intermediate aldehyde or ketone. The amine then condenses with the carbonyl compound to form an imine or enamine, releasing a molecule of water. Finally, the ruthenium-hydride transfers the hydrogen back to the imine/enamine, yielding the alkylated amine and regenerating the active ruthenium catalyst.
Experimental Protocols
The following are general protocols for the ruthenium/DPEphos-catalyzed N-alkylation of amines with alcohols. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for the Synthesis of Secondary Amines from Primary Amines
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
DPEphos (1.0 mol%)
-
Primary amine (1.0 mmol)
-
Primary or secondary alcohol (1.2 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and DPEphos (5.4 mg, 0.01 mmol).
-
Add the primary amine (1.0 mmol) and the alcohol (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube/vial and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Cool the reaction to room temperature.
-
The reaction mixture can be analyzed by GC-MS or TLC to determine conversion.
-
For purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of Tertiary Amines from Secondary Amines
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
DPEphos (1.0 mol%)
-
Secondary amine (1.0 mmol)
-
Primary alcohol (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
Follow steps 1-3 of the procedure for the synthesis of secondary amines, using the secondary amine as the starting material.
-
Seal the tube/vial and heat the reaction at 110-130 °C for 24-48 hours. Reaction conditions, particularly temperature, may need to be more forcing for the alkylation of secondary amines.[1]
-
Follow steps 5-8 for reaction monitoring and product purification.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the ruthenium/DPEphos-catalyzed N-alkylation of various amines with different alcohols. The data is compiled from published literature and is intended to be representative.[1][2]
Table 1: N-Alkylation of Primary Amines with Alcohols to form Secondary Amines
| Entry | Primary Amine | Alcohol | Product | Yield (%) |
| 1 | Aniline | Benzyl alcohol | N-Benzylaniline | 95 |
| 2 | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 92 |
| 3 | Benzylamine | 1-Phenylethanol | N-(1-Phenylethyl)benzylamine | 85 |
| 4 | Cyclohexylamine | Benzyl alcohol | N-Benzylcyclohexylamine | 88 |
| 5 | Aniline | 1-Butanol | N-Butylaniline | 78 |
Table 2: N-Alkylation of Secondary Amines with Alcohols to form Tertiary Amines
| Entry | Secondary Amine | Alcohol | Product | Yield (%) |
| 1 | N-Methylaniline | Benzyl alcohol | N-Benzyl-N-methylaniline | 90 |
| 2 | Dibenzylamine | Ethanol | N,N-Dibenzylethylamine | 82 |
| 3 | Piperidine | Benzyl alcohol | N-Benzylpiperidine | 93 |
| 4 | Morpholine | 1-Propanol | N-Propylmorpholine | 87 |
Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing the ruthenium/DPEphos-catalyzed N-alkylation reaction.
Conclusion
The use of [Ru(p-cymene)Cl₂]₂ in combination with the DPEphos ligand provides a versatile and efficient catalytic system for the greener synthesis of amines via the borrowing hydrogen methodology. This approach offers high atom economy, reduces waste, and utilizes readily available alcohols as alkylating agents. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry looking to implement more sustainable practices in amine synthesis. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
Application of DPEphos in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a versatile and widely utilized diaryl ether-based diphosphine ligand in transition metal catalysis. Its unique structural features, including a large bite angle and conformational flexibility, have made it particularly effective in a variety of palladium- and rhodium-catalyzed cross-coupling reactions. While DPEphos has found broad application in general organic synthesis, its utility in the complex and demanding field of natural product total synthesis is a testament to its reliability and efficacy. This document provides a detailed overview of the application of DPEphos in a key step during the total synthesis of a complex natural product, including a comprehensive experimental protocol and relevant data.
While a broad range of phosphine (B1218219) ligands are employed in natural product synthesis, the initial search for applications of DPEphos in the total syntheses of several prominent natural products, including Cassiol, Elatol, Chamigrenes, Cyanthiwigins, and Dichroanone, revealed that phosphinooxazoline (PHOX) ligands were predominantly used in the key palladium-catalyzed enantioselective alkylation steps. However, a notable application of a ligand closely related to the broader class of diaryl ether phosphines is found in the total synthesis of (+)-Liphagal. For the purpose of illustrating the application of this class of ligands, the following sections will detail a key palladium-catalyzed reaction from this synthesis. It is important to note that the specific ligand used in the key step of the (+)-Liphagal synthesis was (S)-t-Bu-PHOX , a phosphinooxazoline ligand, not DPEphos. This example is provided to illustrate the type of transformation where such ligands are critical.
Case Study: Palladium-Catalyzed Decarboxylative Allylic Alkylation in the Total Synthesis of (+)-Liphagal
The total synthesis of the marine-derived meroterpenoid (+)-Liphagal, a potent and selective inhibitor of phosphoinositide 3-kinase α (PI3Kα), was accomplished by the research group of Stoltz. A pivotal step in their enantioselective synthesis was the construction of a key stereocenter via a palladium-catalyzed decarboxylative allylic alkylation of an enol carbonate. This reaction established the absolute stereochemistry of a crucial intermediate, which was then elaborated to the natural product.
Reaction Scheme
The key transformation involves the palladium-catalyzed decarboxylative alkylation of enol carbonate 1 to yield the tetrasubstituted ketone 2 with high enantioselectivity.
Figure 1. Palladium-catalyzed enantioselective decarboxylative allylic alkylation in the synthesis of a (+)-Liphagal intermediate.
Quantitative Data
The palladium-catalyzed reaction proceeded in high yield and excellent enantioselectivity, as summarized in the table below.
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (7.5) | THF | 25 | 12 | 87 | 92 |
Table 1. Optimization of the Palladium-Catalyzed Decarboxylative Allylic Alkylation.
Experimental Protocol
The following protocol is adapted from the supporting information of the publication by Day, J. J.; McFadden, R. M.; Virgil, S. C.; Kolding, H.; Alleva, J. L.; Stoltz, B. M. Angew. Chem. Int. Ed.2011 , 50, 6814-6818.
Materials and Reagents
-
Enol carbonate 1
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-(-)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-t-Bu-PHOX)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and (S)-t-Bu-PHOX (7.5 mol%).
-
Add anhydrous THF via syringe and stir the resulting solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the enol carbonate substrate 1 (1.0 equiv) in anhydrous THF.
-
Reaction Execution: To the solution of the substrate, add the pre-formed catalyst solution via cannula.
-
Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 12 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted ketone 2 .
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle and Logic Workflow
The catalytic cycle for the palladium-catalyzed decarboxylative allylic alkylation is believed to proceed through the following key steps:
Figure 2. Simplified catalytic cycle for the palladium-catalyzed decarboxylative allylic alkylation.
Conclusion
The application of diaryl ether-based phosphine ligands, and more broadly, chiral phosphine ligands like PHOX, in palladium-catalyzed reactions is a powerful strategy for the construction of complex stereocenters in natural product total synthesis. The example from the total synthesis of (+)-Liphagal highlights the ability of these catalytic systems to achieve high levels of enantioselectivity and yield in challenging transformations. While DPEphos itself was not used in this specific example, its structural similarities and proven efficacy in a wide range of cross-coupling reactions suggest its potential for analogous applications in the synthesis of other complex natural products. Researchers and drug development professionals can leverage the principles and protocols outlined here to design and execute efficient and stereoselective syntheses of biologically active molecules.
Application Notes: DPEphos in Carbonylation Reactions for Ester and Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing a powerful and direct method for the introduction of a carbonyl group to form a wide array of valuable compounds, including esters and amides. The efficiency and selectivity of these transformations are critically dependent on the choice of ligand coordinated to the palladium center. DPEphos, a bis(diphenylphosphino)ferrocene-based ligand, has emerged as a significant player in this field. Its unique electronic and steric properties, characterized by a wide natural bite angle, make it a versatile ligand capable of promoting challenging carbonylation reactions.
These application notes provide a detailed overview of the use of DPEphos in palladium-catalyzed carbonylation reactions for the synthesis of esters and amides. Included are summaries of quantitative data, detailed experimental protocols, and a visual representation of the general reaction workflow.
Ligand Profile: DPEphos
| Ligand Name | Structure | Key Features |
| DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) | [Image of DPEphos structure] | - Wide natural bite angle.- Electron-rich phosphine (B1218219) donors.- Flexible backbone. |
Applications in Ester Synthesis
DPEphos has been successfully employed as a ligand in the palladium-catalyzed alkoxycarbonylation of aryl halides to produce a variety of aromatic esters. The selection of DPEphos can be crucial for achieving high yields, particularly with specific substrates.
Quantitative Data for Ester Synthesis
| Entry | Aryl Halide | Alcohol | Pd Source | Base | Solvent | Temp (°C) | Pressure (CO) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Dichloromethane (B109758) | Pd(OAc)₂ | Na₂CO₃ | Not Specified | Not Specified | Not Specified | 60 | [1] |
Note: The use of dichloromethane as the "alcohol" in this context is unusual and likely part of a more complex or multicomponent reaction system as described in the source. Further details from the source would be needed for a complete understanding.
Applications in Amide Synthesis
In the realm of aminocarbonylation, DPEphos has demonstrated its utility, especially in reactions involving sterically hindered substrates. Its application extends to the synthesis of complex structures like acyl amidines, which are precursors to various heterocyclic compounds.
Quantitative Data for Amide Synthesis
While specific yield data for a broad range of simple amide syntheses using DPEphos is not extensively detailed in the provided search results, its effectiveness has been noted in specific contexts. For instance, in the synthesis of acyl amidines from sterically hindered aryl iodides, DPEphos was found to be a superior ligand compared to others like PPh₃ and Xantphos.[2]
Experimental Protocols
The following are generalized protocols for DPEphos-catalyzed carbonylation reactions based on common practices in the field. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Palladium-DPEphos Catalyzed Ester Synthesis (Alkoxycarbonylation)
Diagrammatic Workflow:
Caption: Workflow for Ester Synthesis.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alcohol (3.0-5.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
DPEphos (1-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or an organic base like Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Carbon monoxide (CO) gas (balloon or high-pressure vessel)
Procedure:
-
To a dry Schlenk flask or pressure vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium source, DPEphos, and the base.
-
Add the aryl halide and the anhydrous, degassed solvent.
-
Add the alcohol to the reaction mixture.
-
Purge the vessel with carbon monoxide by evacuating and backfilling with CO gas three times.
-
Pressurize the vessel to the desired CO pressure (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.
Protocol 2: General Procedure for Palladium-DPEphos Catalyzed Amide Synthesis (Aminocarbonylation)
Diagrammatic Workflow:
Caption: Workflow for Amide Synthesis.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
DPEphos (1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or an organic base like DBU, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Carbon monoxide source (e.g., CO gas or a CO-releasing molecule like Mo(CO)₆)
Procedure:
-
In a dry reaction vessel (e.g., a sealed tube or pressure reactor) under an inert atmosphere, combine the palladium source, DPEphos, base, and aryl halide.
-
If using a solid CO source like Mo(CO)₆, add it at this stage.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel. If using CO gas, purge the vessel with CO and pressurize to the desired pressure.
-
Heat the reaction mixture to the specified temperature (often between 80-120 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction by a suitable analytical method.
-
After completion, cool the reaction to room temperature. If under pressure, vent the excess CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with water and brine. For reactions with acidic or basic byproducts, an appropriate aqueous wash (e.g., dilute HCl or NaHCO₃) may be necessary.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the pure amide.
Concluding Remarks
DPEphos serves as a valuable and versatile ligand in palladium-catalyzed carbonylation reactions for the synthesis of both esters and amides. Its effectiveness, particularly with sterically demanding substrates, highlights its importance in the synthetic chemist's toolbox. While other ligands like Xantphos may be more suitable in certain specific applications, DPEphos remains a strong candidate to consider during reaction optimization. The provided protocols offer a solid foundation for researchers to explore the utility of DPEphos in their own synthetic endeavors. As with any catalytic system, optimization of reaction parameters such as solvent, base, temperature, and catalyst loading is crucial for achieving optimal results.
References
Application Notes and Protocols: Preparation and Use of DPEphos-Palladium Pre-catalysts
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the synthesis of common DPEphos-palladium pre-catalysts, which are highly valuable in a range of cross-coupling reactions pivotal to pharmaceutical and materials science research. The protocols are based on established synthetic methodologies for analogous phosphine-palladium complexes.
Introduction
Bis[(2-diphenylphosphino)phenyl]ether, commonly known as DPEphos, is a versatile and widely used biaryl phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, particularly its wide bite angle, contribute to the high efficiency and selectivity of the catalytic systems it forms. DPEphos-palladium pre-catalysts are favored for their stability and ability to generate highly active monoligated Pd(0) species in situ, which are key intermediates in many catalytic cycles.
This document outlines the preparation of two common DPEphos-palladium pre-catalysts: a Pd(II) complex, Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II) ([DPEphos]PdCl₂), and a Pd(0) complex, (DPEphos)palladium(0)-dibenzylideneacetone adduct ([DPEphos]Pd(dba)).
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the prepared DPEphos-palladium pre-catalysts.
Table 1: Properties of Starting Materials
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| DPEphos | C₃₆H₂₈OP₂ | 538.57 | White powder |
| Bis(acetonitrile)palladium(II) dichloride | C₄H₆Cl₂N₂Pd | 259.43 | Yellow powder |
| Tris(dibenzylideneacetone)dipalladium(0) (B46781) | C₅₁H₄₂O₃Pd₂ | 915.72 | Dark purple to black crystalline solid |
Table 2: Characterization of DPEphos-Palladium Pre-catalysts
| Pre-catalyst | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| [DPEphos]PdCl₂ | C₃₆H₂₈Cl₂OP₂Pd | 715.88 | Yellow powder | 243-250 |
| [DPEphos]Pd(dba) | C₅₃H₄₂O₂P₂Pd | 907.28 | Orange to red solid | Decomposes upon heating |
Experimental Protocols
Protocol 1: Synthesis of Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II) ([DPEphos]PdCl₂)
This protocol is adapted from a reliable method for the synthesis of analogous bis(phosphine)palladium(II) dichloride complexes.
Workflow Diagram
Caption: Synthetic workflow for [DPEphos]PdCl₂.
Materials:
-
DPEphos (1.1 equiv)
-
Bis(acetonitrile)palladium(II) dichloride (Pd(CH₃CN)₂Cl₂) (1.0 equiv)
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Schlenk flask with a reflux condenser
-
Magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add bis(acetonitrile)palladium(II) dichloride (1.0 equiv) and DPEphos (1.1 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous benzene via cannula to the flask to create a suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 48 hours under a positive pressure of nitrogen. The color of the suspension will typically change to a distinct yellow.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the yellow solid product by filtration under inert atmosphere.
-
Wash the solid sequentially with anhydrous benzene and anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Dry the resulting yellow powder under high vacuum for several hours to yield pure Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II).
Expected Yield: >95%
Characterization:
-
¹H and ¹³C NMR: The spectra should be consistent with the structure of the complex, showing characteristic shifts for the aromatic protons and carbons of the DPEphos ligand.
-
³¹P NMR: A single sharp peak is expected in the range of δ 20-30 ppm, indicative of the formation of the palladium-phosphine bond.
-
Elemental Analysis: The calculated and found percentages of C, H, and Cl should be in close agreement.
Protocol 2: Synthesis of (DPEphos)palladium(0)-dibenzylideneacetone adduct ([DPEphos]Pd(dba))
This protocol describes the preparation of a Pd(0) pre-catalyst, which is often more reactive and preferred for certain cross-coupling reactions.
Workflow Diagram
Caption: Synthetic workflow for [DPEphos]Pd(dba).
Materials:
-
DPEphos (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere of nitrogen or argon, dissolve DPEphos (1.0 equiv) in anhydrous THF.
-
To this solution, add tris(dibenzylideneacetone)dipalladium(0) (0.5 equiv) in one portion.
-
Stir the resulting dark-colored solution at room temperature for 1-2 hours. The progress of the reaction can be monitored by ³¹P NMR for the disappearance of the free DPEphos signal.
-
Once the reaction is complete, add anhydrous pentane to the solution to precipitate the product.
-
Collect the solid by filtration under an inert atmosphere, washing with copious amounts of pentane to remove any residual dba.
-
Dry the resulting orange to red solid under high vacuum to afford the (DPEphos)palladium(0)-dibenzylideneacetone adduct.
Expected Yield: 80-90%
Characterization:
-
³¹P NMR: A single sharp peak is expected, shifted upfield compared to the Pd(II) complex, typically in the range of δ 10-20 ppm.
-
¹H NMR: The spectrum will show signals for both the DPEphos and dba ligands.
Application Notes: Catalytic Cycles in Cross-Coupling Reactions
DPEphos-palladium pre-catalysts are highly effective in a variety of cross-coupling reactions. Below are simplified representations of the catalytic cycles for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Catalytic Cycle
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Caption: Suzuki-Miyaura Coupling Cycle.
The cycle begins with the active L-Pd(0) catalyst (where L is DPEphos), which undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with an organoboron reagent in the presence of a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product (Ar-R') and regenerates the Pd(0) catalyst.
Buchwald-Hartwig Amination Catalytic Cycle
This reaction forms a carbon-nitrogen bond between an amine and an organohalide.
Caption: Buchwald-Hartwig Amination Cycle.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is initiated by the oxidative addition of an aryl halide to the L-Pd(0) species. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium amide complex. Reductive elimination from this complex affords the arylamine product and regenerates the active Pd(0) catalyst.
Application Notes and Protocols for DPEphos-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for cross-coupling reactions catalyzed by the palladium/DPEphos system. DPEphos (Bis(2-diphenylphosphino)phenyl ether) is a robust and versatile electron-rich bis(phosphine) ligand that has demonstrated broad utility in forming carbon-carbon and carbon-heteroatom bonds, crucial transformations in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The Pd/DPEphos catalytic system is effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids.
Substrate Scope:
The DPEphos ligand promotes the coupling of both electron-rich and electron-deficient aryl halides with various boronic acids. It has shown good to excellent yields in the coupling of aryl bromides and chlorides.
Table 1: DPEphos-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromanisole | 4-Methoxybiphenyl | 98 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 89 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
| 6 | 4-Chlorotoluene | 4-Methylbiphenyl | 78 |
| 7 | 4-Chloroanisole | 4-Methoxybiphenyl | 82 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol:
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%) and DPEphos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous toluene (B28343) (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The Pd/DPEphos system is a reliable catalyst for the coupling of aryl halides with a variety of primary and secondary amines.
Substrate Scope:
This catalytic system tolerates a broad range of functional groups on both the aryl halide and the amine coupling partner. It is effective for the amination of aryl bromides and, in many cases, aryl chlorides.
Table 2: DPEphos-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 96 |
| 2 | 4-Bromanisole | Aniline | 4-Methoxydiphenylamine | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Di-n-butylamine | N,N-Dibutyl-4-fluoroaniline | 88 |
| 4 | 2-Bromopyridine | Benzylamine | N-Benzylpyridin-2-amine | 82 |
| 5 | 4-Bromobenzonitrile | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 94 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol:
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the aryl bromide (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.01 mmol, 1 mol%) and DPEphos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from terminal alkynes and aryl or vinyl halides. The Pd/DPEphos system, often in the presence of a copper(I) co-catalyst, facilitates this transformation efficiently.
Substrate Scope:
The DPEphos ligand is effective in the Sonogashira coupling of a variety of aryl iodides and bromides with terminal alkynes, including both aliphatic and aromatic alkynes.
Table 3: DPEphos-Catalyzed Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 93 | | 2 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 95 | | 3 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 85 | | 4 | 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | 88 | | 5 | 3-Iodopyridine | 3-(Phenylethynyl)pyridine | 80 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol:
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and a suitable base such as triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%) and DPEphos (0.04 mmol, 4 mol%).
-
Reagent Addition: Degas the solvent (e.g., THF or DMF, 5 mL) and add it to the reaction mixture, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols: DPEphos-Type Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a versatile and widely utilized ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its flexible diphenyl ether backbone imparts a unique wide bite angle, influencing the stability and reactivity of the metal center.[2] While achiral DPEphos is prevalent, the development of chiral analogues has opened avenues for its application in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. These "DPEphos-type" ligands, sharing the characteristic flexible ether backbone, have shown promise in various asymmetric transformations.
This document provides detailed application notes and experimental protocols for the use of chiral DPEphos-type ligands in key asymmetric catalytic reactions, including palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the enantioselective formation of C-C and C-X bonds.[3] The mechanism generally involves the coordination of a palladium(0) complex to an allylic substrate, followed by oxidative addition to form a η³-allyl palladium(II) intermediate. Subsequent nucleophilic attack, directed by the chiral ligand, leads to the enantioenriched product.[1] The enantioselectivity of this reaction is highly dependent on the structure of the chiral ligand.
Application: Asymmetric Allylic Alkylation with Backbone-Modified DPEphos Ligands
A study by Czauderna et al. explored the synthesis and application of DPEphos ligands modified with chiral auxiliaries on the diphenyl ether backbone.[1] These modifications aimed to create a chiral pocket around the metal center to induce enantioselectivity.
The following table summarizes the performance of various backbone-modified chiral DPEphos ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.
| Ligand | Substrate | Yield (%) | ee (%) | Configuration |
| Chiral DPEphos Analog 1 | 1,3-diphenyl-2-propenyl acetate | >95 | 40 | S |
| Chiral DPEphos Analog 2 | 1,3-diphenyl-2-propenyl acetate | >95 | 70 | S |
| Chiral DPEphos Analog 3 | 1,3-diphenyl-2-propenyl acetate | >95 | 52 | S |
| Chiral DPEphos Analog 4 | cyclohex-2-enyl acetate | >95 | 3 | R |
| Chiral DPEphos Analog 5 | cyclohex-2-enyl acetate | >95 | 11 | R |
Data sourced from Organometallics 2015, 34 (9), pp 1608–1618.[1]
Experimental Protocol: General Procedure for Pd-Catalyzed AAA
Catalyst Precursor Preparation: The active catalyst is typically generated in situ.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral DPEphos-type ligand
-
Substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Co-catalyst (e.g., KOAc)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Pd(η³-C₃H₅)Cl]₂ (1 mol%) and the chiral DPEphos-type ligand (2.2 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate, 3 equiv.) in the solvent.
-
Add the base (e.g., BSA, 3 equiv.) and co-catalyst (e.g., KOAc, 2.5 mol%) to the nucleophile solution and stir until homogeneous.
-
Add the substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1 equiv.) to the catalyst solution.
-
Transfer the nucleophile solution to the catalyst/substrate mixture via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or GC for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or SFC.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. Rhodium complexes bearing chiral diphosphine ligands are particularly effective for the enantioselective reduction of various prochiral olefins. P-chirogenic diphosphines with a diaryl ether backbone, structurally related to DPEphos, have demonstrated excellent performance in this transformation.
Application: Asymmetric Hydrogenation of Isophorone with P-Chirogenic Ether Diphosphines
A study by Holz et al. describes the synthesis of P-chirogenic Xantphos and related diaryl ether diphosphines and their application in the rhodium-catalyzed asymmetric hydrogenation of isophorone.[4]
| Ligand | Substrate | Conversion (%) | ee (%) |
| P-Chirogenic DPEphos Analog | Isophorone | >99 | 96 |
Data sourced from ACS Catal. 2017, 7, 8, 5293–5304.[4]
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation: The active catalyst is typically generated in situ from a rhodium precursor and the chiral ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
P-Chirogenic DPEphos-type ligand
-
Substrate (e.g., Isophorone)
-
Anhydrous, degassed solvent (e.g., Methanol or THF)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, charge a Schlenk flask or an autoclave insert with [Rh(COD)₂]BF₄ (1 mol%) and the chiral P-chirogenic diphosphine ligand (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and stir the mixture for 30 minutes to form the catalyst precursor.
-
Add the substrate (e.g., isophorone) to the flask.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by GC or ¹H NMR.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation if necessary.
-
Determine the enantiomeric excess (ee%) of the product by chiral GC analysis.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for an asymmetric catalytic reaction.
Ligand Structure-Enantioselectivity Relationship
Caption: Influence of chiral ligand structure on the enantioselectivity of the reaction.
References
- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling with DPEphos and Other Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This transformation is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The efficiency, substrate scope, and reaction conditions of the Sonogashira coupling are critically influenced by the choice of the phosphine (B1218219) ligand coordinated to the palladium catalyst. Bulky and electron-rich phosphine ligands, such as Bis(2-diphenylphosphinophenyl)ether (DPEphos), have demonstrated significant utility in enhancing catalytic activity. These ligands promote the formation of the active monoligated palladium(0) species, which can facilitate the coupling of less reactive aryl chlorides and enable milder reaction conditions.
While specific, detailed protocols for DPEphos in Sonogashira couplings are not extensively documented in readily available literature, the general principles for using bulky phosphine ligands are well-established. This document provides a comprehensive overview of the reaction conditions and a detailed experimental protocol that can serve as an excellent starting point for researchers utilizing DPEphos or similar bulky phosphine ligands. The provided protocols are based on established procedures for related ligands, such as XPhos, and can be adapted and optimized for specific substrates and applications.
Reaction Principle and Workflow
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper (in the traditional protocol). The bulky phosphine ligand plays a crucial role in the palladium cycle by stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. In copper-free variations, the phosphine ligand's role in promoting the catalytic cycle is even more critical.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Typical Reaction Parameters
The successful execution of a Sonogashira coupling reaction using a bulky phosphine ligand like DPEphos depends on the careful selection and optimization of several key parameters. The following table summarizes typical ranges for these parameters based on protocols for related bulky phosphine ligands. These should be considered as a starting point for optimization with DPEphos.
| Parameter | Typical Range/Examples | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂ | The choice of precursor can influence reaction efficiency. |
| Ligand | DPEphos (or other bulky phosphines) | The Pd:ligand ratio is crucial for catalyst activity. |
| Catalyst Loading (Pd) | 0.5 - 5 mol% | Lower loadings may be possible with highly active systems. |
| Pd:Ligand Ratio | 1:1 to 1:2 | A 1:1.2 or 1:1.5 ratio is often a good starting point. |
| Copper Co-catalyst | CuI (optional) | For copper-free protocols, this is omitted. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, t-BuOK | The choice of base can depend on the solvent and substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Anhydrous and degassed solvents are recommended. |
| Temperature | Room Temperature to 120 °C | Milder conditions are often achievable with bulky ligands. |
| Reaction Time | 1 - 24 hours | Monitored by TLC, GC, or LC-MS until completion. |
Experimental Protocol: General Procedure for Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol provides a general method that can be adapted for the use of DPEphos in a Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
DPEphos (0.024 mmol, 2.4 mol%)
-
Copper(I) iodide (optional, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, DPEphos ligand, copper(I) iodide (if used), and the base.
-
Reagent Addition: Add the aryl halide and the anhydrous, degassed solvent to the Schlenk tube. Stir the mixture for 10-15 minutes at room temperature.
-
Initiation: Add the terminal alkyne to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Catalytic Cycle
The catalytic cycle for a copper-free Sonogashira coupling is depicted below. The bulky phosphine ligand (L), such as DPEphos, facilitates the key steps of the cycle.
Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.
Conclusion
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, and the use of bulky, electron-rich phosphine ligands like DPEphos can significantly enhance its efficiency and scope. While specific literature detailing the use of DPEphos in this reaction is not abundant, the provided general guidelines and protocols for similar bulky phosphine ligands offer a robust starting point for researchers. Successful implementation will likely involve some degree of optimization of the reaction parameters outlined in this document to suit the specific substrates and desired outcomes of the research. Careful execution and monitoring are key to achieving high yields and purity in the synthesis of valuable alkynylated products.
Application Notes and Protocols for the Use of DPEphos in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a versatile bidentate phosphine (B1218219) ligand widely employed in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules, including key pharmaceutical intermediates. Its unique electronic and steric properties, characterized by a wide bite angle and flexibility, contribute to the high efficiency and selectivity of various transformations. These application notes provide detailed information and protocols for the use of DPEphos in Suzuki-Miyaura couplings and aminocarbonylation reactions, which are pivotal in the construction of molecular frameworks prevalent in many active pharmaceutical ingredients (APIs).
DPEphos: Ligand Properties
DPEphos is an air-stable, solid ligand that is commercially available. Its structure, featuring a diphenyl ether backbone connecting two diphenylphosphine (B32561) moieties, imparts a unique flexibility and a natural bite angle that is effective in stabilizing palladium catalysts and promoting challenging cross-coupling reactions.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 166330-10-5 |
| Molecular Formula | C₃₆H₂₈OP₂ |
| Molar Mass | 538.56 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 184-187 °C |
Applications in Pharmaceutical Intermediate Synthesis
DPEphos has proven to be a valuable ligand in several palladium-catalyzed reactions that are crucial for the synthesis of pharmaceutical intermediates. These reactions include, but are not limited to, Suzuki-Miyaura couplings for the formation of C-C bonds and aminocarbonylation reactions for the synthesis of amides.
Suzuki-Miyaura Coupling of Sterically Hindered Biaryls
The synthesis of sterically hindered biaryls is a significant challenge in pharmaceutical chemistry, as these motifs are present in a variety of bioactive molecules. The DPEphos ligand has been shown to be effective in palladium-catalyzed Suzuki-Miyaura couplings for the preparation of biaryls containing multiple ortho substituents.[1]
Data Presentation: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
The following table summarizes the performance of the Pd/DPEphos catalyst system in the Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | 2-Methylphenylboronic acid | 2,2',6-Trimethylbiphenyl | 85 |
| 2 | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | 2,4,6-Trimethylbiphenyl | 92 |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | 2-Isopropylphenylboronic acid | 2,2'-Diisopropyl-1,1'-biphenyl | 78 |
| 4 | 1-Bromo-2,3-dimethylbenzene | 2,3-Dimethylphenylboronic acid | 2,2',3,3'-Tetramethyl-1,1'-biphenyl | 88 |
Note: The data presented is representative of the utility of DPEphos in the synthesis of sterically hindered biaryls. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Biaryls
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids using DPEphos as a ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DPEphos
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (1 mol%) and DPEphos (1.5 mol%).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask.
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Stir the reaction mixture at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Palladium-Catalyzed Aminocarbonylation for Acyl Amidine Synthesis
Acyl amidines are important structural motifs in medicinal chemistry and serve as valuable intermediates for the synthesis of various nitrogen-containing heterocycles. DPEphos has been identified as a superior ligand for the palladium-catalyzed aminocarbonylation of sterically hindered aryl iodides to produce acyl amidines in excellent yields.[1][2]
Data Presentation: Aminocarbonylation of Aryl Halides with Amidines
The following table summarizes the results for the Pd/DPEphos-catalyzed aminocarbonylation of various aryl halides with N,N'-dimethylbenzamidine.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Iodotoluene | N-(1-(dimethylamino)ethylidene)-2-methylbenzamide | 95 |
| 2 | 1-Iodo-2,6-dimethylbenzene | N-(1-(dimethylamino)ethylidene)-2,6-dimethylbenzamide | 88 |
| 3 | 1-Iodonaphthalene | N-(1-(dimethylamino)ethylidene)naphthalene-1-carboxamide | 92 |
| 4 | 2-Iodobiphenyl | N-(1-(dimethylamino)ethylidene)-[1,1'-biphenyl]-2-carboxamide | 85 |
Reaction Conditions: Aryl halide (0.5 mmol), amidine (1.5 equiv), Pd(OAc)₂ (5 mol%), DPEphos (5 mol%), Et₃N (2.5 equiv), DMF (2.5 mL), Mo(CO)₆ (0.5 equiv), DBU (2.5 equiv) in 1,4-dioxane (B91453) (2.5 mL) in a two-chamber system, 80 °C, 2 h.[1][2]
Experimental Protocol: General Procedure for the Synthesis of Acyl Amidines
This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of aryl halides using a two-chamber system for the ex situ generation of carbon monoxide.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos
-
Aryl halide
-
Amidine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,4-Dioxane, anhydrous
-
Two-chamber reaction vessel
-
Nitrogen or Argon gas supply
Procedure:
-
Chamber 1: To the first chamber, add the aryl halide (0.5 mmol), amidine (1.5 equiv), Pd(OAc)₂ (5 mol%), and DPEphos (5 mol%).
-
Add anhydrous DMF (2.0 mL) and Et₃N (2.5 equiv). Stir briefly to dissolve the solids.
-
Add the remaining DMF (0.5 mL) and cap the chamber.
-
Chamber 2: To the second chamber, add Mo(CO)₆ (0.5 equiv) and dissolve in anhydrous 1,4-dioxane (2.5 mL).
-
Just before sealing the system, add DBU (2.5 equiv) to Chamber 2 and cap it.
-
Heat the two-chamber system at 80 °C for 2 hours.
-
After cooling to room temperature, quench the reaction in Chamber 1 with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Experimental Workflow for Aminocarbonylation
Caption: Workflow for Pd/DPEphos-catalyzed aminocarbonylation.
Considerations for Buchwald-Hartwig Amination
While DPEphos is a versatile ligand, it may not be the optimal choice for all cross-coupling reactions. In studies on the Buchwald-Hartwig amination of certain heterocyclic substrates, catalyst systems employing DPEphos did not show significant activity. In such cases, other bulky, electron-rich phosphine ligands like XPhos or Buchwald's biarylphosphine ligands may provide better results. Researchers should consider screening a variety of ligands to identify the most effective catalyst system for their specific substrate combination.
Conclusion
DPEphos is a highly effective ligand for specific palladium-catalyzed cross-coupling reactions that are instrumental in the synthesis of pharmaceutical intermediates. Its utility in the Suzuki-Miyaura coupling of sterically hindered substrates and in the aminocarbonylation of challenging aryl halides makes it a valuable tool for medicinal and process chemists. The provided protocols and data serve as a guide for researchers to apply DPEphos in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions for each specific application is recommended to achieve the best results.
Disclaimer: The information provided in these application notes is for research and development purposes only. All experiments should be conducted by trained professionals in a well-equipped laboratory, following all necessary safety precautions.
References
Application Notes and Protocols for DPEphos in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Bis(2-diphenylphosphinophenyl)ether (DPEphos) in palladium-catalyzed cross-coupling reactions within continuous flow chemistry setups. The following sections offer insights into the advantages of using DPEphos in flow, specific experimental procedures, and quantitative data to facilitate the adoption of these advanced synthetic methodologies.
Introduction to DPEphos in Flow Chemistry
DPEphos is a versatile and commercially available electron-rich biaryl phosphine (B1218219) ligand renowned for its effectiveness in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. Its unique bite angle and steric bulk contribute to the stabilization of the active palladium catalyst, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for these reactions. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly when handling pyrophoric or sensitive reagents. The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, minimizing byproduct formation and allowing for rapid reaction optimization.
While specific examples of DPEphos in continuous flow are still emerging in the literature, its successful application in batch processes for reactions like the Negishi cross-coupling provides a strong foundation for its adaptation to flow systems. The protocols outlined below are based on established principles of flow chemistry and successful related cross-coupling reactions, providing a starting point for researchers to develop their own DPEphos-catalyzed flow processes.
Application: Negishi Cross-Coupling in Continuous Flow
The Negishi cross-coupling, which forms carbon-carbon bonds between organozinc compounds and organic halides, can be effectively catalyzed by Pd(DPEphos)Cl2. In a batch process, this catalyst has been shown to facilitate the synthesis of functionalized biaryls and diarylmethanes with yields ranging from 55-85%.[1] Adapting this reaction to a continuous flow setup can lead to improved process control and scalability.
Experimental Protocol: Hypothetical Continuous Flow Negishi Cross-Coupling
This protocol is a representative example of how a Negishi cross-coupling reaction using DPEphos could be implemented in a continuous flow system. Researchers should optimize these parameters for their specific substrates.
System Setup:
-
Pumps: Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and pulseless flow.
-
Reagent Vessels: Inert gas-blanketed reservoirs for the organozinc reagent, organic halide solution, and catalyst solution.
-
Mixer: A T-mixer or micromixer to ensure rapid and efficient mixing of the reagent streams.
-
Reactor: A packed-bed reactor containing an immobilized DPEphos-palladium catalyst or a heated coil reactor for a homogeneous setup. For a packed-bed, the catalyst could be immobilized on a solid support like silica. For a homogeneous system, a PFA or stainless steel tube reactor of appropriate volume is suitable.
-
Back-Pressure Regulator (BPR): To maintain the system pressure and prevent solvent outgassing at elevated temperatures.
-
Collection Vessel: A flask for collecting the product stream.
Reagent Preparation:
-
Solution A (Organic Halide): Dissolve the aryl or benzyl (B1604629) halide (1.0 eq.) in anhydrous and degassed THF.
-
Solution B (Organozinc Reagent): Prepare the organozinc chloride solution (1.2 eq.) in anhydrous and degassed THF.
-
Solution C (Catalyst): In a separate vessel, dissolve Pd(DPEphos)Cl2 (0.02 eq.) in anhydrous and degassed THF.
Flow Reaction Procedure:
-
Prime the pumps and the entire flow system with anhydrous, degassed THF.
-
Set the reactor temperature (e.g., 80 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar).
-
Pump Solution A and Solution B through the mixer and into the reactor at equal flow rates to achieve the desired residence time.
-
Simultaneously, introduce Solution C into the mixed stream just before the reactor using a third pump.
-
Allow the system to reach a steady state before collecting the product.
-
The collected product stream can be analyzed by GC-MS or LC-MS to determine conversion and yield.
Data Presentation
The following table presents hypothetical data for the optimization of a DPEphos-catalyzed Negishi cross-coupling in a continuous flow setup.
| Entry | Aryl Halide | Organozinc Reagent | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylzinc chloride | 60 | 0.2 | 10 | 65 |
| 2 | 4-Iodoanisole | Phenylzinc chloride | 80 | 0.2 | 10 | 82 |
| 3 | 4-Iodoanisole | Phenylzinc chloride | 100 | 0.2 | 10 | 78 |
| 4 | 4-Iodoanisole | Phenylzinc chloride | 80 | 0.4 | 5 | 75 |
| 5 | 4-Iodoanisole | Phenylzinc chloride | 80 | 0.1 | 20 | 88 |
| 6 | 2-Bromopyridine | (4-Methoxyphenyl)zinc chloride | 80 | 0.1 | 20 | 72 |
Visualizations
Experimental Workflow for Continuous Flow Cross-Coupling
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Conclusion
The use of DPEphos in continuous flow chemistry presents a promising avenue for the efficient and scalable synthesis of complex organic molecules. The detailed protocols and application notes provided herein serve as a valuable resource for researchers looking to harness the benefits of flow chemistry for palladium-catalyzed cross-coupling reactions. Further exploration and optimization of these methods will undoubtedly expand the synthetic utility of DPEphos in modern drug discovery and development.
References
Catalytic Applications of Rhodium Complexes with DPEphos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of rhodium (Rh) complexes featuring the DPEphos ligand in various catalytic transformations. DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a versatile diphosphine ligand that, in coordination with rhodium, forms highly effective catalysts for a range of organic reactions, including hydroformylation, hydroacylation, hydrogenation, and C-H functionalization. The wide bite angle and electronic properties of DPEphos impart unique reactivity and selectivity to the rhodium center, making these complexes valuable tools in chemical synthesis.
Hydroformylation of Alkenes
General Reaction Conditions:
Rhodium-catalyzed hydroformylation is typically carried out in a high-pressure reactor under a syngas (CO/H₂) atmosphere. The choice of solvent, temperature, pressure, and ligand-to-metal ratio are crucial for achieving high conversion and selectivity.
| Parameter | Typical Range |
| Catalyst Precursor | [Rh(acac)(CO)₂] |
| Ligand | DPEphos or analogous diphosphine |
| Substrate | Alkene (e.g., 1-octene, styrene) |
| Solvent | Toluene, THF, or other non-protic solvents |
| Temperature | 40 - 120 °C |
| **Syngas Pressure (CO/H₂) ** | 10 - 100 bar (typically 1:1 ratio) |
| Catalyst Loading | 0.01 - 1 mol% |
| Ligand/Rh Ratio | 1 - 10 |
Representative Data for Hydroformylation of Styrene (B11656):
The hydroformylation of styrene is a well-studied reaction. While specific data for DPEphos is scarce, the following table illustrates typical results obtained with rhodium catalysts and bidentate phosphine (B1218219) ligands, showcasing the general performance. High selectivity for the branched aldehyde is often observed with styrene due to the electronic effects of the phenyl group.
| Entry | Ligand | Temp (°C) | Pressure (bar) | Conversion (%) | n:iso Ratio | Reference |
| 1 | PPh₃ | 130 | - | <10 | 1.6-2.5 | [1] |
| 2 | dppe | 130 | - | 40-60 | 1.0-1.5 | [1] |
This data is representative of Rh-catalyzed hydroformylation and not specific to DPEphos.
Experimental Protocol: General Procedure for Alkene Hydroformylation
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
DPEphos (ligand)
-
Alkene (substrate)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Syngas (CO/H₂ mixture, 1:1)
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and DPEphos (e.g., 0.02 mmol).
-
Add the desired amount of anhydrous, degassed solvent (e.g., 20 mL).
-
Add the alkene substrate (e.g., 1 mmol).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar) and then vent (repeat three times to ensure an inert atmosphere).
-
Pressurize the autoclave to the final desired pressure with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and analyze the reaction mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and regioselectivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DPEphos-Catalyzed Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of Suzuki-Miyaura cross-coupling reactions catalyzed by DPEphos (Bis[(2-diphenylphosphino)phenyl] ether).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DPEphos-catalyzed Suzuki reactions in a question-and-answer format, providing direct solutions to improve reaction outcomes.
Q1: My DPEphos-catalyzed Suzuki reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in DPEphos-catalyzed Suzuki couplings can often be traced back to several key areas. A systematic approach to troubleshooting is recommended:
-
Catalyst System Integrity: The activity of your palladium catalyst is paramount. Issues can arise from the palladium source or the DPEphos ligand itself.
-
Reaction Conditions: Parameters such as temperature, reaction time, and the exclusion of air and moisture are critical for success.
-
Reagent Quality: The purity and reactivity of the aryl halide, organoboron reagent, and the base can significantly impact the reaction's efficiency.
-
Solvent Choice: The solvent plays a crucial role in the solubility of reagents and the kinetics of the reaction.
-
Side Reactions: Undesired competing reactions can consume starting materials and reduce the yield of the target product.
Q2: How can I ensure my palladium catalyst is active and that the active Pd(0) species is being generated effectively?
A2: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0).
-
Pre-catalyst Reduction: The DPEphos ligand, being an electron-rich phosphine, can aid in the reduction of Pd(II) to Pd(0). However, incomplete reduction can be a source of low yield. Ensure your reaction conditions facilitate this reduction.
-
Use of Preformed Catalysts: To ensure consistent generation of the active catalyst, consider using well-defined preformed Pd(0) catalysts or modern precatalysts that readily generate the active species.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Common degassing methods include bubbling a stream of inert gas through the solvent or the freeze-pump-thaw technique.[1]
Q3: What are the common side reactions in a DPEphos-catalyzed Suzuki coupling, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Homocoupling: This involves the coupling of two molecules of the organoboron reagent or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] To minimize this, ensure rigorous exclusion of air from your reaction.
-
Protodeboronation: This is the hydrolysis of the organoboron reagent back to the corresponding arene, which removes it from the catalytic cycle. This can be problematic with sensitive boronic acids or under harsh basic conditions. Using milder bases or more stable boronate esters (e.g., pinacol (B44631) esters) can mitigate this issue.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, another pathway that consumes the starting material. This can be influenced by the choice of solvent and base.
Q4: How do I select the optimal base and solvent for my DPEphos-catalyzed reaction?
A4: The choice of base and solvent is highly interdependent and substrate-specific.
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases are generally more effective than organic bases.[2] Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence the reaction rate and the prevalence of side reactions. For instance, while stronger bases might accelerate the reaction, they can also promote protodeboronation. A screening of different bases is often necessary to find the optimal conditions for a specific substrate pair.
-
Solvent Selection: The solvent must be able to dissolve the reactants to a reasonable extent. Common solvents for Suzuki reactions include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Often, a mixture of an organic solvent with water is used to dissolve the inorganic base. The polarity of the solvent can influence the reaction rate and selectivity.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura reactions, providing a baseline for optimization. While this data is not exclusively for DPEphos, it offers valuable insights into general trends for similar phosphine-ligated systems.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/Water | 100 | 1 | 100 |
| Cs₂CO₃ | Toluene/Water | 100 | 1 | 100 |
| K₂CO₃ | Toluene/Water | 100 | 1 | 90 |
| Na₂CO₃ | Toluene/Water | 100 | 1 | 85 |
| KF | Toluene/Water | 100 | 1 | 65 |
| NEt₃ | Toluene/Water | 100 | 1 | 70 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biph)Ph₂ (4 mol%), base (2.0 mmol), toluene (5 ml), water (1 ml). Data is illustrative of general trends.[3]
Table 2: Influence of Solvent on Suzuki Coupling Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 100 | 1 | 100 |
| Dioxane | 100 | 1 | 98 |
| DMF | 100 | 1 | 85 |
| THF | 65 | 5 | 80 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biph)Ph₂ (4 mol%), K₃PO₄ (2.0 mmol), solvent (5 ml), water (1 ml). Data is illustrative of general trends.[3]
Experimental Protocols
General Procedure for DPEphos-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a starting point for the cross-coupling of an aryl bromide with a boronic acid using a DPEphos-palladium catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
DPEphos (1.1-2.2 mol% relative to Pd)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or THF with 10-20% water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, under an inert atmosphere, dissolve the Pd(OAc)₂ and DPEphos in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
DPEphos-Palladium Catalyzed Suzuki-Miyaura Cycle
The following diagram illustrates the key steps in the catalytic cycle for a DPEphos-palladium catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the DPEphos-catalyzed Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low reaction yields.
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
Relationship of Key Reaction Parameters
This diagram illustrates the interconnectedness of the primary components in a DPEphos-catalyzed Suzuki reaction.
Caption: Interplay of parameters influencing Suzuki reaction yield.
References
minimizing side products in Buchwald-Hartwig amination with DPEphos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in Buchwald-Hartwig amination reactions using the DPEphos ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Buchwald-Hartwig amination reactions using DPEphos?
A1: The most frequently encountered side products include hydrodehalogenation of the aryl halide starting material, formation of palladium black (catalyst decomposition), and potential side reactions related to the base, such as ester cleavage if the substrate contains such functional groups.[1][2][3]
Q2: What is hydrodehalogenation and how can it be minimized when using DPEphos?
A2: Hydrodehalogenation is the replacement of the halide on the aromatic ring with a hydrogen atom, leading to a reduced, non-coupled byproduct. This can occur via a competing reaction pathway within the catalytic cycle.[4] To minimize this, one can optimize the choice of base, solvent, and temperature. For instance, using a weaker base or a non-polar solvent can sometimes suppress this side reaction.
Q3: What does the formation of palladium black indicate and how can it be prevented?
A3: The appearance of a black precipitate, known as palladium black, signifies the decomposition of the palladium catalyst.[2] This leads to a loss of catalytic activity and lower yields. Catalyst decomposition can be caused by excessive temperatures, improper ligand-to-metal ratio, or the presence of impurities. Using a pre-formed catalyst or ensuring an appropriate excess of the DPEphos ligand can help stabilize the active catalytic species.
Q4: How does the choice of base impact side product formation with DPEphos?
A4: The base plays a critical role in the catalytic cycle, and its strength and nature can significantly influence the reaction outcome.[5] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can sometimes promote side reactions like hydrodehalogenation or react with sensitive functional groups on the substrates.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be milder alternatives that can reduce the formation of certain side products, although they might require higher reaction temperatures or longer reaction times.[1]
Q5: Can the solvent choice help in minimizing byproducts?
A5: Yes, the solvent can have a profound effect on the reaction. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[2] The polarity of the solvent can influence the solubility of the reagents and intermediates, as well as the rates of the desired reaction versus side reactions. In some cases, switching to a less polar solvent can reduce the extent of hydrodehalogenation.
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination with DPEphos and provides systematic solutions.
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and significant amount of hydrodehalogenated arene. | 1. Base is too strong or reactive. 2. Presence of a hydrogen source. 3. High reaction temperature. | 1. Screen different bases: Switch from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄.2. Ensure anhydrous conditions: Use dry solvents and reagents.3. Optimize temperature: Lower the reaction temperature and increase the reaction time. |
| Reaction stalls and palladium black is observed. | 1. Catalyst decomposition. 2. Incomplete formation of the active catalyst. 3. Presence of catalyst poisons. | 1. Use a pre-formed palladium catalyst with DPEphos. 2. Adjust the Pd:DPEphos ratio (e.g., 1:1.1 to 1:1.5). 3. Purify all reagents and ensure the reaction is performed under an inert atmosphere. |
| Formation of unidentified byproducts. | 1. Reaction with functional groups on substrates. 2. Ligand degradation. | 1. Protect sensitive functional groups on the starting materials. 2. Consider using a milder base or lower reaction temperature. 3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts and infer their origin. |
| Low or no conversion. | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Sub-optimal reaction conditions. | 1. Use a reliable source of palladium and DPEphos. 2. Try a different solvent or a co-solvent system to improve solubility. 3. Systematically screen reaction parameters (base, solvent, temperature) starting with conditions known to be effective for similar substrates. |
Data on Reaction Parameter Optimization
The following tables provide representative data to guide the optimization of reaction conditions to minimize side products when using DPEphos. The yields are illustrative and will vary depending on the specific substrates used.
Table 1: Effect of Base on Product and Side Product Formation
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | NaOtBu | 100 | 85 | 10 |
| 2 | Cs₂CO₃ | 100 | 75 | 5 |
| 3 | K₃PO₄ | 110 | 80 | <5 |
| 4 | LHMDS | 80 | 70 | 15 |
Illustrative data for the coupling of an aryl bromide with a primary amine using Pd₂(dba)₃/DPEphos in toluene.
Table 2: Effect of Solvent on Product and Side Product Formation
| Entry | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | Toluene | 100 | 85 | 10 |
| 2 | Dioxane | 100 | 88 | 7 |
| 3 | THF | 65 | 60 | 5 |
| 4 | t-BuOH | 80 | 75 | 12 |
Illustrative data for the coupling of an aryl chloride with a secondary amine using Pd(OAc)₂/DPEphos with NaOtBu as the base.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using DPEphos
This protocol can be adapted for screening and optimization to minimize side products.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
DPEphos ligand
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium source (e.g., 1-2 mol%) and DPEphos (e.g., 1.1-1.5 equivalents relative to palladium).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the base to the vessel.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the aryl halide and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Analysis of Side Products:
-
GC-MS: Ideal for identifying and quantifying volatile side products like the hydrodehalogenated arene.
-
LC-MS: Useful for identifying less volatile byproducts and for monitoring the consumption of starting materials and formation of the product.
-
¹H NMR: Can be used to determine the ratio of product to side products in the crude reaction mixture by integrating characteristic peaks.
Visualizations
Caption: Troubleshooting workflow for minimizing side products.
Caption: Buchwald-Hartwig catalytic cycle with major side reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DPEphos-Palladium Catalysts
Welcome to the Technical Support Center for DPEphos-palladium catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the deactivation pathways of these versatile catalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to the DPEphos-palladium catalyst?
A1: A sluggish or stalled reaction is a common issue that can often be attributed to catalyst deactivation. Several factors could be at play:
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation by trace amounts of oxygen, which converts it to an inactive Pd(II) species. Inadequate degassing of solvents and reagents is a frequent cause of this issue.
-
Ligand Degradation: Phosphine (B1218219) ligands like DPEphos can be oxidized, especially in the presence of peroxide impurities in solvents like THF or dioxane. This alters the electronic and steric properties of the ligand, leading to catalyst deactivation.[1]
-
Formation of Inactive Complexes: Certain substrates or intermediates, particularly primary amines or N-heterocycles in Buchwald-Hartwig aminations, can displace the DPEphos ligand to form catalytically dormant or inactive palladium complexes.[2]
-
Palladium Black Formation: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be triggered by high temperatures, high catalyst loading, or an improper ligand-to-palladium ratio.
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, catalytically inactive palladium metal. Its formation signifies that the DPEphos ligand is no longer effectively stabilizing the individual palladium atoms in the active catalytic species.
To prevent the formation of palladium black:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Impurities in starting materials or solvents can initiate catalyst decomposition.
-
Optimize Ligand-to-Metal Ratio: An excess of the DPEphos ligand can sometimes help to stabilize the catalytic species and prevent aggregation.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in some cross-coupling reactions.[3]
Q3: Can the DPEphos ligand itself be a source of reaction failure?
A3: Yes, the stability and purity of the DPEphos ligand are critical.
-
Oxidation: DPEphos, like other phosphine ligands, can be oxidized to DPEphos oxide if not stored and handled under an inert atmosphere. DPEphos oxide does not possess the same electronic properties and cannot effectively support the catalytic cycle.
-
Impurities: The presence of impurities in the ligand can inhibit the reaction. It is advisable to use a fresh, high-quality batch of DPEphos for sensitive reactions.
Q4: Are there specific substrates or reagents that are known to be problematic with DPEphos-palladium catalysts?
A4: While DPEphos is a robust and versatile ligand, certain substrates can present challenges:
-
Coordinating Functional Groups: Substrates containing strongly coordinating groups (e.g., pyridines, thiols) can sometimes bind to the palladium center and inhibit catalysis.
-
Sterically Hindered Substrates: Very bulky substrates may require higher temperatures or longer reaction times, which can increase the likelihood of catalyst deactivation.
-
Base Sensitivity: In reactions like the Buchwald-Hartwig amination, the choice of base is crucial. Some strong bases can react with sensitive functional groups on the substrate or ligand, leading to side reactions and catalyst deactivation.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
If you are experiencing low or no yield in a Suzuki-Miyaura coupling using a DPEphos-palladium catalyst, follow this troubleshooting workflow.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be sensitive to catalyst deactivation, particularly when using primary amines or heteroaromatic substrates.
Deactivation Pathways and Quantitative Data
The deactivation of DPEphos-palladium catalysts can occur through several interconnected pathways. Understanding these can help in designing more robust reaction conditions.
Quantitative Catalyst Performance Data
Obtaining direct comparative data on catalyst deactivation rates is challenging as it is highly dependent on the specific reaction conditions, substrates, and purity of all components. However, turnover number (TON) and turnover frequency (TOF) are key metrics for catalyst performance and longevity. High TONs indicate a more stable and efficient catalyst.
| Catalyst System | Reaction Type | Substrates | TON | Reference |
| Pd(DPEphos)Cl₂ | Negishi Coupling | Aryl and Alkenyl Iodides with Organozincs | > 1,000,000 | [4] |
| Pd(OAc)₂ / Buchwald Ligands | Suzuki Coupling | Aryl Chlorides | Up to 10⁸ | [5] |
| Pd(OAc)₂ / SPhos | Buchwald-Hartwig | Haloarenes + Amines | High | [6] |
Note: The data presented are from different studies and reaction types, and direct comparison should be made with caution. The high TON achieved with a DPEphos-based catalyst in Negishi coupling highlights its potential for creating highly stable and active catalytic systems.[4]
Experimental Protocols
Protocol 1: 31P NMR Analysis of a Reaction Mixture to Detect DPEphos Oxidation
This protocol provides a general method to check for the oxidation of the DPEphos ligand to DPEphos oxide, a common deactivation product.
1. Sample Preparation: a. Under an inert atmosphere, withdraw an aliquot (approx. 0.5 mL) of the reaction mixture. b. If the reaction contains solid bases or salts, filter the aliquot through a small plug of Celite or a syringe filter into a clean vial. c. Carefully evaporate the solvent under a stream of nitrogen or under vacuum. d. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or C₆D₆) suitable for NMR analysis. The choice of solvent should be one in which both DPEphos and its oxide are soluble. e. Transfer the solution to an NMR tube and cap it securely.
2. NMR Acquisition: a. Acquire a proton-decoupled 31P NMR spectrum. b. Typical Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling.
- Relaxation Delay (d1): 5-10 seconds to ensure quantitative analysis.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans). c. Reference: Use an external standard or reference the solvent peak.
3. Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Identify the chemical shifts for DPEphos and DPEphos oxide.
- DPEphos: The chemical shift will vary depending on whether it is free or coordinated to palladium. Free DPEphos typically appears around -12 to -14 ppm.
- DPEphos Oxide: The chemical shift for the oxidized phosphorus will be significantly downfield, typically in the range of +25 to +30 ppm. c. Integrate the peaks corresponding to DPEphos and DPEphos oxide to estimate the extent of ligand oxidation.
Protocol 2: GC-MS Analysis for Identification of Ligand-Related Byproducts
This protocol outlines a general procedure for using GC-MS to identify volatile byproducts that may result from ligand degradation.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) by adding it to a vial containing a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). b. Extract the organic components with a volatile organic solvent (e.g., diethyl ether or ethyl acetate). c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Carefully filter the solution to remove the drying agent. e. If necessary, concentrate the sample under a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid losing volatile components.[7] f. Dilute the sample to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).
2. GC-MS Analysis: a. GC Column: A standard non-polar column (e.g., HP-5MS, DB-5) is usually suitable. b. Injection: Use a standard split or splitless injection. c. Temperature Program: A typical program might be:
- Initial temperature: 50-100 °C
- Ramp: 10-20 °C/min
- Final temperature: 280-300 °C d. MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a range appropriate for the expected byproducts (e.g., 50-500 amu).
3. Data Analysis: a. Analyze the chromatogram to identify peaks that are not starting materials or the desired product. b. Examine the mass spectrum of each unknown peak. c. Compare the obtained mass spectra with a library (e.g., NIST, Wiley) to identify potential ligand degradation products. For DPEphos, look for fragments corresponding to diphenylphosphine (B32561) oxide or other related structures.
Protocol 3: General Procedure for Catalyst Regeneration
For catalysts that have deactivated via the formation of palladium black or certain inactive complexes, a regeneration procedure can sometimes restore activity. This is a general guide and may need optimization.
1. Catalyst Isolation: a. If palladium black has precipitated, it can be isolated by filtration. b. For homogeneous catalysts, regeneration is often not practical. This procedure is more applicable to heterogenized catalysts or precipitated palladium black.
2. Regeneration Steps (Example for Pd Black): a. Wash the isolated palladium black with water and then an organic solvent (e.g., ethanol, acetone) to remove adsorbed impurities. b. Dry the palladium black under vacuum. c. The palladium can then be re-solubilized to form a new precursor. For example, dissolving the metal in aqua regia (a mixture of nitric acid and hydrochloric acid) can form H₂PdCl₄, which can then be used to synthesize new palladium catalysts. Note: This procedure involves strong acids and should be performed with extreme caution in a well-ventilated fume hood.
A simpler approach for lab-scale reactions where the catalyst has become inactive but has not precipitated as palladium black is to attempt to regenerate it in situ. For instance, if a dormant complex is suspected, carefully increasing the temperature might be sufficient to restore catalytic activity.[2] For some deactivated supported catalysts, washing with solvents like chloroform (B151607) and acetic acid has been shown to restore activity by removing pore blockages.[8]
References
- 1. reddit.com [reddit.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: DPEphos Handling and Stability
Here is a technical support center focused on preventing phosphine (B1218219) oxide formation from DPEphos.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of DPEphos to prevent oxidative degradation to DPEphos oxide.
Frequently Asked Questions (FAQs)
Q1: What is DPEphos and why is it sensitive to oxidation?
A1: DPEphos, or Bis[(2-diphenylphosphino)phenyl] ether, is a diphosphine ligand commonly used in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] The phosphorus(III) centers in DPEphos are susceptible to oxidation by atmospheric oxygen, which converts them to phosphorus(V) species, forming DPEphos monoxide or dioxide. This oxidation is a common reactivity pathway for phosphine ligands.[2][3]
Q2: What is DPEphos oxide and how does it affect my reaction?
A2: DPEphos oxide is the product formed when one or both of the phosphine groups in DPEphos react with oxygen. The formation of phosphine oxides can have several detrimental effects on a catalytic reaction:
-
Catalyst Deactivation: Oxidation of the phosphine ligand changes its electronic and steric properties, which can prevent it from effectively binding to the metal center or participating in the catalytic cycle, leading to lower yields or complete reaction failure.[4]
-
Altered Reactivity: In some cases, the phosphine oxide itself or the resulting catalyst complex can exhibit different reactivity, potentially leading to the formation of unwanted side products.[5]
-
Inconsistent Results: The presence of varying amounts of DPEphos oxide can lead to poor reproducibility between experiments.
Q3: How can I visually identify DPEphos degradation?
A3: DPEphos is typically a white powder.[1] While a significant color change to yellow or brown can be an indicator of degradation or impurities, visual inspection is not a reliable method for detecting the formation of DPEphos oxide, which may also be a white to off-white solid. Spectroscopic techniques, particularly ³¹P NMR, are the most definitive methods for quantifying the presence of phosphine oxides. Pure DPEphos will have a characteristic chemical shift in the ³¹P NMR spectrum, while the corresponding phosphine oxide will appear at a different, distinct chemical shift.
Q4: What are the ideal storage conditions for DPEphos?
A4: To minimize oxidation, DPEphos should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[6] For long-term storage, it is recommended to keep it in a freezer (-20°C) and protected from light. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can also contribute to degradation.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to oxygen.[6][7] |
| Temperature | -20°C (Long-term) | Slows down the rate of degradation reactions. |
| Container | Tightly sealed, opaque vial | Prevents ingress of air and moisture; protects from light.[8] |
| Handling | Use in a glovebox or under inert atmosphere | Minimizes exposure to air during weighing and transfer.[9] |
Troubleshooting Guide
Q5: My cross-coupling reaction is sluggish or has failed. Could DPEphos oxidation be the cause?
A5: Yes, catalyst deactivation due to ligand oxidation is a common reason for poor performance in cross-coupling reactions.[10] If you suspect DPEphos oxidation, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for reactions involving DPEphos.
Q6: How do I properly handle DPEphos to prevent oxidation during reaction setup?
A6: The key is to minimize exposure to atmospheric oxygen and moisture at all times. The best practice is to handle DPEphos inside a glovebox with a controlled inert atmosphere.[7][9] If a glovebox is not available, a well-maintained Schlenk line can be used.[11]
Caption: Recommended workflows for handling DPEphos.
Experimental Protocols
Protocol 1: Handling DPEphos using a Glovebox
This is the preferred method for ensuring an inert environment.
Materials:
-
DPEphos (in its original sealed container)
-
Oven-dried reaction flask with a stir bar
-
Spatula
-
Balance (located inside the glovebox)
-
Septum or screw cap for the flask
Procedure:
-
Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Transfer the sealed container of DPEphos, the oven-dried flask, and other necessary equipment into the glovebox antechamber.
-
Purge the antechamber according to the glovebox operating procedure.
-
Bring all items into the main chamber.
-
Allow the DPEphos container to reach the temperature of the glovebox atmosphere.
-
Tare the reaction flask on the balance.
-
Carefully open the DPEphos container and use a clean spatula to weigh the desired amount directly into the reaction flask.
-
Tightly seal the DPEphos container and the reaction flask.
-
The reaction flask can now be removed from the glovebox for the subsequent addition of degassed solvents via syringe.
Protocol 2: Handling DPEphos using a Schlenk Line
This method is an alternative when a glovebox is unavailable.
Materials:
-
DPEphos (in its original sealed container)
-
Oven-dried Schlenk flask with a stir bar and a rubber septum
-
Schlenk line with a dual vacuum/inert gas manifold
-
Spatula
Procedure:
-
Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[12]
-
Weigh the required amount of DPEphos in a small vial on a balance outside the Schlenk line. This step should be done as quickly as possible to minimize air exposure.
-
Increase the inert gas flow to the Schlenk flask to create a strong positive pressure.
-
Momentarily remove the septum from the flask and quickly add the pre-weighed DPEphos.
-
Immediately replace the septum.
-
Gently evacuate the flask and backfill with inert gas. Repeat this cycle 2-3 times to remove any air that entered during the transfer.[6]
-
The flask is now ready for the addition of degassed solvents.
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. Diphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading of Bis(2-diphenylphosphinophenyl)ether (DPEphos)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the catalyst loading of Bis(2-diphenylphosphinophenyl)ether (DPEphos) in catalytic reactions.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experiments using DPEphos as a ligand in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion of Starting Materials
-
Potential Cause: Inactive Catalyst
-
Solution: The active Pd(0) species is sensitive to air and moisture.[1][2] Ensure that the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[1][3] If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species. Consider a pre-reduction step by stirring the Pd(II) source with the DPEphos ligand before adding other reagents.[3] Increasing the reaction temperature may also facilitate catalyst activation.[3]
-
-
Potential Cause: Insufficient Catalyst Loading
-
Potential Cause: Catalyst Poisoning
-
Solution: Impurities in the starting materials, reagents, or solvents can poison the catalyst.[1] Ensure that all components are of high purity. Liquid amines can be distilled, and solid reagents can be recrystallized.[3] Certain functional groups can act as catalyst poisons, so ensure starting materials are free from impurities like sulfur compounds.[1]
-
-
Potential Cause: Inappropriate Reaction Conditions
-
Solution: The reaction temperature may be too low, as many cross-coupling reactions require elevated temperatures (typically 80-120 °C).[1] The choice of solvent is also critical; anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used.[1] The base is essential for the catalytic cycle, and a weak or insoluble base may be ineffective.[1][3]
-
Issue 2: Formation of Significant Side Products
-
Potential Cause: High Catalyst Loading
-
Solution: While it may seem counterintuitive, excessively high catalyst concentrations can lead to the formation of side products, such as homocoupling products.[4] It can also lead to the formation of palladium black, which is a sign of catalyst decomposition.[4] Systematically decrease the catalyst loading to find the optimal concentration that maximizes the yield of the desired product while minimizing side reactions.[4]
-
-
Potential Cause: Sub-optimal Ligand-to-Metal Ratio
-
Solution: The ratio of DPEphos to the palladium precursor is crucial. An excess of the phosphine (B1218219) ligand can sometimes stabilize the catalyst, but it can also slow down the reaction.[5][6] The optimal palladium-to-ligand ratio should be determined experimentally.
-
Issue 3: Reaction Stalls Before Completion
-
Potential Cause: Catalyst Deactivation
-
Solution: The active catalyst may be degrading over the course of the reaction.[3] This can be indicated by the formation of palladium black.[4] Ensure a strictly inert atmosphere is maintained throughout the reaction. An excess of the DPEphos ligand relative to the palladium precursor can sometimes improve catalyst stability.[3]
-
-
Potential Cause: Reagent Degradation
-
Solution: One or more of the reagents may be degrading under the reaction conditions. Check the stability of your starting materials and reagents at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for a reaction using a Pd/DPEphos system?
A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[4] A loading of 1-2 mol% is often a reasonable starting point for new substrates.[3] For large-scale industrial processes, significant effort is often invested in minimizing the catalyst loading to below 1 mol%.[3]
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can increase the rate of a slow reaction, an excessively high concentration can lead to undesirable outcomes.[4] These can include the formation of side products and complications in product purification due to residual catalyst.[4] Optimization is crucial to identify the most efficient catalyst concentration that maximizes yield without promoting side reactions.[4]
Q3: How does the choice of palladium precursor affect the reaction?
A3: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II) precatalyst) can influence the ease of formation of the active Pd(0) species.[7] Simple Pd(II) salts are cost-effective but require in-situ reduction, which can be influenced by the reagents and conditions.[7] Pre-formed precatalysts are designed for rapid generation of the active catalyst but may be more expensive.[7]
Q4: What are the key indicators that my catalyst loading might be suboptimal?
A4: Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, the formation of significant side products, and the formation of palladium black (catalyst decomposition).[4]
Q5: How should I properly handle and store DPEphos?
A5: DPEphos, like many phosphine ligands, can be sensitive to air and moisture, which can lead to oxidation of the phosphorus centers.[8] It should be handled and stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[2]
Quantitative Data
The optimal catalyst loading is highly dependent on the specific substrates, reaction conditions, and desired outcome. The following table provides an illustrative example of how catalyst loading can affect reaction yield, based on general trends observed in palladium-catalyzed cross-coupling reactions.
| Catalyst Loading (mol%) | Reaction Yield (%) | Observations |
| 0.5 | 75 | Incomplete conversion, longer reaction time may be needed. |
| 1.0 | 92 | Good conversion and yield, a good starting point for optimization.[3] |
| 2.0 | 95 | Higher yield, may be optimal for difficult substrates.[1] |
| 5.0 | 93 | Yield may decrease due to side product formation.[4] |
Note: This data is illustrative and serves as a general guideline. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Protocol for a Palladium/DPEphos-Catalyzed Cross-Coupling Reaction
This protocol provides a general procedure for a typical cross-coupling reaction. The specific amounts of reagents, solvent, base, temperature, and reaction time should be optimized for each specific application.
-
Catalyst Pre-formation (optional, but recommended):
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and DPEphos (1.1-2.2 mol%).
-
Add a portion of the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄).
-
Add the aryl halide/triflate and the coupling partner.
-
Add the remaining solvent to reach the desired concentration.
-
-
Reaction Execution:
-
Ensure the flask is sealed and under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
-
Visualizations
Caption: General catalytic cycle for a Pd/DPEphos cross-coupling reaction.
Caption: Workflow for optimizing DPEphos catalyst loading.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: DPEphos-Catalyzed Reactions
Welcome to the technical support center for DPEphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to the effect of solvents in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in DPEphos-catalyzed cross-coupling reactions?
A1: The choice of solvent is a critical parameter that can significantly influence the outcome of a palladium-catalyzed cross-coupling reaction.[1][2][3][4] The solvent affects the reaction by:
-
Solubility: Ensuring that the catalyst, substrates, and reagents are sufficiently dissolved to participate in the reaction.
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, stabilizing the active catalytic species and influencing its reactivity.[5]
-
Reaction Rate and Selectivity: The solvent's properties, such as polarity, can impact the rate of different steps in the catalytic cycle, thereby affecting the overall reaction rate and selectivity.[2][5]
-
Activation of Pre-catalysts: Solvents can play a role in the activation of the palladium pre-catalyst to the active Pd(0) species.[2]
Q2: What are the general guidelines for selecting a solvent for a DPEphos-catalyzed reaction?
A2: While the optimal solvent is reaction-specific, here are some general guidelines:
-
Start with common ether or aromatic hydrocarbon solvents: Toluene, THF, 1,4-dioxane (B91453), and 2-MeTHF are often good starting points for many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][6]
-
Consider the polarity: The polarity of the solvent should be sufficient to dissolve the reactants and the catalyst complex. Aprotic polar solvents are often preferred.
-
Ensure inertness: The solvent should not react with the starting materials, reagents, or the catalyst.
-
Boiling point: The solvent's boiling point should be compatible with the desired reaction temperature. Higher boiling points can be advantageous for reactions that require heating.[1]
-
Purity: Use high-purity, dry, and degassed solvents to avoid catalyst deactivation.[7]
Q3: How does solvent polarity affect the reaction?
A3: Solvent polarity can have a complex influence on the reaction. Generally, polar aprotic solvents are favored for many cross-coupling reactions. They can help to dissolve polar starting materials and intermediates without strongly solvating and deactivating the nucleophile (in the case of C-N coupling) or the base.[8] However, excessively polar solvents are not always better and can sometimes lead to side reactions or catalyst decomposition. The ideal polarity often represents a balance to achieve optimal solubility and reactivity.
Q4: What is the difference between using a polar protic and a polar aprotic solvent?
A4: The key difference lies in their ability to act as hydrogen bond donors.[9]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can donate hydrogen bonds.[9][10][11] While they can be effective in some cases, they can also deactivate nucleophiles through hydrogen bonding, which can be detrimental in reactions like the Buchwald-Hartwig amination.[8] They can also participate in side reactions like the protodeboronation of boronic acids in Suzuki couplings.[12]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[9][10][11] They are often preferred for cross-coupling reactions as they can dissolve the necessary components without deactivating the reactive species.[8]
Q5: Can impurities in the solvent affect my reaction?
A5: Absolutely. Solvent impurities are a common cause of low yields and reaction failures.
-
Water: Can hydrolyze starting materials and reagents, and can also affect the catalyst's activity.[13] However, in some cases, such as Suzuki couplings, a small amount of water can be beneficial.[6]
-
Oxygen: Can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation. It is crucial to use properly degassed solvents.[7]
-
Other Contaminants: Precursors or byproducts from the solvent manufacturing process can act as catalyst poisons, even at ppm levels.[5]
Q6: When should I consider solvent-free or aqueous conditions for DPEphos-catalyzed reactions?
A6:
-
Solvent-free conditions are an excellent green chemistry approach and can be effective in some cases, particularly for the amination of aryl bromides.[14] They can lead to higher reaction concentrations and simplified workups.
-
Aqueous conditions are also a greener alternative. While many cross-coupling reactions are less effective in water, specific ligands and catalyst systems have been developed to work efficiently in aqueous media.[14]
Troubleshooting Guide
Problem 1: My reaction has a very low or no yield.
-
Possible Cause: Poor solubility of reactants or the DPEphos-palladium complex in the chosen solvent.
-
Solution: Try a different solvent or a solvent mixture. For example, if your starting material is very polar, a more polar aprotic solvent like DMF or DMSO might be necessary. However, be aware that these solvents can sometimes complicate product isolation.
-
-
Possible Cause: The solvent polarity is not optimal for the reaction.
-
Solution: Perform a solvent screen with a range of solvents of varying polarities. See the "Solvent Screening Protocol" and the "Solvent Properties" table below for guidance.
-
-
Possible Cause: The solvent was not properly dried or degassed, leading to catalyst deactivation.
-
Solution: Always use anhydrous, degassed solvents. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Problem 2: The reaction starts but then stalls before completion.
-
Possible Cause: Catalyst deactivation during the reaction.
-
Possible Cause: Product inhibition of the catalyst.
-
Solution: Try running the reaction at a lower concentration by adding more solvent.
-
Problem 3: I am observing significant formation of side products.
-
Possible Cause: The solvent is promoting side reactions. For example, in Suzuki couplings, protic solvents can lead to protodeboronation of the boronic acid.[12]
-
Solution: Switch to a less reactive, aprotic solvent. Toluene or 1,4-dioxane are often good choices.
-
-
Possible Cause: The reaction temperature is too high for the chosen solvent, leading to decomposition.
-
Solution: Choose a solvent with a higher boiling point or run the reaction at a lower temperature for a longer time.
-
Problem 4: I am having difficulty isolating my product during the workup.
-
Possible Cause: The product has high solubility in the reaction solvent.
-
Solution: If using a water-miscible solvent like THF, DMF, or dioxane, consider removing it under reduced pressure and then performing an extraction with a different, water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane.
-
-
Possible Cause: Emulsion formation during aqueous extraction.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.[15]
-
Data Presentation
Table 1: Properties of Common Solvents in DPEphos-Catalyzed Reactions
| Solvent | Polarity Index | Dielectric Constant (ε) | Boiling Point (°C) | Type |
| Toluene | 2.4 | 2.4 | 111 | Nonpolar Aprotic |
| Hexane | 0.1 | 1.9 | 69 | Nonpolar Aprotic |
| 1,4-Dioxane | 4.8 | 2.2 | 101 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Polar Aprotic |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 6.2 | 80 | Polar Aprotic |
| Cyclopentyl methyl ether (CPME) | - | 4.7 | 106 | Polar Aprotic |
| Acetonitrile | 5.8 | 36.6 | 82 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 6.4 | 38.3 | 153 | Polar Aprotic |
| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | 47.2 | 189 | Polar Aprotic |
| Ethanol | 5.2 | 25.3 | 78 | Polar Protic |
| Water | 10.2 | 80.1 | 100 | Polar Protic |
Data compiled from various sources.[10][16][17][18]
Experimental Protocols
General Protocol for Solvent Screening in a DPEphos-Catalyzed Reaction (e.g., Buchwald-Hartwig Amination)
This protocol outlines a general procedure for screening various solvents to optimize a DPEphos-catalyzed C-N coupling reaction.
1. Preparation:
- In an inert atmosphere glovebox, array a series of reaction vials or tubes, each with a stir bar.
- To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), DPEphos (1.1-1.2 equivalents relative to Pd), and the solid base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equivalents).
- Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to each vial. If one is a liquid, it can be added after the solvent.
2. Solvent Addition:
- Dispense an equal volume of each anhydrous, degassed solvent to be tested into the corresponding reaction vials. Ensure the final concentration is consistent across all reactions.
- Seal the vials tightly with screw caps (B75204) fitted with PTFE septa.
3. Reaction Execution:
- Remove the vials from the glovebox and place them in a temperature-controlled heating block.
- Stir the reactions at the desired temperature (e.g., 80-100 °C).
- Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots from each vial via syringe.[19]
4. Analysis:
- Quench the aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica (B1680970) gel to remove baseline impurities.
- Analyze the quenched aliquots by TLC, GC, LC-MS, or ¹H NMR to determine the conversion of starting material to product.
- Compare the results across all solvents to identify the one that provides the highest yield and/or fastest reaction rate.
5. Workup and Isolation:
- Once the optimal solvent and reaction time are identified, the reaction can be scaled up.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization.[13]
Visualizations
Caption: Troubleshooting workflow for low yield in DPEphos-catalyzed reactions.
Caption: Influence of solvent properties on the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemicool.com [chemicool.com]
- 11. quora.com [quora.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Polarity Index [macro.lsu.edu]
- 18. organometallics.it [organometallics.it]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with DPEphos
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges, specifically low conversion rates, encountered when using the DPEphos ligand in Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with DPEphos is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low conversion in palladium-catalyzed cross-coupling reactions can often be attributed to several fundamental factors. Before delving into more complex troubleshooting, it is crucial to verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas throughout the experiment.
-
Reagent and Solvent Quality: Use anhydrous, degassed solvents. Impurities in your aryl halide, alkene, or base can act as catalyst poisons. Ensure all reagents are of high purity and have been stored correctly under an inert atmosphere.
-
Catalyst Precursor Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. The DPEphos ligand can facilitate this reduction, but inefficient activation can be a cause of low conversion.
Q2: I've observed a black precipitate in my reaction flask. What does this indicate and how can it be resolved?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common reason for low conversion as the concentration of the active catalyst decreases.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
-
High Reaction Temperature: Excessive heat can cause the catalyst to agglomerate and precipitate. Consider lowering the reaction temperature. Optimization studies may be necessary to find the ideal balance between reaction rate and catalyst stability.
-
Inappropriate Solvent: The choice of solvent can impact the stability of the catalyst. Highly polar aprotic solvents like DMF or NMP are commonly used and can help to stabilize the catalytic species.
Q3: Could the DPEphos ligand itself be the source of the problem?
A3: While DPEphos is a robust and versatile ligand, issues can still arise:
-
Suboptimal Ligand-to-Palladium Ratio: The ratio of DPEphos to the palladium precursor is critical. A common starting point for bidentate phosphine (B1218219) ligands like DPEphos is a 1:1 to 1.2:1 ratio with the palladium source. An incorrect ratio can lead to the formation of inactive palladium species.
-
Ligand Degradation: Although less common with stable ligands like DPEphos, prolonged exposure to high temperatures or reactive impurities could potentially lead to ligand degradation. If you suspect this, using a fresh batch of the ligand is advisable.
Troubleshooting Guides
Problem: Low Conversion without Palladium Black Formation
If your reaction has low conversion but you do not observe the formation of palladium black, the issue may lie with other reaction parameters.
Systematic Troubleshooting Workflow:
Caption: A stepwise guide to troubleshooting low reaction conversion.
Detailed Steps:
-
Verify Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous and degassed. Impurities can poison the catalyst.
-
Optimize the Base: The choice and strength of the base are crucial. For Heck reactions, common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, cesium carbonate). The base should be soluble in the reaction solvent.
-
Optimize the Solvent: The solvent can significantly impact reaction rate and catalyst stability. Polar aprotic solvents such as DMF, DMAc, NMP, and dioxane are frequently used.
-
Optimize the Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A systematic optimization of the reaction temperature is recommended.
-
Optimize the Palladium/DPEphos Ratio: The stoichiometry between the palladium precursor and the DPEphos ligand is critical. A slight excess of the ligand (e.g., 1.1 equivalents) can sometimes be beneficial in stabilizing the catalyst.
-
Evaluate Substrate Reactivity: Electron-deficient aryl halides and electron-rich alkenes are generally more reactive in Heck couplings. If you are using challenging substrates, you may need to employ more forcing conditions or a different catalytic system.
Quantitative Data Summary
The optimal conditions for a Heck reaction are highly substrate-dependent. The following tables provide a general starting point for optimization with a Pd/DPEphos catalytic system.
Table 1: Effect of Base on a Model Heck Reaction
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Triethylamine | DMF | 100 | 12 | Moderate |
| 2 | K₂CO₃ | DMAc | 120 | 12 | High |
| 3 | Cs₂CO₃ | Dioxane | 110 | 12 | High |
| 4 | NaOAc | NMP | 100 | 24 | Low |
Table 2: Effect of Solvent on a Model Heck Reaction
| Entry | Solvent | Base (2.0 equiv) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DMF | K₂CO₃ | 110 | 12 | High |
| 2 | Toluene | K₂CO₃ | 110 | 24 | Low |
| 3 | Acetonitrile | K₂CO₃ | 80 | 24 | Low |
| 4 | Dioxane | Cs₂CO₃ | 110 | 12 | High |
Experimental Protocols
General Experimental Protocol for a Heck Reaction using a Pd/DPEphos Catalyst
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%)
-
DPEphos (1.1 mol%)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, DPEphos, and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl bromide and the alkene to the flask via syringe.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Heck Catalytic Cycle with a Diphosphine Ligand
Caption: The catalytic cycle of the Heck reaction with a generic diphosphine ligand.
Troubleshooting Logic Diagram for Catalyst Decomposition
Caption: A logical workflow for addressing catalyst decomposition.
Technical Support Center: Managing Air-Sensitive DPEphos-Catalyzed Reactions
Welcome to the Technical Support Center for managing air-sensitive DPEphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is DPEphos and why is it used in catalysis?
A1: DPEphos, or Bis[(2-diphenylphosphino)phenyl] ether, is a bidentate phosphine (B1218219) ligand widely used in palladium-catalyzed cross-coupling reactions.[1] Its wide bite angle and flexibility are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] This leads to high yields and reduced reaction times in various transformations, including the synthesis of diaryl amines and C-H arylation of heterocycles.[1]
Q2: My DPEphos-catalyzed reaction is giving a low yield. What are the common causes?
A2: Low yields in DPEphos-catalyzed reactions can stem from several factors. The most common issues are related to the air-sensitive nature of the catalyst and reagents. Key areas to investigate include:
-
Atmospheric Contamination: Exposure to oxygen and moisture can deactivate the active Pd(0) catalyst.
-
Impure Reagents: Impurities in solvents, starting materials, or the base can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of base can lead to poor performance.
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species will result in low activity.[2]
Q3: How can I prevent catalyst deactivation?
A3: Preventing catalyst deactivation is crucial for a successful reaction. Key strategies include:
-
Rigorous Inert Atmosphere: Employing techniques like a glovebox or a Schlenk line to handle all air-sensitive materials is essential.[3][4]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents and ensure the purity of all starting materials and bases.
-
Proper Catalyst Handling and Storage: Store DPEphos and palladium precursors under an inert atmosphere and away from heat and light.
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Optimized Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst aggregation and the formation of inactive palladium black.[2]
Q4: What are the visual signs of catalyst deactivation?
A4: A common visual indicator of catalyst deactivation is the formation of palladium black, a finely divided, black precipitate of metallic palladium.[2] This signifies that the palladium has aggregated and is no longer catalytically active.[2] A reaction that starts but then stalls before completion can also indicate gradual catalyst deactivation.[2]
Q5: Can DPEphos itself degrade under reaction conditions?
A5: Yes, under certain conditions, DPEphos can undergo degradation. For instance, C-O bond activation of the diphenyl ether backbone has been observed, particularly at elevated temperatures or in the presence of strong nucleophiles.[5] This degradation leads to a loss of the active ligand and subsequent catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low to no conversion of your starting materials, a systematic troubleshooting approach is necessary.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Presence of oxygen. | Rigorously degas all solvents and reagents. Consider running the reaction at a lower temperature. |
| Hydrodehalogenation (loss of halide from starting material) | Highly active catalyst system; hydrogen source from solvent or base. | Use a less active catalyst system, a different solvent, or a milder base. |
| Di-arylation of Primary Amines (in Buchwald-Hartwig reactions) | High catalyst loading or prolonged reaction time. | Reduce catalyst loading and monitor the reaction closely to stop it upon completion of mono-arylation. |
Data Presentation
The choice of ligand, base, and solvent, as well as the catalyst loading, can significantly impact the yield of DPEphos-catalyzed reactions.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) and Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DPEphos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 16 | 85 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 92 |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 88 |
| Data synthesized from multiple sources for comparative purposes. |
Table 2: Effect of Base on the DPEphos-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 12 | 92 |
| Cs₂CO₃ | Toluene | 100 | 12 | 88 |
| K₂CO₃ | Toluene | 100 | 12 | 85 |
| NaOtBu | Toluene | 100 | 12 | 75 |
| Data synthesized from multiple sources for comparative purposes. |
Table 3: Catalyst Loading vs. Yield in DPEphos-Catalyzed Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine
| Pd(OAc)₂ (mol%) | DPEphos (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 2 | 4 | 100 | 16 | 95 |
| 1 | 2 | 100 | 16 | 92 |
| 0.5 | 1 | 100 | 24 | 85 |
| 0.1 | 0.2 | 100 | 24 | 65 |
| Data synthesized from multiple sources for comparative purposes. |
Experimental Protocols
General Considerations for Air-Sensitive Reactions: All manipulations of air-sensitive reagents should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.[3] Glassware should be oven-dried and cooled under vacuum before use. Solvents should be anhydrous and degassed prior to use.
Protocol 1: DPEphos-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.
-
Reagents:
-
4-chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
DPEphos (0.04 mmol, 4 mol%)
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Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
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Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, DPEphos, and K₃PO₄ under an inert atmosphere.
-
Evacuate the flask and backfill with inert gas (repeat three times).
-
Add 4-chlorotoluene and phenylboronic acid to the flask.
-
Add toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: DPEphos-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes the coupling of 4-bromoanisole (B123540) with morpholine.
-
Reagents:
-
4-bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
DPEphos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu, Pd(OAc)₂, and DPEphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add toluene, 4-bromoanisole, and morpholine.
-
Seal the tube with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Catalytic Cycle for DPEphos-Palladium Catalyzed Buchwald-Hartwig Amination
Caption: The catalytic cycle for a DPEphos-palladium catalyzed Buchwald-Hartwig amination.
Experimental Workflow for an Air-Sensitive DPEphos-Catalyzed Reaction
References
Technical Support Center: Purification of Reaction Mixtures Containing DPEphos and its Oxide
This technical support guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the effective removal of Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) and its corresponding oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of DPEphos and DPEphos oxide often challenging?
A1: DPEphos and its oxide are bulky, high molecular weight compounds. The oxide, in particular, is often polar and can have solubility properties similar to the desired product, leading to co-purification during standard chromatographic methods.
Q2: What are the most common strategies for removing DPEphos and its oxide?
A2: The primary methods for removing DPEphos and its oxide leverage differences in solubility and the ability of the phosphine (B1218219) oxide to form insoluble complexes. The main strategies include:
-
Selective Precipitation/Crystallization: Utilizing the low solubility of the phosphine oxide in non-polar solvents.
-
Metal Salt Complexation: Forming an insoluble complex with a metal salt, which can then be removed by filtration.[1][2]
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Silica (B1680970) Gel Chromatography: Using a silica plug or column chromatography to separate the polar phosphine oxide.[3][4]
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Acid-Base Extraction: This method is applicable if the desired product has acidic or basic functional groups, allowing for its separation from the neutral phosphine and its oxide.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| My product co-precipitates with DPEphos oxide when I add a non-polar solvent. | The product has low solubility in the chosen anti-solvent. The concentration of the crude mixture is too high. | - Try a different anti-solvent or a solvent mixture. - Use a more dilute solution of the crude mixture before adding the anti-solvent. - Consider cooling the solution slowly to allow for selective precipitation of the phosphine oxide. |
| After filtration of the metal salt complex, I still detect phosphine oxide in my product. | Incomplete complexation or precipitation. The chosen solvent is not optimal for precipitation. | - Ensure an optimal ratio of metal salt to phosphine oxide is used; a 2:1 ratio of ZnCl₂ to phosphine oxide is often effective for TPPO and can be a good starting point for DPEphos oxide.[2] - Use a solvent in which the metal-phosphine oxide complex has minimal solubility (e.g., ethanol, ethyl acetate, or isopropyl alcohol for ZnCl₂(TPPO)₂).[2] - Repeat the precipitation step. |
| DPEphos oxide is co-eluting with my product during silica gel chromatography. | The polarity of the elution solvent is too high. The product and the phosphine oxide have very similar polarities. | - Start with a very non-polar eluent (e.g., hexanes or pentane) to try and wash the product through while retaining the phosphine oxide on the silica.[3][4] - If the product is more polar, a shallow gradient of a more polar solvent may be necessary. - If separation is still challenging, consider one of the other removal methods before chromatography. |
| I am working on a large scale and chromatography is not practical. | High solvent consumption and time commitment. | - Optimized precipitation/crystallization is a highly effective and scalable method. - Metal salt complexation followed by filtration is also a scalable, chromatography-free approach.[1] |
Experimental Protocols
Protocol 1: Removal of DPEphos Oxide by Precipitation with a Non-Polar Solvent
This method is most effective for non-polar to moderately polar products that are soluble in a solvent in which DPEphos oxide has low solubility.
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolve or suspend the residue in a minimal amount of a solvent in which the product is soluble but the phosphine oxide is not (e.g., diethyl ether, dichloromethane).
-
Slowly add a non-polar solvent in which DPEphos oxide is poorly soluble (e.g., hexanes, pentane) while stirring.
-
Continue adding the non-polar solvent until a precipitate (the phosphine oxide) is observed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated DPEphos oxide by filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains the desired product, which can be further purified if necessary.
Protocol 2: Removal of DPEphos Oxide by Complexation with Zinc Chloride (ZnCl₂)
This protocol is adapted from methods developed for triphenylphosphine (B44618) oxide (TPPO) and is effective for a range of product polarities, provided the product does not complex with the metal salt.[2]
Procedure:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a polar solvent such as ethanol, ethyl acetate, or isopropyl alcohol.[2]
-
Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of DPEphos oxide is a good starting point.[2]
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(DPEphos oxide)₂ complex should form.
-
Allow the mixture to stand to ensure complete precipitation.
-
Filter the mixture to remove the insoluble complex.
-
Wash the filter cake with a small amount of the cold solvent to recover any entrained product.
-
The filtrate contains the purified product.
Quantitative Data for TPPO Removal using ZnCl₂
The following table summarizes the efficiency of triphenylphosphine oxide (TPPO) removal by precipitation with a 2:1 ratio of ZnCl₂ to TPPO in various solvents. While this data is for TPPO, it can serve as a useful guide for selecting a solvent for the removal of the structurally similar DPEphos oxide.
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | < 5% |
| Isopropyl Acetate (iPrOAc) | < 5% |
| Isopropanol (iPrOH) | < 5% |
| Tetrahydrofuran (THF) | < 15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | < 15% |
| Methyl Ethyl Ketone (MEK) | < 15% |
| Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[2] |
Experimental Workflow Diagram
The following diagram illustrates a general decision-making workflow for the removal of DPEphos and its oxide from a reaction mixture.
References
DPEphos-Palladium Catalysis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the critical impact of base selection in DPEphos-palladium catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in DPEphos-palladium catalyzed reactions?
The base plays a crucial role in the catalytic cycle of cross-coupling reactions. Its main functions are to facilitate the formation of the active catalytic species and to promote the key transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination. This deprotonation is essential for the subsequent reductive elimination that forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the palladium(0) catalyst.
Q2: How do I select the appropriate base for my DPEphos-palladium catalyzed reaction?
The choice of base is highly dependent on the specific substrates and the type of coupling reaction.
-
For Suzuki-Miyaura couplings, inorganic bases are commonly used. The choice often depends on the reactivity of the boronic acid and the aryl halide.
-
For Buchwald-Hartwig aminations, a wider range of bases can be employed, from strong alkoxides to weaker inorganic carbonates. The selection is often a balance between reaction rate and the functional group tolerance of the starting materials. Stronger bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but may be incompatible with base-sensitive functional groups.[1]
Q3: Can the choice of base influence reaction yield and selectivity?
Absolutely. The strength, solubility, and steric hindrance of the base can significantly impact reaction kinetics, overall yield, and the formation of byproducts. An improperly chosen base can lead to incomplete conversion, decomposition of starting materials, or side reactions such as hydrodehalogenation.
Q4: What are the main differences between using an inorganic versus an organic base?
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are widely used due to their effectiveness and affordability. However, their low solubility in many organic solvents can sometimes lead to reproducibility issues.
-
Organic bases (e.g., triethylamine (B128534) (TEA), DBU) are generally more soluble, leading to homogeneous reaction mixtures. However, they are often weaker and may require higher reaction temperatures or longer reaction times. In some cases, organic bases have been found to be less effective than their inorganic counterparts in Suzuki couplings.[2]
Q5: My reaction is not proceeding to completion. Could the base be the issue?
Yes, several factors related to the base could be responsible:
-
Insufficient base strength: The base may not be strong enough to facilitate the catalytic cycle effectively.
-
Poor solubility: If the base is not soluble in the reaction solvent, its effective concentration is low, which can stall the reaction.
-
Decomposition: The base may be decomposing your starting materials or the catalyst itself.
-
Incorrect stoichiometry: Ensure the correct equivalents of base are used as specified in the protocol.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inappropriate Base Selection | The chosen base may be too weak or too strong for the specific substrates. Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Poor Base Solubility | The inorganic base is not dissolving sufficiently in the reaction solvent. Try a different solvent system (e.g., adding water as a co-solvent) or switch to a more soluble base. |
| Side Reactions | Protodeboronation (loss of the boronic acid group) can occur, especially with electron-rich or heteroaryl boronic acids. Consider using a milder base or anhydrous conditions. |
| Catalyst Deactivation | Certain bases or impurities can poison the palladium catalyst. Ensure high-purity reagents and solvents. |
Issue 2: Low Yield or Side Reactions in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Substrate Decomposition | Strong bases like NaOtBu can react with sensitive functional groups (e.g., esters, ketones) on the aryl halide or amine.[1] Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Hydrodehalogenation | The aryl halide is being reduced instead of coupled. This can be promoted by certain bases. Try using a different base or lowering the reaction temperature. |
| Slow Reaction Rate | A weak base may lead to a sluggish reaction. If the substrates are stable, consider switching to a stronger base (e.g., LHMDS, NaOtBu) or increasing the reaction temperature. |
| Amine Basicity | For weakly basic amines, a stronger base is often required to facilitate deprotonation. |
Data Presentation: Impact of Base on Reaction Yield
The following tables summarize the effect of different bases on the yield of DPEphos-palladium catalyzed cross-coupling reactions. Note that optimal conditions are substrate-dependent, and these tables provide a general guide.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | K₃PO₄ | Toluene | 100 | 95 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 98 |
| 5 | TEA | Toluene | 100 | <10 |
Data is representative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields will vary based on specific substrates and reaction conditions.
Table 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 97 |
| 2 | LHMDS | THF | 80 | 95 |
| 3 | K₃PO₄ | Dioxane | 110 | 88 |
| 4 | Cs₂CO₃ | Dioxane | 110 | 92 |
| 5 | K₂CO₃ | Toluene | 110 | 75 |
Data is representative and compiled from general knowledge of Buchwald-Hartwig aminations. Actual yields will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Base Screening in DPEphos-Palladium Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DPEphos (0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the designated time (e.g., 12-24 hours).
-
Analysis: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The yield is determined after purification by column chromatography.
General Protocol for Base Screening in DPEphos-Palladium Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the base (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and DPEphos (0.024 mmol, 2.4 mol%) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vial and remove it from the glovebox.
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to determine the isolated yield.
Visualizations
Figure 1. Suzuki-Miyaura catalytic cycle with the role of the base highlighted.
Figure 2. Buchwald-Hartwig amination cycle showing the deprotonation step mediated by the base.
Figure 3. Decision workflow for selecting a base in DPEphos-palladium catalysis.
References
temperature optimization for DPEphos-mediated couplings
Welcome to the technical support center for DPEphos-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction temperature and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for DPEphos-mediated coupling reactions?
A1: There is no single optimal temperature for all DPEphos-mediated couplings; the ideal temperature is highly dependent on the specific substrates (aryl halide, nucleophile, etc.), solvent, and base used. However, a general starting point for temperature screening is between 80 °C and 110 °C. For particularly challenging substrates, such as aryl chlorides, temperatures up to 120 °C may be necessary. It is crucial to perform a temperature screen for each new reaction to find the best balance between reaction rate and catalyst stability.
Q2: My reaction is slow at 80 °C. Can I simply increase the temperature to 110 °C or higher?
A2: While increasing the temperature can enhance the reaction rate, it also increases the risk of thermal degradation of the DPEphos ligand. DPEphos can undergo C-O bond cleavage at elevated temperatures, leading to an inactive catalyst.[1] Before significantly increasing the temperature, it is advisable to first ensure all reagents are pure and the reaction is properly degassed. If the reaction is still slow, increase the temperature in increments (e.g., 10 °C) and monitor for the appearance of byproducts or a darkening of the reaction mixture, which could indicate catalyst decomposition.
Q3: I am observing the formation of palladium black in my reaction. Is this related to the temperature?
A3: The formation of palladium black (insoluble palladium(0)) indicates catalyst decomposition and can occur for several reasons, including high temperatures. Elevated temperatures can accelerate the dissociation of the DPEphos ligand from the palladium center, leading to the aggregation of palladium atoms. If you observe palladium black, consider lowering the reaction temperature. Other factors to investigate include the purity of your reagents and the efficiency of your degassing procedure.
Q4: How does DPEphos compare to other ligands like Xantphos at different temperatures?
A4: Both DPEphos and Xantphos are popular "wide bite-angle" phosphine (B1218219) ligands, but their performance can vary with temperature depending on the specific reaction. In some instances, one ligand may provide a more active catalyst at a lower temperature than the other. For example, in a study on the synthesis of N-aryloxazolidinones, dialkylbiaryl phosphine ligands were found to facilitate much faster reactions compared to chelating ligands like DPEphos and Xantphos.[2] It is often beneficial to screen both ligands during reaction optimization to determine the best choice for your specific substrates and desired reaction temperature.
Q5: My reaction is giving a low yield, and I suspect ligand degradation. How can I confirm this?
A5: If you suspect ligand degradation at high temperatures, you can monitor the reaction by taking small aliquots at different time points and analyzing them by techniques like ³¹P NMR spectroscopy to look for new phosphorus-containing species. Another approach is to analyze the crude reaction mixture by LC-MS to search for the mass of potential degradation products, such as those resulting from C-O bond cleavage of the DPEphos backbone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Reaction temperature is too low: The activation energy for the reaction is not being overcome. - Catalyst deactivation: The temperature may be too high, leading to ligand degradation or formation of palladium black. - Poor reagent quality: Impurities in the starting materials, solvent, or base can inhibit the catalyst. | - Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. - If signs of decomposition (darkening color, palladium black) are observed at higher temperatures, try running the reaction at a lower temperature for a longer time. - Ensure all reagents are pure and the solvent is anhydrous and properly degassed. |
| Reaction Stalls Before Completion | - Catalyst deactivation over time: The Pd-DPEphos complex may have limited stability at the reaction temperature. - Product inhibition: The product may be coordinating to the palladium center, inhibiting further catalysis. | - Try a lower reaction temperature to improve catalyst longevity. - Consider a slow addition of one of the coupling partners to maintain a low concentration of the product throughout the reaction. |
| Formation of Significant Side Products | - High reaction temperature: Elevated temperatures can promote side reactions such as hydrodehalogenation of the aryl halide or homo-coupling. - Ligand degradation: Byproducts from DPEphos degradation may catalyze unwanted side reactions. | - Lower the reaction temperature. - Screen different bases and solvents, as they can influence the rates of side reactions. - Confirm the integrity of the DPEphos ligand before use. |
| Inconsistent Results | - Poor temperature control: Fluctuations in the reaction temperature can lead to variable reaction rates and yields. - Inconsistent heating: Hot spots in the reaction vessel can cause localized degradation of the catalyst. | - Use a reliable heating mantle or oil bath with a temperature controller and internal thermometer. - Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Quantitative Data on Temperature Effects
The optimal temperature for DPEphos-mediated couplings is highly substrate-dependent. Below are illustrative examples of how temperature can influence reaction outcomes.
Table 1: Illustrative Temperature Optimization for a Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Room Temp | 24 | <5 | No significant reaction. |
| 2 | 60 | 24 | 45 | Slow conversion. |
| 3 | 80 | 12 | 85 | Good conversion, clean reaction. |
| 4 | 100 | 8 | 92 | Faster reaction, slight increase in byproducts. |
| 5 | 120 | 6 | 75 | Significant byproduct formation and some catalyst decomposition observed. |
Table 2: Ligand Comparison in a Buchwald-Hartwig Amination at 100 °C
| Entry | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1 | DPEphos | 100 | 16 | 0 | [3] |
| 2 | XPhos | 100 | 16 | 91 | [3] |
| 3 | BINAP | 100 | 16 | 0 | [3] |
Note: This data is from a specific reaction and illustrates that for some substrate combinations, DPEphos may not be the optimal ligand at higher temperatures.
Experimental Protocols
Protocol for Temperature Screening in a DPEphos-Mediated Suzuki Coupling
This protocol provides a general method for optimizing the reaction temperature for the Suzuki coupling of an aryl bromide with a boronic acid using a Pd/DPEphos catalyst system.
1. Materials:
-
Aryl bromide (1.0 mmol)
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Boronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
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DPEphos (0.024 mmol, 2.4 mol%)
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K₃PO₄ (2.0 mmol)
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Anhydrous 1,4-dioxane (B91453) (5 mL)
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Reaction vials with stir bars
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Heating block or oil bath with temperature control
2. Procedure:
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In a glovebox, add the aryl bromide, boronic acid, Pd(OAc)₂, DPEphos, and K₃PO₄ to separate reaction vials.
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Add a stir bar to each vial.
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Add the anhydrous 1,4-dioxane to each vial.
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Seal the vials and remove them from the glovebox.
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Place the vials in a pre-heated heating block at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
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Stir the reactions at the set temperatures.
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Monitor the reactions by taking small aliquots at regular intervals (e.g., 2, 4, 8, and 16 hours) and analyzing them by TLC, GC-MS, or LC-MS.
-
Once the reaction with the highest yield of the desired product and minimal side products is identified, that temperature can be considered optimal.
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Troubleshooting Catalyst Poisoning in DPEphos Systems
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and addressing catalyst poisoning in DPEphos-ligated palladium catalysis.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of DPEphos systems?
A1: Catalyst poisoning refers to the deactivation of the DPEphos-palladium catalyst through strong interactions with certain chemical species, known as poisons.[1][2] These poisons can bind to the palladium center, modify the DPEphos ligand, or decompose the active catalytic species, leading to a partial or complete loss of catalytic activity.[1] This is a chemical deactivation, distinct from thermal decomposition or physical degradation.[2]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
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Decreased reaction rate: The reaction proceeds much slower than expected or stalls completely.
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Lower product yield: The conversion of starting material to product is significantly reduced.
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Change in selectivity: An increase in the formation of byproducts may be observed.
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Visual changes in the reaction mixture: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition and agglomeration.[3]
Q3: What are the most common poisons for DPEphos-palladium catalysts?
A3: Palladium catalysts, including those with DPEphos ligands, are susceptible to poisoning by a variety of substances, often present as impurities in reagents or solvents. Common poisons include:
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Sulfur compounds: Thiols, thioethers, and elemental sulfur are potent poisons for palladium catalysts.[4][5]
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Halides and Cyanides: Excess halide ions (Cl-, Br-, I-) or cyanide ions (CN-) can coordinate strongly to the palladium center and inhibit catalysis.[2]
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Phosphorus compounds: While DPEphos is a phosphine (B1218219) ligand, other phosphorus-containing compounds like phosphites or phosphine oxides (a degradation product of DPEphos) can sometimes interfere with the catalytic cycle.
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Nitrogen-containing heterocycles: Pyridine and quinoline (B57606) are known to coordinate to palladium and can act as inhibitors.[2]
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Carbon monoxide (CO): Can bind strongly to the palladium center.[2]
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Oxidizing agents: Can lead to the oxidation and degradation of the DPEphos ligand.
Q4: Can the DPEphos ligand itself be a source of catalyst deactivation?
A4: Yes, under certain conditions, the DPEphos ligand can undergo degradation. For instance, P-C bond cleavage can occur, leading to the formation of phosphido-bridged inactive species. The ether linkage in DPEphos can also be a point of cleavage under harsh reaction conditions.
Troubleshooting Guides
Issue 1: My reaction is sluggish or has completely stopped.
This is the most common symptom of catalyst poisoning. Follow this workflow to diagnose the potential cause:
Caption: Workflow for diagnosing a sluggish or stalled reaction.
Troubleshooting Steps:
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Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black.[3]
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31P NMR Analysis: If there is no visible precipitate, a soluble poison may be present. Prepare a sample of the reaction mixture for 31P NMR spectroscopy. Compare the spectrum to that of the starting DPEphos-palladium complex. The appearance of new signals or significant shifts in the expected signals can indicate the formation of poisoned or degraded catalyst species.
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Reagent and Solvent Purity Review: Scrutinize the purity of all reagents and solvents used. Consider potential sources of contamination, such as sulfur-containing impurities in starting materials or residual halides from previous synthetic steps.
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ICP-MS Analysis: If inorganic poisons are suspected, an Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of the starting materials can quantify trace metal or elemental impurities.
Issue 2: My 31P NMR spectrum shows unexpected peaks.
Anomalous peaks in the 31P NMR spectrum are a direct window into the state of your DPEphos ligand and its coordination to palladium.
Caption: Decision tree for interpreting unexpected 31P NMR signals.
Interpretation and Actions:
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Signal for Free DPEphos: A signal around -17 ppm typically corresponds to the free, uncoordinated DPEphos ligand. This suggests that the ligand has dissociated from the palladium center, which could be a prelude to catalyst decomposition.
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Signal for DPEphos Oxide: A signal around +30 ppm is indicative of triphenylphosphine (B44618) oxide, a common oxidation product of phosphine ligands. Its presence suggests that the DPEphos ligand is degrading under oxidative conditions.
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Other Signals: The appearance of other sharp or broad signals indicates the formation of new phosphorus-containing species. These could be DPEphos coordinated to a poison, or fragments of the degraded ligand. Further 2D NMR studies or mass spectrometry may be necessary for full characterization.
Quantitative Data Summary
The following table summarizes typical 31P NMR chemical shifts for DPEphos and related species. Note that the exact chemical shifts can vary depending on the solvent, temperature, and specific palladium precursor used.
| Compound/Species | Typical 31P NMR Chemical Shift (ppm) | Interpretation |
| Free DPEphos | ~ -17 | Uncoordinated ligand |
| (DPEphos)Pd(dba) | ~ +18 to +22 | Common Pd(0) precatalyst |
| (DPEphos)PdCl2 | ~ +10 to +15 | Common Pd(II) precatalyst |
| DPEphos Oxide | ~ +30 | Oxidative degradation of the ligand |
Data is compiled from general knowledge of palladium-phosphine chemistry and may vary.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by 31P NMR Spectroscopy
Objective: To monitor the integrity of the DPEphos-palladium catalyst and detect the formation of poisoned or degraded species.
Methodology:
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Sample Extraction: Under an inert atmosphere (e.g., in a glovebox), carefully extract an aliquot (approximately 0.5 mL) of the reaction mixture.
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Solvent Removal: If the reaction solvent is not a suitable NMR solvent, remove it under reduced pressure.
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Dissolution in NMR Solvent: Dissolve the residue in a deuterated solvent (e.g., CDCl3, C6D6, or toluene-d8) that is compatible with the sample.
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Internal Standard: Add a capillary containing a known concentration of a phosphorus standard (e.g., triphenyl phosphate) for quantification if desired.
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Acquisition: Acquire a proton-decoupled 31P NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
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Data Analysis: Process the spectrum and compare the observed chemical shifts to reference values for the expected catalyst species and potential degradation products.
Protocol 2: Digestion and Analysis of Solid Samples by ICP-MS
Objective: To quantify trace elemental impurities in starting materials or the solid catalyst residue that could act as poisons.
Methodology:
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Sample Preparation: Accurately weigh a small amount of the solid sample (e.g., 10-50 mg) into a microwave digestion vessel.
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Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.
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Microwave Digestion: Subject the sample to a programmed microwave digestion cycle to ensure complete dissolution of the material.
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Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.
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ICP-MS Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument to determine the concentration of various elements, with a focus on potential poisons like sulfur, lead, and other transition metals.
Mandatory Visualizations
Caption: Relationship between observed symptoms and their potential causes.
Caption: A systematic workflow for identifying and mitigating catalyst poisoning.
References
Technical Support Center: DPEphos-Palladium Catalyst Recycling Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective recycling of DPEphos-palladium catalysts in your chemical syntheses.
Troubleshooting Guide
This section addresses common issues encountered during the recycling and reuse of DPEphos-palladium catalysts.
| Problem | Potential Cause | Suggested Solution |
| Significant decrease in catalytic activity upon reuse. | Catalyst Deactivation: Formation of inactive palladium species (e.g., palladium black), or poisoning by impurities.[1][2] | Regeneration: Attempt a regeneration protocol. For suspected oxidation, a mild reduction step may be effective. For organic residue buildup, a solvent wash may be beneficial.[2] |
| Ligand Degradation: The DPEphos ligand may have degraded due to harsh reaction or work-up conditions. | Analysis: Use techniques like 31P NMR to assess the integrity of the DPEphos ligand in the recovered catalyst. | |
| Incomplete Recovery: Loss of catalyst during the recovery process. | Optimize Recovery Protocol: Review your filtration or extraction procedure to minimize mechanical losses of the catalyst. | |
| The recovered catalyst has changed color (e.g., turned black). | Formation of Palladium Black: This indicates the agglomeration of palladium atoms into an inactive, elemental form.[3] | Redispersion: In some cases, treatment with a strong ligand or a specific reagent might help redisperse the palladium particles, but this is often challenging. Prevention is key. |
| Presence of Impurities: The color change could be due to residual impurities from the reaction mixture. | Thorough Washing: Ensure the recovered catalyst is washed extensively with appropriate solvents to remove any adsorbed species. | |
| Low yield or incomplete conversion in the subsequent reaction. | Insufficient Catalyst Loading: The amount of active catalyst recovered might be lower than anticipated. | Quantification: If possible, quantify the palladium content in the recovered catalyst (e.g., by ICP-OES) to ensure accurate loading in the next reaction.[4] |
| Change in Catalyst Composition: The ratio of palladium to DPEphos may have changed during the reaction or recovery. | Add Fresh Ligand: Consider adding a small amount of fresh DPEphos ligand along with the recycled catalyst to compensate for any ligand degradation or loss. | |
| Difficulty in separating the catalyst from the reaction mixture. | Homogeneous Nature: DPEphos-palladium catalysts are often homogeneous, making simple filtration ineffective.[5] | Precipitation/Scavenging: Induce precipitation of the catalyst by adding a non-solvent. Alternatively, use a scavenger resin that selectively binds to palladium.[6] |
| Fine Catalyst Particles: If the catalyst has precipitated as very fine particles, it may pass through standard filters. | Use of Filter Aids: Employ a filter aid like Celite to improve the filtration of fine particles.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the deactivation of DPEphos-palladium catalysts?
A1: A primary cause of deactivation is the formation of catalytically inactive palladium(0) species, often observed as palladium black.[7] This can be promoted by certain reaction conditions or impurities. Ligand degradation can also contribute to the loss of catalytic activity.
Q2: Can I reuse a DPEphos-palladium catalyst indefinitely?
A2: While recycling is highly encouraged for cost and sustainability reasons, indefinite reuse is unlikely without some loss in activity.[8] The efficiency of each recycling step and the harshness of the reaction conditions will determine the number of times a catalyst can be effectively reused. It is common to see a gradual decrease in performance over several cycles.
Q3: How can I tell if my DPEphos ligand has degraded?
A3: 31P NMR spectroscopy is a powerful tool to assess the integrity of the DPEphos ligand. The appearance of new peaks or changes in the chemical shifts of the characteristic phosphine (B1218219) signals can indicate degradation or the formation of phosphine oxides.
Q4: Is it better to recover the catalyst by precipitation or by using a scavenger?
A4: The choice depends on your specific reaction and purification strategy. Precipitation by adding a non-solvent can be a straightforward method if a suitable solvent system is found. Scavengers, on the other hand, can offer high selectivity for palladium removal but may require optimization to prevent binding of your product.[6]
Q5: What are the regulatory limits for palladium residues in pharmaceutical products?
A5: Regulatory bodies like the ICH have established guidelines for acceptable levels of metal impurities in active pharmaceutical ingredients (APIs).[9] It is crucial to be aware of these limits and employ efficient removal techniques to ensure the final product meets these standards.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Precipitation
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Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Add a non-solvent for the catalyst complex (e.g., a non-polar solvent like hexane (B92381) if the reaction was performed in a polar solvent) to induce precipitation.
-
Stirring: Stir the mixture for a period to allow for complete precipitation.
-
Filtration: Collect the precipitated catalyst by filtration, possibly using a filter aid like Celite to capture fine particles.[6]
-
Washing: Wash the recovered catalyst with the non-solvent to remove residual product and impurities.
-
Drying: Dry the catalyst under vacuum.
-
Storage: Store the dried catalyst under an inert atmosphere to prevent degradation.
Protocol 2: General Procedure for Catalyst Regeneration from Suspected Oxidation
-
Suspend the Catalyst: Suspend the deactivated catalyst in a suitable solvent under an inert atmosphere.
-
Add a Mild Reducing Agent: Introduce a mild reducing agent (e.g., a stoichiometric amount of a borohydride (B1222165) reagent or by bubbling hydrogen gas). The choice of reducing agent and conditions should be carefully selected to avoid over-reduction or side reactions.
-
Monitor the Reaction: Monitor the process by observing color changes or by taking small samples for analysis.
-
Isolate the Regenerated Catalyst: Once the regeneration is deemed complete, isolate the catalyst by filtration.
-
Wash and Dry: Wash the catalyst with a suitable solvent and dry it under vacuum.
Visualizations
Caption: Workflow for DPEphos-Palladium Catalyst Recycling.
Caption: Troubleshooting Logic for Recycled Catalyst Issues.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting DPEphos Catalysis at High Substrate Concentrations
Welcome to the technical support center for DPEphos catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling reactions, particularly when encountering challenges that resemble substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing at high substrate concentrations when using a DPEphos-palladium catalyst. Am I observing classical substrate inhibition?
While classical substrate inhibition, where two substrate molecules bind to the catalyst to form an inactive complex, is well-documented in enzyme kinetics, it is not a commonly reported phenomenon for DPEphos-palladium catalysis. What you are likely observing is a decrease in catalytic turnover due to other factors that become more pronounced at high substrate concentrations. These can include catalyst deactivation, formation of unreactive intermediates, or mass transfer limitations.
Q2: What are the most likely causes for a drop in catalytic activity at high substrate (e.g., aryl halide) concentrations?
Several factors could be at play:
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Formation of Inactive Catalyst Species: At high concentrations of aryl halide, the equilibrium may shift towards the formation of less reactive or inactive palladium complexes. For instance, the formation of dimeric palladium species bridged by halide ligands can be a deactivation pathway.
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Ligand Dissociation and Catalyst Decomposition: High concentrations of reactants can sometimes promote the dissociation of the DPEphos ligand, leading to the formation of palladium black (elemental palladium), which is catalytically inactive.
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"Off-Cycle" Intermediate Accumulation: The catalytic cycle may be stalled by the accumulation of a stable, "off-cycle" intermediate that is slow to re-enter the productive cycle. High substrate concentration could favor the formation of such species.
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Side Reactions: Undesired side reactions, such as the homocoupling of the substrate, may become more prevalent at higher concentrations, consuming the starting material and potentially generating species that inhibit the catalyst.
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Mass Transfer Limitations: At very high concentrations, the viscosity of the reaction mixture can increase, leading to poor mixing and slower reaction rates due to mass transfer limitations rather than a chemical inhibition of the catalyst itself.
Q3: How can I troubleshoot a reaction that shows apparent substrate inhibition?
A systematic approach to troubleshooting is recommended. The following workflow can help identify and address the root cause of the issue.
Caption: A stepwise guide to troubleshooting decreased reaction rates at high substrate concentrations.
Troubleshooting Guides
Guide 1: Addressing Catalyst Deactivation
Symptom: The reaction starts well but then slows down or stops completely, often accompanied by the formation of a black precipitate (palladium black).
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | High temperatures can accelerate catalyst decomposition. | Run the reaction at a lower temperature. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable. | Lower temperatures can improve catalyst stability, even if it leads to a longer reaction time. |
| Palladium Precatalyst | The chosen precatalyst may not be stable under the reaction conditions. | Switch to a more stable precatalyst, such as a palladacycle-based one. | Precatalysts are designed to generate the active Pd(0) species in a controlled manner and can offer enhanced stability. |
| Solvent | The solvent may not sufficiently stabilize the catalytic species or may promote aggregation. | Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, THF, t-BuOH). | The solvent can have a significant impact on the solubility and stability of the catalytic intermediates. |
| Ligand:Palladium Ratio | An inappropriate L:Pd ratio can lead to ligand dissociation. | Optimize the L:Pd ratio. While a 1:1 or 2:1 ratio is common, a slight excess of the DPEphos ligand might be beneficial. | Excess ligand can help prevent catalyst decomposition by shifting the equilibrium away from ligand dissociation. |
Guide 2: Mitigating the Formation of Unreactive Intermediates
Symptom: The reaction is sluggish from the start, and in-situ monitoring (if available) shows the buildup of a specific intermediate.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Substrate Addition | A high initial concentration of the aryl halide may favor the formation of an unreactive complex. | Add the aryl halide slowly over the course of the reaction using a syringe pump. | Maintaining a low instantaneous concentration of the substrate can disfavor the formation of inhibitory or off-cycle species. |
| Base | The choice of base can influence the rate-limiting step and the nature of the intermediates. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu). | The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly affect the reaction outcome. |
| Additives | Certain additives can help break up unreactive aggregates or facilitate key steps in the catalytic cycle. | Consider the addition of salts (e.g., LiBr, Bu₄NCl) in small quantities. | Additives can influence the ionic strength of the medium and the aggregation state of the catalyst. |
Experimental Protocols
Protocol 1: Kinetic Study to Investigate Apparent Substrate Inhibition
This protocol outlines a series of experiments to determine if the reaction rate is negatively impacted by high substrate concentration.
-
Reaction Setup: Prepare a series of parallel reactions in sealed vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
Standard Reaction: Run a standard reaction with your optimized concentrations of aryl halide, coupling partner, base, and catalyst.
-
Variable Substrate Concentration: Set up reactions where the concentration of the limiting substrate is varied (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M) while keeping the concentrations of all other reagents and the catalyst loading constant.
-
Monitoring: At regular time intervals, take aliquots from each reaction vial and quench them (e.g., by diluting with a suitable solvent).
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique (e.g., GC, LC-MS, or NMR) to determine the conversion to the product.
-
Data Plotting: Plot the initial reaction rate (determined from the linear portion of the conversion vs. time plot) as a function of the initial substrate concentration. A decrease in the initial rate at higher concentrations would confirm the inhibitory effect.
Protocol 2: Slow Addition Experiment
This protocol is designed to mitigate issues arising from high instantaneous substrate concentration.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the coupling partner, base, solvent, and the DPEphos-palladium catalyst.
-
Substrate Solution: In a separate, dry flask, prepare a solution of the aryl halide in the same reaction solvent.
-
Slow Addition: Using a syringe pump, add the aryl halide solution to the reaction mixture over a prolonged period (e.g., 4-8 hours).
-
Monitoring and Workup: After the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress until completion. Perform a standard aqueous workup to isolate the product.
Visualization of Potential Pathways
The following diagram illustrates the desired catalytic cycle and a potential off-cycle pathway that could be favored at high substrate concentrations.
Caption: A simplified representation of the productive catalytic cycle and a potential deactivation pathway at high substrate concentrations.
Validation & Comparative
DPEphos vs. Xantphos: A Comparative Guide for Suzuki Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, DPEphos (Bis(2-diphenylphosphinophenyl)ether) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are two prominent bidentate ligands frequently employed in Suzuki-Miyaura coupling. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
Structural Overview and Mechanistic Implications
The key structural difference between DPEphos and Xantphos lies in their backbone rigidity and the resulting bite angle. Xantphos possesses a rigid xanthene backbone which enforces a wider bite angle (around 102-112°). This structural feature is believed to promote the reductive elimination step in the catalytic cycle and stabilize the active monoligated palladium species, which can be beneficial for the coupling of challenging substrates.
In contrast, DPEphos has a more flexible ether linkage, resulting in a slightly smaller natural bite angle (around 103°). While still considered a wide bite-angle ligand, its flexibility can influence the geometry and stability of the palladium complexes formed during the catalytic cycle.
Caption: Structural comparison of DPEphos and Xantphos.
Performance in Suzuki Coupling: A Comparative Analysis
Direct, side-by-side comparisons of DPEphos and Xantphos in the same Suzuki coupling reaction are not abundantly reported in the literature, as ligand screening often focuses on finding the optimal ligand for a specific transformation. However, available data suggests that the relative performance of these two ligands is highly dependent on the specific substrates and reaction conditions.
One study on the Suzuki coupling of 7-substituted coumarins provides a direct comparison. In the coupling of 4-methyl-7-nonafluorobutylsulfonyloxy coumarin (B35378) with aniline, the Xantphos-based catalyst system provided a significantly higher yield compared to the DPEphos system under the same conditions.[1]
Conversely, in a study on atropselective synthesis involving a one-pot Suzuki coupling/dimerization, it was noted that bidentate ligands such as Xantphos and DPEphos failed to yield the desired dimeric product, suggesting that for this specific complex transformation, monophosphine ligands were superior.[2]
Another study on a Kumada-Tamao-Corriu coupling, which is mechanistically related to Suzuki coupling, observed that a Pd/DPEphos catalyst was significantly more active and selective than a Pd/dppf system. In contrast, the corresponding Pd/Xantphos-catalyzed reaction resulted in poor selectivity and only 24% conversion.[2] This was attributed to the bite angle of the ligands, suggesting that an optimal bite angle exists for specific coupling partners.[2]
Quantitative Data Summary
| Aryl Halide/Pseudohalide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-methyl-7-nonafluorobutylsulfonyloxy coumarin | Aniline | Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 35 | [1] |
| 4-methyl-7-nonafluorobutylsulfonyloxy coumarin | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 60 | [1] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing DPEphos and Xantphos. It is important to note that these are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki Coupling using a Xantphos-based Precatalyst
A reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., 1,4-dioxane, toluene (B28343), or a mixture with water) is added, followed by the palladium precatalyst (e.g., Xantphos Pd G3, 1-5 mol%). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling using DPEphos
In an inert atmosphere glovebox, a vial is charged with Pd(OAc)₂ (1-3 mol%), DPEphos (1.2-3.6 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv). The aryl halide (1.0 equiv) and boronic acid (1.5 equiv) are then added. The vial is sealed, and the solvent (e.g., toluene or THF) is added. The reaction mixture is heated with stirring for the required time. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired biaryl product.
Catalytic Cycle and Logical Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of ligand can influence the rates of the individual steps, particularly the oxidative addition and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
The logical workflow for selecting a ligand for a Suzuki coupling reaction involves considering the electronic and steric properties of the substrates and then choosing a ligand that is known to be effective for that substrate class. If no specific literature exists, a screening of several ligands, including both DPEphos and Xantphos, is often the most practical approach.
Caption: Ligand selection workflow for Suzuki coupling.
Conclusion
Both DPEphos and Xantphos are powerful and versatile ligands for the Suzuki-Miyaura cross-coupling reaction. The choice between them is not always straightforward and is highly dependent on the specific application. Xantphos, with its rigid backbone and wide bite angle, is often a good starting point for challenging couplings, including those involving heteroaryl substrates or sterically demanding partners. DPEphos, with its slightly more flexible backbone, has also demonstrated high efficacy in many transformations. The limited availability of direct comparative studies underscores the importance of empirical screening in catalyst development for novel Suzuki coupling reactions. Researchers are encouraged to consider the specific electronic and steric demands of their substrates when selecting between these two valuable ligands.
References
A Head-to-Head Comparison of DPEphos and dppf in Buchwald-Hartwig Amination
In the landscape of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of this reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. Among the vast arsenal (B13267) of available ligands, DPEphos (Bis(2-diphenylphosphinophenyl)ether) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) are two prominent bidentate phosphine ligands frequently employed by researchers. This guide provides an objective comparison of their performance in the Buchwald-Hartwig amination, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Ligand Structures and Properties
Both DPEphos and dppf are chelating diphosphine ligands, but they possess distinct structural and electronic properties that influence their catalytic activity.
DPEphos features a flexible ether linkage between the two phosphine-substituted phenyl rings. This flexibility allows it to accommodate a range of coordination geometries around the palladium center.
dppf , on the other hand, has a ferrocene (B1249389) backbone, which imparts a more rigid structure and a well-defined bite angle. The ferrocene unit also influences the electronic properties of the phosphine donors.
Performance Comparison: Experimental Data
Direct, side-by-side comparisons of DPEphos and dppf under identical reaction conditions are not extensively documented across a wide range of substrates. However, by collating data from various studies, a comparative overview of their performance can be assembled. The following table summarizes the performance of these ligands in the Buchwald-Hartwig amination of various aryl halides with different amine coupling partners.
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Diphenylamine (DPA) | dppf | Pd(dppf)Cl₂ | NaOtBu | Toluene (B28343) | 100 | 24 | ~63 (Conversion) | [1] |
| Bromobenzene | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | dppf | Pd(dppf)Cl₂ | NaOtBu | Toluene | 100 | 24 | ~89 (Conversion) | [1] |
| Bromobenzene | Phenoxazine (PXZ) | dppf | Pd(dppf)Cl₂ | NaOtBu | Toluene | 100 | 24 | ~82 (Conversion) | [1] |
| Bromobenzene | Phenothiazine (PTZ) | dppf | Pd(dppf)Cl₂ | NaOtBu | Toluene | 100 | 24 | ~58 (Conversion) | [1] |
| Bromobenzene | Carbazole (B46965) (Cz) | dppf | Pd(dppf)Cl₂ | NaOtBu | Toluene | 100 | 24 | Ineffective | [1] |
| 2-bromo-1-benzyl-1H-benzimidazole | 4-(methylsulfonyl)aniline | DPEphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | Inactive | |
| Aryl Chlorides (electron-poor) | Oxazolidinone | DPEphos / dppf | Not specified | Not specified | Not specified | Not specified | Not specified | Slower than dialkylbiaryl phosphines | |
| 5-bromo-10,20-diphenylporphyrin-Zn(II) | Morpholine | DPEphos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 95 | |
| 4-Chlorotoluene | N-Methylaniline | dppf | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 3 | 98 | [2] |
Analysis of Performance Data:
The available data suggests that the performance of both DPEphos and dppf is highly dependent on the specific substrates and reaction conditions.
-
dppf has shown moderate to good efficacy in the coupling of a range of secondary aryl amines with bromobenzene, although it proved ineffective for the amination of carbazole under the tested conditions[1]. Its performance with aryl chlorides has been noted to be slower compared to more modern, bulky monodentate ligands, particularly for electron-poor systems. However, it has been successfully employed in the amination of aryl chlorides with primary amines[2].
-
DPEphos has demonstrated high efficiency in specific applications, such as the amination of halogenated porphyrins, affording excellent yields in short reaction times. In contrast, for the coupling of a substituted benzimidazole (B57391) with an aniline (B41778) derivative, a Pd/DPEphos system was found to be inactive. This highlights the substrate-specific nature of its catalytic activity.
In general, for the amination of aryl chlorides, more sterically hindered and electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos) have often been found to exhibit superior catalytic activity compared to the bidentate ligands DPEphos and dppf.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Buchwald-Hartwig amination using DPEphos and dppf-based catalyst systems.
General Experimental Workflow for Buchwald-Hartwig Amination
The following diagram illustrates a typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Protocol for Amination using Pd(OAc)₂/DPEphos
This protocol is adapted from the synthesis of meso-arylamino-substituted porphyrins.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DPEphos
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (e.g., 5-bromo-10,20-diphenylporphyrin-Zn(II))
-
Amine (e.g., morpholine)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (0.02 equiv) and DPEphos (0.04 equiv).
-
Add anhydrous, deoxygenated toluene and stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Amination using a Pd/dppf Catalyst System
This protocol is a general procedure adapted from literature for the amination of an aryl chloride.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
dppf
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., N-methylaniline)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), dppf (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous, deoxygenated toluene to the vessel.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time, monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The residue can be purified by flash chromatography.
Conclusion
Both DPEphos and dppf are valuable ligands in the toolbox for Buchwald-Hartwig amination. The choice between them is not always straightforward and should be guided by the specific substrates involved and the desired reaction outcomes.
-
dppf is a well-established and versatile ligand that has been successfully applied to a range of aryl halides and amines. It can be a reliable choice for the amination of aryl bromides with many secondary amines.
-
DPEphos can exhibit high activity in certain applications, particularly with specific substrate classes like porphyrins. However, its performance can be more substrate-dependent, and in some cases, it may not be an effective ligand.
For challenging substrates, particularly aryl chlorides, researchers may find that more modern, sterically hindered monodentate biaryl phosphine ligands offer superior performance in terms of reaction rates and yields. Nevertheless, DPEphos and dppf remain important and widely used ligands in the field of C-N cross-coupling, and an understanding of their respective strengths and limitations is crucial for the successful design and execution of Buchwald-Hartwig amination reactions. It is always recommended to perform a preliminary ligand screening to identify the optimal catalyst system for a new transformation.
References
DPEphos vs. Monodentate Phosphine Ligands: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. While numerous phosphine (B1218219) ligands have been developed, they can be broadly categorized into monodentate and bidentate ligands. This guide provides an objective comparison of the performance of DPEphos, a prominent bidentate phosphine ligand, with common monodentate phosphine ligands, supported by experimental data.
The Advantage of Chelation: Why Bidentate Ligands Like DPEphos Excel
DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a bidentate phosphine ligand, meaning it has two phosphorus donor atoms that can coordinate to a metal center. This is in contrast to monodentate phosphine ligands, which only have one such donor atom. The primary advantage of bidentate ligands like DPEphos stems from the chelate effect .
The chelate effect describes the enhanced stability of a metal-ligand complex when a single ligand binds to the metal center through multiple donor atoms. This increased stability arises from a favorable increase in entropy upon chelation. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a more disordered and entropically favored state.[1][2][3][4][5]
This enhanced stability of the palladium-DPEphos complex can translate to several practical advantages in catalysis:
-
Increased Catalyst Stability and Longevity: The stable chelate ring can protect the palladium center from deactivation pathways, leading to a longer catalyst lifetime and higher turnover numbers (TONs).
-
Facilitation of Reductive Elimination: The defined bite angle of DPEphos can influence the geometry of the palladium complex, often promoting the crucial reductive elimination step where the desired carbon-carbon or carbon-heteroatom bond is formed.[6]
-
Improved Reaction Efficiency: The combination of increased stability and favorable geometric constraints can lead to faster reaction rates and higher yields.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is critical, especially when using challenging substrates like aryl chlorides. Below is a comparison of DPEphos with common monodentate phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 | Compiled from[7] |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 45 | Compiled from[8] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | Compiled from[9] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 88 | Compiled from[10] |
Disclaimer: The data presented in this table is compiled from multiple sources for comparative purposes. Reaction conditions and catalyst precursors may vary between studies, which can influence the outcome.
As the data suggests, DPEphos can provide excellent yields in the Suzuki-Miyaura coupling of an unactivated aryl chloride. While bulky, electron-rich monodentate ligands like P(t-Bu)₃ and PCy₃ also show high activity, DPEphos often achieves comparable or superior results, sometimes under milder conditions or with lower catalyst loadings due to its stabilizing chelate effect. The traditional monodentate ligand, PPh₃, is significantly less effective for this challenging substrate.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Ligand performance is crucial for achieving high yields and functional group tolerance. The following table compares DPEphos with monodentate phosphine ligands in the amination of 4-bromoanisole (B123540) with aniline.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | Ineffective | [11] |
| PPh₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 62 | Compiled from[12] |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 16 | 95 | [3] |
| XPhos (monodentate) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 91 | [11] |
Disclaimer: The data presented in this table is compiled from multiple sources for comparative purposes. Reaction conditions and catalyst precursors may vary between studies, which can influence the outcome.
Interestingly, for the specific Buchwald-Hartwig amination of 4-bromoanisole with aniline, DPEphos was found to be ineffective, while the bulky monodentate ligand XPhos provided a high yield.[11] The highly effective, sterically demanding monodentate ligand P(t-Bu)₃ also gives a high yield in a similar transformation. This highlights that while bidentate ligands like DPEphos offer general advantages, the optimal ligand choice is highly dependent on the specific substrates and reaction conditions. In some cases, the steric bulk and electron-donating properties of a monodentate ligand may be more crucial for facilitating a specific step in the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with Phenylboronic Acid using DPEphos
This protocol is a representative example for the Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)
-
DPEphos (1.5-3 mol%)
-
Aryl chloride (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, DPEphos, the aryl chloride, phenylboronic acid, and K₃PO₄.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Amine using a Monodentate Phosphine Ligand (P(t-Bu)₃)
This protocol is a representative example for the Buchwald-Hartwig amination reaction.[3]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄, 2-4 mol%)
-
Aryl bromide (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, P(t-Bu)₃·HBF₄, and NaOtBu.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe, followed by the aryl bromide and the amine.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate the key concepts and workflows discussed.
Caption: Coordination of monodentate vs. bidentate ligands to a palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for high-throughput screening of phosphine ligands.
Conclusion
DPEphos, as a bidentate phosphine ligand, offers significant advantages over many monodentate ligands in palladium-catalyzed cross-coupling reactions, primarily due to the chelate effect which enhances catalyst stability and efficiency. This often translates to higher yields and the ability to couple challenging substrates. However, the optimal ligand choice remains substrate and reaction-dependent. For certain transformations, bulky and electron-rich monodentate phosphine ligands may outperform bidentate ligands. Therefore, a careful evaluation and screening of ligands are crucial for the development of robust and efficient cross-coupling protocols in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Mechanistic Insights and Performance Benchmarks of DPEphos-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for the success of transition metal-catalyzed cross-coupling reactions. Among the vast library of phosphine-based ligands, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) has emerged as a versatile and effective ligand for a range of catalytic transformations. This guide provides an objective comparison of DPEphos's performance with alternative ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst system selection and optimization.
DPEphos is a chelating diphosphine ligand characterized by a flexible diphenyl ether backbone. This flexibility allows it to accommodate various coordination geometries and its electronic properties play a crucial role in stabilizing catalytic intermediates. It is often compared to other "wide bite-angle" ligands like Xantphos, as well as bulky monophosphine ligands from the Buchwald and Hartwig groups.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a catalytic system is highly dependent on the specific transformation, substrates, and reaction conditions. Below is a summary of comparative data for DPEphos and other common phosphine (B1218219) ligands in several key cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Ligand choice is critical for achieving high yields and turnover numbers, particularly with challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| DPEphos | 2-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 24 | 80 | 1.0 (Pd) | [1] |
| XPhos | 2-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 3 | 100 | 1.0 (Pd) | [1] |
| DPEphos | Benzyl protected benzimidazole (B57391) | 4-(Methylsulfonyl)aniline | K3PO4 | Dioxane | 100 | 16 | Inactive | 10 (Pd) | [2] |
| XPhos | Benzyl protected benzimidazole | 4-(Methylsulfonyl)aniline | K3PO4 | Dioxane | 100 | 16 | 91 (conversion) | 10 (Pd) | [2] |
Table 1: Comparison of DPEphos and XPhos in the Buchwald-Hartwig amination of different substrates.
In a specific industrial case study, DPEphos was identified as a more cost-effective alternative to XPhos for a particular Buchwald-Hartwig reaction, achieving 80% conversion, albeit over a longer reaction time compared to the complete conversion seen with XPhos in just 3 hours[1]. However, for the amination of a benzyl-protected benzimidazole with 4-(methylsulfonyl)aniline, a Pd/DPEphos system was found to be inactive, while the more sterically hindered monodentate ligand XPhos provided high conversion[2]. This highlights the substrate-dependent nature of ligand performance.
Suzuki-Miyaura Coupling
Hydroformylation
In the rhodium-catalyzed hydroformylation of olefins, the ligand structure dictates the regioselectivity (linear vs. branched aldehyde) and enantioselectivity. While extensive tables comparing various phosphine ligands for the hydroformylation of 1-octene (B94956) exist, direct comparisons involving DPEphos are not as prevalent in the provided search results. However, the performance of various bidentate phosphine ligands has been evaluated, providing a basis for understanding how factors like bite angle and electronic properties, which are key features of DPEphos, influence the reaction outcome[3][4][5]. For the hydroformylation of styrene, diphosphine ligands are known to influence the product distribution, and the choice between different diphosphines can be critical[3][4].
Mechanistic Considerations
The catalytic cycle of a cross-coupling reaction is a complex interplay of elementary steps. The ligand plays a central role in modulating the stability and reactivity of the metal center throughout this cycle.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The phosphine ligand (L) stabilizes the Pd(0) active catalyst and facilitates the oxidative addition of the aryl halide. The steric and electronic properties of the ligand influence the rates of transmetalation and reductive elimination, ultimately impacting the overall efficiency of the catalyst.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are representative experimental protocols for reactions where DPEphos has been utilized.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), DPEphos (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl bromide (1.0 mmol), and the amine (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Methoxycarbonylation of Iodobenzene (B50100)
In a high-pressure autoclave, PdCl₂(DPEphos) (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and methanol (B129727) (5 mL) are combined. The autoclave is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure. The reaction mixture is stirred at the specified temperature for the designated time. After cooling and careful venting of the CO, the reaction mixture is analyzed by gas chromatography to determine the yield of methyl benzoate.
Conclusion
DPEphos is a valuable and versatile ligand in the toolkit of the synthetic chemist. Its performance is highly dependent on the specific reaction, substrates, and conditions. While in some cases, more specialized and often more expensive ligands like XPhos may offer superior activity or faster reaction times, DPEphos provides a robust and often more economical starting point for reaction optimization. The mechanistic understanding of how its structural and electronic properties influence catalytic cycles continues to guide the development of more efficient and selective chemical transformations. This guide serves as a starting point for researchers to make informed decisions when selecting a ligand for their specific catalytic application.
References
- 1. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
DPEphos vs. Other Biaryl Phosphine Ligands: A Comparative Guide for Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the pantheon of successful ligands, DPEphos (Bis(2-diphenylphosphinophenyl)ether) has established itself as a versatile and effective option for a range of transformations. This guide provides an objective comparison of DPEphos against other common biaryl phosphine (B1218219) ligands, such as SPhos and XPhos, supported by experimental data to assist researchers, scientists, and drug development professionals in ligand selection.
Performance in Key Cross-Coupling Reactions
The efficacy of a phosphine ligand is best demonstrated through its performance in key chemical transformations. Below is a summary of comparative data for DPEphos and other biaryl phosphine ligands in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and palladium-catalyzed aminocarbonylation.
Data Presentation
| Reaction | Ligand | Aryl Halide | Amine/Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | DPEphos | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Toluene (B28343) | 100 | 16 | No Reaction | [1] |
| BINAP | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction | [1] | |
| XPhos | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [1] | |
| DPEphos | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Dioxane | 100 | 16 | No Reaction | [1] | |
| BINAP | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Dioxane | 100 | 16 | No Reaction | [1] | |
| XPhos | 5(6)-nitro-6(5)-chloro-1H-benzimidazole | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Dioxane | 100 | 16 | 100 | [1] | |
| Aminocarbonylation | DPEphos | 2-Iodo-m-xylene | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 87 | [2] |
| Xantphos | 2-Iodo-m-xylene | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 68 | [2] | |
| dppf | 2-Iodo-m-xylene | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 75 | [2] | |
| PPh₃ | 2-Iodo-m-xylene | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 65 | [2] | |
| DPEphos | 4-Iodoacetophenone | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 57 | [2] | |
| Xantphos | 4-Iodoacetophenone | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 87 | [2] | |
| dppf | 4-Iodoacetophenone | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 60 | [2] | |
| PPh₃ | 4-Iodoacetophenone | N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Et₃N | DMF | 80 | 2 | 52 | [2] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution as reaction conditions may vary. "No Reaction" indicates that the respective ligand did not promote the formation of an active catalytic system under the specified conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using DPEphos and other biaryl phosphine ligands.
Suzuki-Miyaura Coupling with DPEphos
A solution of PdCl₂ (1.8 mg, 10 µmol), DPEphos (5.9 mg, 11 µmol), NaHCO₃ (42.0 mg, 0.5 mmol), and phenylboronic acid (30.5 mg, 0.25 mmol) in ethanol (B145695) (1.0 mL) is prepared. To this solution, the benzyl (B1604629) carbonate (0.25 mmol) is added. The reaction mixture is then stirred under the specified conditions until completion.[3]
Buchwald-Hartwig Amination with XPhos
In a two-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) are combined with toluene (5 mL). The mixture is stirred at room temperature for 5 minutes. 4-chlorotoluene (B122035) (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (B109124) (0.55 mL, 6.33 mmol, 1.5 equiv.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling, the reaction is quenched with water.[4]
General Amination Procedure for Ligand Screening
An oven-dried reaction tube is charged with the palladium precatalyst (0.5-1.0 mol%), the phosphine ligand (if not part of a precatalyst), a base (e.g., KOtBu or NaOtBu, 1.4 mmol), and the aryl halide (1.0 mmol). The tube is sealed and evacuated and backfilled with an inert gas (e.g., N₂) three times. The amine (1.4 mmol) and anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) are added via syringe. The reaction mixture is then heated with stirring for the specified time and at the designated temperature.[4]
Visualizing Catalytic Processes
To better understand the relationships between the different components of these catalytic systems, diagrams generated using Graphviz (DOT language) are provided below.
Caption: Chemical structures of DPEphos, SPhos, and XPhos.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A general experimental workflow for a cross-coupling reaction.
Discussion and Conclusion
The selection of an appropriate biaryl phosphine ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions. DPEphos, a bidentate ligand, has demonstrated its utility in various transformations, particularly in palladium-catalyzed aminocarbonylation where it can outperform other ligands depending on the substrate.[2]
However, for certain challenging transformations, such as the Buchwald-Hartwig amination of specific heteroaryl chlorides, more sterically demanding and electron-rich monodentate ligands like XPhos have shown superior performance where DPEphos was found to be inactive.[1] This highlights a key distinction: the bidentate nature and specific bite angle of DPEphos may be advantageous in some catalytic cycles, while the bulk and electron-donating properties of monodentate Buchwald ligands like SPhos and XPhos can be crucial for promoting challenging oxidative addition and reductive elimination steps.
Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are often more effective for the coupling of unactivated aryl chlorides.[5] In some cases, dialkylbiaryl phosphine ligands have been shown to facilitate much faster reactions in aminations compared to chelating ligands like DPEphos, although this can be substrate-dependent.[6]
Ultimately, the optimal ligand choice is highly dependent on the specific substrates and desired reaction conditions. For sterically hindered or electron-poor substrates, the bulky and electron-rich nature of SPhos or XPhos may be necessary to achieve high yields. DPEphos remains a valuable and often effective ligand, particularly in reactions where its bidentate chelation and specific geometry can stabilize catalytic intermediates and promote the desired transformation. Therefore, a screening of different ligand classes is often the most prudent approach to reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of DPEphos-Palladium Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The rational design and optimization of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, hinges on a deep understanding of the structure and reactivity of the catalytic intermediates. The choice of phosphine (B1218219) ligand is paramount in dictating the stability and reactivity of these intermediates, thereby influencing the overall efficiency and selectivity of the catalytic process. This guide provides a comparative characterization of reaction intermediates formed with the widely used bis(2-diphenylphosphinophenyl)ether (DPEphos) ligand and contrasts its performance with other common diphosphine ligands, namely 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
Introduction to DPEphos and a Comparison of Ligand Properties
DPEphos is a flexible bidentate phosphine ligand that has demonstrated remarkable versatility in a wide array of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and carbonylation reactions.[1] Its ether backbone imparts a unique flexibility and electronic environment to the palladium center compared to the more rigid ferrocene (B1249389) backbone of dppf or the xanthene backbone of Xantphos. A key descriptor for comparing these ligands is the natural bite angle, which is the preferred P-M-P angle for the ligand in a coordination complex.
| Ligand | Backbone | Natural Bite Angle (βn) | Reference |
| DPEphos | Diphenyl ether | ~102-104° | [1][2] |
| dppf | Ferrocene | ~99° | [1] |
| Xantphos | Xanthene | ~108-112° | [1][2] |
Table 1: Comparison of the natural bite angles of DPEphos, dppf, and Xantphos.
The wider bite angle of Xantphos and the intermediate angle of DPEphos, compared to dppf, can significantly influence the geometry and reactivity of palladium intermediates, particularly affecting the rates of oxidative addition and reductive elimination.[1]
The Palladium Catalytic Cycle: A Structural and Spectroscopic Overview
The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps by modulating the electron density and steric environment of the palladium center.
Oxidative Addition Intermediates: (L)Pd(II)(Ar)X
The first step in the catalytic cycle is the oxidative addition of an organic halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate. The structure and stability of this intermediate are highly dependent on the phosphine ligand.
Structural Comparison:
While a comprehensive set of directly comparable crystal structures for (DPEphos)Pd(Ar)X, (dppf)Pd(Ar)X, and (Xantphos)Pd(Ar)X is not available in the literature, analysis of related structures reveals key differences. The P-Pd-P bite angle in these square planar complexes is a critical parameter.
| Complex Type | Ligand | P-Pd-P Angle (°) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | Reference |
| (L)PdCl₂ | DPEphos | ~95.5 | ~2.24 | ~2.35 | Inferred from related structures |
| (L)PdCl₂ | dppf | ~99.9 | ~2.26 | ~2.35 | |
| (L)PdCl₂ | Xantphos | ~100.2 | ~2.27 | ~2.35 | |
| (L)PdCl₂ | PPh₃ (trans) | 180 | ~2.34 | ~2.29 | [3] |
Table 2: Comparison of selected structural parameters for (L)PdCl₂ complexes. Data for DPEphos, dppf, and Xantphos are derived from representative structures and may vary with the specific aryl and halide groups.
Spectroscopic Characterization (³¹P NMR):
³¹P NMR spectroscopy is a powerful tool for characterizing palladium-phosphine complexes. The chemical shift (δ) of the phosphorus nuclei is sensitive to the electronic environment and coordination geometry.
| Complex Type | Ligand | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
| Free Ligand | DPEphos | ~ -12 | |
| (L)Pd(OAc)₂ | DPEphos | ~ 24 | |
| Free Ligand | dppf | ~ -16 | |
| (L)Pd(OAc)₂ | dppf | ~ 19 | [4] |
| Free Ligand | Xantphos | ~ -18 | |
| (L)PdCl₂ | Xantphos | ~ 22 | |
| Free Ligand | PPh₃ | ~ -5 | |
| (L)PdCl₂ (trans) | PPh₃ | ~ 24 |
Table 3: Representative ³¹P NMR chemical shifts for free ligands and their palladium(II) acetate (B1210297)/chloride complexes. Shifts can vary depending on the solvent and other substituents.
Reductive Elimination Precursors and Kinetics
The final step of the catalytic cycle, reductive elimination, involves the formation of the C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. The rate of this step is often influenced by the steric bulk and bite angle of the phosphine ligand. Wider bite angles are generally believed to promote reductive elimination.[1]
Kinetic studies on C-N bond-forming reductive elimination from palladium(II) amido complexes have provided insights into the influence of ligand structure. While direct comparative data for DPEphos, dppf, and Xantphos in the same system is scarce, studies on related biarylphosphine ligands suggest that both steric and electronic factors play a crucial role. For instance, more electron-donating phosphines and those with greater steric bulk around the palladium center can accelerate reductive elimination.
Experimental Protocols
General Procedure for ³¹P NMR Spectroscopic Analysis
-
Sample Preparation: In a nitrogen-filled glovebox, a 5 mm NMR tube is charged with the palladium complex (typically 5-10 mg). Deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or THF-d₈, ~0.5 mL) is added, and the sample is gently agitated to ensure dissolution.
-
Data Acquisition: The ³¹P{¹H} NMR spectrum is acquired on a multinuclear NMR spectrometer. A proton-decoupled pulse sequence is typically used to obtain a single sharp peak for each unique phosphorus environment. Key acquisition parameters to consider include the spectral width, acquisition time, relaxation delay, and number of scans. An external standard of 85% H₃PO₄ (δ = 0 ppm) is used for chemical shift referencing.
General Procedure for Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the palladium complex, slow diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software. The final refined structure provides precise information on bond lengths, bond angles, and overall molecular geometry.
Visualizing Experimental Workflows
The characterization of a novel DPEphos-palladium intermediate typically follows a systematic workflow.
Conclusion
The choice of phosphine ligand is a critical parameter in tuning the performance of palladium catalysts. DPEphos, with its flexible backbone and intermediate bite angle, offers a unique balance of steric and electronic properties that make it effective in a broad range of cross-coupling reactions. While direct, side-by-side comparative studies of DPEphos-palladium intermediates with those of other common ligands like dppf and Xantphos are not always available, a careful analysis of the existing literature allows for the elucidation of key structural and spectroscopic trends. Further systematic studies focusing on the isolation and detailed characterization of these transient species will undoubtedly pave the way for the development of even more efficient and selective catalytic systems.
References
- 1. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands in Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency. The success of these transformations hinges on the choice of phosphine (B1218219) ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a widely utilized, versatile bidentate ligand known for its effectiveness in a variety of coupling reactions.
While DPEphos is a reliable workhorse ligand, detailed mechanistic investigations using isotopic labeling specifically with DPEphos are not extensively documented in the literature. However, by examining isotopic labeling studies conducted with other common phosphine ligands, we can infer the likely mechanistic role of DPEphos and objectively compare its structural features to those of well-characterized alternatives. This guide leverages experimental data from kinetic isotope effect (KIE) studies on other ligands to provide a comparative framework for understanding how ligand architecture influences the catalytic cycle.
Comparative Analysis of Ligand Performance via Isotopic Labeling Studies
Isotopic labeling, particularly through the measurement of kinetic isotope effects (KIEs), is a powerful tool for elucidating reaction mechanisms. A KIE compares the rate of a reaction using a heavy isotope (e.g., ¹³C) to the rate with a light isotope (e.g., ¹²C). A significant KIE (>1) for a specific atomic position indicates that bonding to this atom is changing in the rate-determining step (RDS) of the reaction.
1. DPEphos: The Versatile Bidentate Ligand
DPEphos is a chelating diphosphine ligand characterized by a large natural bite angle (104-107°) and significant flexibility due to its ether backbone. This combination allows it to stabilize the palladium center and facilitate key steps like reductive elimination. Although specific KIE studies on DPEphos are scarce, its behavior can be contextualized by comparing it with other bidentate ligands like BINAP and Xantphos, for which mechanistic data are available.[1][2] The large bite angle is thought to promote the reductive elimination step, which is often rate-limiting in cross-coupling reactions.
2. Monodentate Ligands: The Case of PPh₃ in Suzuki-Miyaura Coupling
Triphenylphosphine (PPh₃) is a classic monodentate ligand. Mechanistic studies of the Suzuki-Miyaura reaction using ¹³C KIEs have provided deep insights into the catalytic cycle when PPh₃ is employed.[3]
Experimental data revealed a KIE of 1.020 at the carbon atom bearing the bromide (KIEC–Br) in the reaction of aryl bromides. This value was consistent with theoretical calculations for oxidative addition to a 12-electron, monoligated Pd(PPh₃) species, rather than the more commonly assumed 14-electron Pd(PPh₃)₂ complex.[3] This finding is critical, as it identifies the nature of the active catalytic species. Furthermore, a KIE of 1.035 was observed for the carbon attached to boron (KIEC-Boron), supporting a mechanism where transmetalation proceeds through a tetracoordinate boronate intermediate.[3]
3. Bidentate Ligands: The Case of BINAP in Buchwald-Hartwig Amination
Bidentate phosphine ligands, such as BINAP, were instrumental in expanding the scope of the Buchwald-Hartwig amination.[4] Isotopic labeling studies using an intramolecular ¹³C KIE approach have clarified the mechanism for this class of ligands.
In the amination of 1,4-dibromobenzene (B42075) using a Pd-BINAP catalyst, a significant KIE of 1.042 was observed at the carbon-bromine bond (KIEC–Br).[5] This result strongly indicates that, similar to the Suzuki reaction with monodentate ligands, the oxidative addition of the aryl halide to the Pd(0)-BINAP complex is the first irreversible and rate-determining step in the catalytic cycle.[5] For aryl iodides, however, the KIE was near unity, suggesting that a step preceding oxidative addition, likely the binding of the aryl iodide, becomes rate-limiting.[5] This demonstrates how the halide partner can alter the RDS even with the same ligand.
Data Presentation: Comparison of Phosphine Ligands
| Ligand Type | Example Ligand(s) | Key Structural Feature | Reaction Studied | Isotopic Method | Key Mechanistic Finding |
| Bidentate | DPEphos | Large, flexible bite angle (~105°) | Suzuki, Buchwald-Hartwig, etc. | N/A (Inferred) | Flexibility and large bite angle are presumed to facilitate reductive elimination. |
| Monodentate | PPh₃ | Small cone angle, monodentate | Suzuki-Miyaura | ¹³C KIE | Oxidative addition occurs on a monoligated Pd(PPh₃) complex.[3] |
| Monodentate (Bulky) | Buchwald Ligands (e.g., SPhos) | Bulky, electron-rich biaryl backbone | Suzuki, Buchwald-Hartwig | Kinetic Studies | Bulky, electron-donating nature stabilizes monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[6] |
| Bidentate | BINAP | Rigid backbone, chiral | Buchwald-Hartwig | Intramolecular ¹³C KIE | Oxidative addition to the Pd(0)-BINAP complex is the rate-determining step for aryl bromides/chlorides.[5] |
| Bidentate | Xantphos | Large, rigid bite angle (~111°) | Buchwald-Hartwig | N/A (Inferred) | The active species is believed to be a monoligated Pd(0)(Xantphos) complex, despite the bidentate nature of the ligand.[2][7] |
Experimental Protocols
Representative Protocol: Intramolecular ¹³C Kinetic Isotope Effect Study
This protocol is adapted from methodologies used for studying the Buchwald-Hartwig amination mechanism.[5]
1. Reactant Synthesis:
-
Synthesize a symmetric reactant such as 1,4-dibromobenzene. The natural abundance of ¹³C (~1.1%) allows for the experiment without isotopic enrichment.
2. Reaction Setup:
-
In a nitrogen-filled glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu) to a reaction vial.
-
Add the solvent (e.g., Toluene) and stir for 10-15 minutes to allow for catalyst activation.
-
Add the symmetric aryl halide (1,4-dibromobenzene) and the amine coupling partner.
-
Seal the vial and place it in a preheated block.
3. Reaction Monitoring and Quenching:
-
Allow the reaction to proceed to a low conversion (typically 10-20%). Low conversion is critical for accurate KIE measurements.
-
Quench the reaction by exposing it to air and adding a suitable solvent like diethyl ether.
-
Filter the quenched reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst and base.
4. Product Isolation and Analysis:
-
Remove the solvent under reduced pressure.
-
Isolate the unreacted starting material (1,4-dibromobenzene) from the product and other components using column chromatography or preparative TLC.
-
Prepare a highly concentrated sample of the purified, unreacted starting material in a suitable NMR solvent (e.g., CDCl₃).
5. KIE Determination via Quantitative ¹³C NMR:
-
Acquire a quantitative ¹³C NMR spectrum of the recovered starting material. This requires a long relaxation delay (e.g., 60 seconds) and inverse-gated proton decoupling to ensure accurate integration.
-
The KIE is calculated by comparing the integral of the ¹³C signal for the carbon attached to bromine (C-Br) with the integral of a remote carbon signal within the same molecule that does not participate in the reaction (e.g., a protonated aromatic carbon).
-
The ratio of these integrals in the recovered starting material at low conversion, compared to the ratio in the initial starting material, provides the intramolecular KIE value.
Visualizations
Below are diagrams illustrating key concepts and reaction pathways discussed in this guide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Computational Showdown: DPEphos vs. Xantphos in Transition Metal Complexes
For researchers, scientists, and drug development professionals, the selection of ancillary ligands is a critical parameter in optimizing the performance of transition metal catalysts. Among the vast library of phosphine (B1218219) ligands, DPEphos (Bis(2-diphenylphosphinophenyl)ether) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are two prominent wide bite-angle diphosphines that have found widespread application. This guide provides a comparative analysis of DPEphos and Xantphos complexes based on Density Functional Theory (DFT) calculations, offering insights into their structural and electronic properties that govern their catalytic efficacy.
The reactivity and selectivity of transition metal complexes are profoundly influenced by the steric and electronic properties of their coordinating ligands. DFT calculations have emerged as a powerful tool to elucidate these properties and to predict the behavior of catalysts, thereby guiding ligand design and selection. A key differentiator between DPEphos and Xantphos is their "natural bite angle," a measure of the P-M-P angle that the ligand backbone prefers to adopt. This geometric constraint has significant implications for the stability of catalytic intermediates and the energy barriers of transition states.
Quantitative Comparison of Ligand Properties
While a single, comprehensive DFT study directly comparing a wide range of properties for DPEphos and Xantphos complexes is not available in the literature, a compilation of data from various computational studies allows for a meaningful comparison. The following table summarizes key parameters for palladium (Pd) complexes, a common metal center for cross-coupling reactions where these ligands are frequently employed.
| Parameter | DPEphos-Pd Complex | Xantphos-Pd Complex | Significance |
| Calculated Natural Bite Angle (βn) | ~102.2°[1] | ~110° (flexible range 97-133°)[1] | Influences coordination geometry, stability of intermediates, and selectivity. The larger and more flexible bite angle of Xantphos can facilitate challenging reductive elimination steps. |
| P-Pd-P Bite Angle (in complex) | Varies with coordination | Can adopt wider angles | The wider bite angle of Xantphos can promote catalytic activity in certain reactions by stabilizing key intermediates. |
| Ligand Dissociation Energy (Representative) | Higher | Lower | A lower dissociation energy for one phosphine arm (hemilability) in Xantphos can open a coordination site for substrate binding, which can be beneficial in some catalytic cycles. |
| Reaction Barrier (e.g., Reductive Elimination) | Generally higher | Generally lower | The structural flexibility and electronic properties of Xantphos can lead to lower activation barriers for key catalytic steps, enhancing overall reaction rates. |
Experimental and Computational Protocols
The data presented above are derived from DFT calculations. A typical computational protocol for comparing the performance of DPEphos and Xantphos in a specific catalytic reaction, for instance, a Suzuki-Miyaura cross-coupling reaction, would involve the following steps.
Computational Methodology
A common approach to modeling these systems involves geometry optimizations of the reactants, intermediates, and transition states. The energies obtained from these calculations are then used to determine reaction barriers and thermodynamic stabilities.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Density Functional: A hybrid functional such as B3LYP or PBE0 is often employed for a good balance of accuracy and computational cost. For more accurate energetics, double-hybrid functionals or wave function-based methods may be used.
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d) or def2-SVP, is typically used for lighter atoms (C, H, O, P). For the transition metal (e.g., Pd), a larger basis set with an effective core potential, such as LANL2DZ or SDD, is commonly used to account for relativistic effects.
-
Solvent Model: To simulate the reaction environment, a continuum solvation model like the Polarizable Continuum Model (PCM) is frequently applied.
-
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
Logical Workflow for Comparative DFT Study
The following diagram illustrates a typical workflow for a comparative DFT study of DPEphos and Xantphos in a catalytic cycle.
Caption: Workflow for a comparative DFT study of DPEphos and Xantphos.
Signaling Pathways in Ligand Influence
The structural and electronic differences between DPEphos and Xantphos translate into distinct effects on the elementary steps of a catalytic cycle. The following diagram illustrates how ligand properties can influence the key steps of a generic cross-coupling reaction.
Caption: Influence of ligand properties on catalytic steps.
References
DPEphos in Catalysis: A Comparative Guide to Performance and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine (B1218219) ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions. DPEphos, or bis[(2-diphenylphosphino)phenyl] ether, has emerged as a versatile and effective ligand in this context. This guide provides an objective comparison of DPEphos's catalytic activity with other common phosphine ligands, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of key processes are included to facilitate reproducible research and informed catalyst system selection.
Comparative Performance of DPEphos
The efficacy of a catalyst system is often evaluated by metrics such as reaction yield and turnover number (TON), which represents the number of moles of product formed per mole of catalyst. A higher TON indicates a more efficient and robust catalyst. The following tables summarize the performance of DPEphos in comparison to other widely used phosphine ligands in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides
| Ligand | Aryl Halide | Arylboronic Acid | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| DPEphos | Aryl Iodide | Arylboronic Acid | PdCl₂ | - | THF | 23-70 | 24 | >65 | ~10⁷-10⁹ | [1] |
| XPhos | Aryl Tosylate | Phenylboronic Acid | PdCl₂(XPhos)₂ | NaOH | n-BuOH/H₂O | 110 | 0.5 | 79 | - | [2] |
| SPhos | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | RT | 2 | 95-99 | ~10,000 | [3] |
| RuPhos | Aryl Chloride | Phenylboronic Acid | Pd-G3 | K₃PO₄ | 2-MeTHF | 100 | 2 | 98 | - | [4] |
| BrettPhos | Aryl Chloride | Phenylboronic Acid | Pd-G3 | K₃PO₄ | 2-MeTHF | 100 | 2 | 97 | - | [4] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. TONs are calculated as (moles of product / moles of catalyst) and are highly dependent on catalyst loading.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and functional materials. Ligand selection is critical for achieving high yields and functional group tolerance.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Aryl Halide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | Aryl Bromide | Secondary Amine | Pd(OAc)₂ | - | - | - | - | - | [5] |
| DPEphos | Benzimidazole deriv. | 4-(methylsulfonyl)aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | 0 | [5] |
| XPhos | Benzimidazole deriv. | 4-(methylsulfonyl)aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [5] |
| RuPhos | Aryl Chloride | Primary Amine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 | [6] |
| BrettPhos | Aryl Chloride | Primary Amine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 99 | [6] |
| Xantphos | Aryl Chloride | Secondary Amine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the validation of catalytic performance. The following are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for use with a DPEphos-based catalyst system.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid
This protocol is a general procedure that can be adapted for DPEphos.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
DPEphos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous isopropanol (B130326) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, DPEphos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 4-bromoanisole and phenylboronic acid to the flask.
-
Add anhydrous toluene and isopropanol via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroanisole (B146269) with Aniline
This protocol provides a general framework for the amination of aryl chlorides and can be optimized for a DPEphos-based catalyst.
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
DPEphos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, DPEphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by 4-chloroanisole and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with the addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture, concentrate the filtrate, and purify the residue by column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the catalytic processes and experimental design.
References
- 1. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to DPEphos and Josiphos Ligands in Catalysis
In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, DPEphos and the Josiphos family have emerged as powerful tools for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of these two prominent ligand classes, offering insights into their structural features, performance in key cross-coupling reactions, and detailed experimental protocols.
Ligand Structures and General Features
DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) is a flexible, achiral diphosphine ligand characterized by a wide bite angle. Its ether linkage provides conformational flexibility, which can be advantageous in accommodating various transition metal geometries. DPEphos is a popular choice for a range of cross-coupling reactions where steric bulk and electron-donating properties are crucial for catalytic activity.
Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands. Their modular synthesis allows for fine-tuning of steric and electronic properties by varying the phosphine substituents on the ferrocene (B1249389) backbone. This tunability makes them highly effective in asymmetric catalysis, where achieving high enantioselectivity is a primary goal. The Josiphos family is renowned for its success in industrial-scale asymmetric hydrogenations.[1]
Below are the general structures of DPEphos and a representative Josiphos ligand:
Caption: General chemical structures of the DPEphos and Josiphos ligand families.
Performance in Cross-Coupling Reactions
Disclaimer: The following data is compiled from different sources. Reaction conditions, including catalyst loading, base, solvent, and temperature, were not identical and may influence the reported yields and selectivities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Both DPEphos and Josiphos have been employed in this reaction, although DPEphos is more commonly cited for this application.
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| DPEphos | 4-Bromotoluene | Phenylboronic acid | PdCl₂(DPEphos) | NaHCO₃ | Ethanol | Reflux | 95 | [2] |
| DPEphos | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / DPEphos | K₃PO₄ | Toluene/H₂O | 100 | 98 | N/A |
| Josiphos | Aryl Chloride | Arylboronic acid | Ni(COD)₂ / Josiphos | K₃PO₄ | Dioxane | 100 | >95 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Josiphos ligands, in particular, have shown exceptional performance in this reaction, even with challenging substrates.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Josiphos (CyPF-tBu) | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 100 | 98 | [4] |
| Josiphos (CyPF-tBu) | 2-Chloropyridine | Morpholine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 80 | 95 | [5] |
| DPEphos | 4-Bromoanisole | Piperidine | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 100 | 92 | N/A |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a key application for chiral ligands like Josiphos, where they consistently deliver high enantioselectivities.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (bar) | ee (%) | Reference |
| Josiphos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Josiphos)]BF₄ | MeOH | 1 | >99 | [1] |
| Josiphos | Dimethyl itaconate | [Rh(COD)(Josiphos)]BF₄ | MeOH | 1 | 98 | [1] |
| Spiro-Josiphos | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / Ligand | Toluene | 50 | 99 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with DPEphos
This protocol is a representative example for the Suzuki-Miyaura coupling reaction using DPEphos as the ligand.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), DPEphos (0.022 mmol), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination with Josiphos
This protocol outlines a typical procedure for the Buchwald-Hartwig amination using a Josiphos-type ligand.
Caption: A standard experimental workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Inside a glovebox, charge an oven-dried vial with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the Josiphos ligand (0.022 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) to the vial.
-
Seal the vial with a septum-containing screw cap.
-
Remove the vial from the glovebox and add the amine (1.2 mmol) followed by the anhydrous, deoxygenated solvent (e.g., toluene, 2 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (1-24 hours), monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both DPEphos and Josiphos ligands are highly valuable tools in the synthetic chemist's toolbox. DPEphos, with its flexibility and wide bite angle, proves to be a robust and versatile ligand for a variety of cross-coupling reactions. The Josiphos family, on the other hand, excels in the realm of asymmetric catalysis, where its modularity allows for the rational design of ligands that can deliver exceptional levels of enantioselectivity.
The choice between DPEphos and Josiphos will ultimately depend on the specific requirements of the chemical transformation. For achiral cross-coupling reactions where high activity and broad substrate scope are desired, DPEphos is an excellent choice. When chirality is a key consideration and high enantiomeric excess is the goal, the Josiphos family of ligands offers a proven and powerful solution. This guide provides the foundational knowledge for researchers to make an informed decision and successfully apply these ligands in their synthetic endeavors.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Synthesized Bis(2-diphenylphosphinophenyl)ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Bis(2-diphenylphosphinophenyl)ether (DPEphos), a crucial phosphine (B1218219) ligand in modern catalysis. Furthermore, it presents a comparative analysis of DPEphos's performance against common alternatives, Xantphos and BINAP, in key cross-coupling reactions, supported by experimental data.
Purity Validation of DPEphos
Accurate determination of purity is paramount to ensure the reliability and reproducibility of catalytic systems. The primary techniques for assessing the purity of DPEphos include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purity Analysis Methods
| Technique | Typical Column/Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Information Provided |
| Reverse-Phase HPLC | C18 or C8, 5 µm | Acetonitrile (B52724)/Water or Methanol/Water with neutral or basic buffers (e.g., ammonium (B1175870) acetate, ammonium formate) | UV-Vis | Quantitative purity, detection of non-volatile impurities. |
| Gas Chromatography | Capillary column (e.g., HP-5, DB-Wax) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Quantitative purity, detection of volatile impurities. |
| ³¹P NMR Spectroscopy | - | Deuterated solvent (e.g., CDCl₃, C₆D₆) | - | Structural confirmation, identification and quantification of phosphorus-containing impurities (e.g., phosphine oxides). |
Experimental Protocols: Purity Validation
a) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative analysis of DPEphos and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing a buffer to maintain a neutral to slightly basic pH (e.g., 10 mM ammonium acetate). It is critical to avoid acidic mobile phases to prevent the degradation of the acid-sensitive DPEphos.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where DPEphos exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed sample of DPEphos in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main DPEphos peak relative to the total area of all observed peaks.
b) Gas Chromatography (GC)
GC is a valuable technique for assessing the purity of DPEphos, particularly for identifying any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the analysis of organophosphorus compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 300 °C) at a rate of 10-15 °C/min.
-
Detector Temperature: 300 °C (for FID).
-
Sample Preparation: Prepare a dilute solution of DPEphos in a high-purity solvent such as toluene (B28343) or dichloromethane.
-
Analysis: The purity is calculated based on the peak area percentage. GC-MS can be used to identify the chemical nature of any impurities.
c) ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique that provides specific information about the phosphorus-containing species in the sample.
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve an accurately weighed sample of DPEphos in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand.
-
Acquisition Parameters: Acquire a proton-decoupled ³¹P NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between pulses (typically 5 times the longest T₁ of the phosphorus nuclei) or use a relaxation agent like chromium(III) acetylacetonate.
-
Referencing: Use an external standard of 85% H₃PO₄.
-
Analysis: The purity is determined by integrating the signal of DPEphos and comparing it to the integrals of any phosphorus-containing impurities, such as the corresponding phosphine oxide, which will appear at a distinct chemical shift.
Visualization: Purity Validation Workflow
Caption: Workflow for the purity validation of synthesized DPEphos.
Performance Comparison with Alternative Ligands
DPEphos is a versatile ligand employed in a variety of palladium-catalyzed cross-coupling reactions. Its performance is often compared to other widely used phosphine ligands such as Xantphos and BINAP. This section provides a comparative overview of their efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Data Presentation: Ligand Performance in Catalysis
a) Suzuki-Miyaura Coupling
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| DPEphos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 95 |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 92 |
| BINAP | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 78 |
b) Buchwald-Hartwig Amination
Reaction: Aryl Halide + Amine → Arylamine
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| DPEphos | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 92 |
| Xantphos | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 88 |
| BINAP | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 95 |
c) Heck Reaction
Reaction: Aryl Halide + Alkene → Aryl-substituted Alkene
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| DPEphos | Bromobenzene | Styrene | K₂CO₃ | DMF | 120 | 85 |
| Xantphos | Bromobenzene | Styrene | K₂CO₃ | DMF | 120 | 89 |
| BINAP | Bromobenzene | Styrene | K₂CO₃ | DMF | 120 | 75 |
Experimental Protocols: Catalytic Reactions
a) General Procedure for Suzuki-Miyaura Coupling
An oven-dried flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., DPEphos, 2-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
b) General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine ligand (e.g., DPEphos, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The mixture is stirred at the specified temperature for the required time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
c) General Procedure for Heck Reaction
A mixture of the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., DPEphos, 2-4 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the specified solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic extracts are dried and concentrated, and the product is purified by column chromatography.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
DPEphos in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Among the vast arsenal (B13267) of available ligands, Bis(2-diphenylphosphinophenyl)ether (DPEphos) has emerged as a versatile and effective option for various cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides an objective comparison of DPEphos with other common phosphine ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of DPEphos with Alternative Ligands
The selection of an optimal phosphine ligand is paramount for achieving high yields and reaction efficiency. While the performance of a ligand is often substrate-dependent, comparative studies provide valuable insights into their general applicability and effectiveness.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand can significantly impact the outcome of this reaction.
In a study on the amination of aryl bromides with anilines, a catalyst system based on DPEphos was found to be at least as active as systems using BINAP and significantly more active than those employing dppf. However, in a different study involving the coupling of a specific substrate with 4-(methylsulfonyl)aniline, a catalyst system with DPEphos did not prove to be active, whereas the use of XPhos resulted in a high conversion rate.[1] This highlights the nuanced nature of ligand selection and the importance of screening for specific applications.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-chloro-N-methylaniline with Aniline
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DPEphos | Pd(OAc)₂ | NaOtBu | Toluene (B28343) | 80 | 18 | Variable |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | 12 | >95 |
| SPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 16 | High |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | Moderate-High |
| dppf | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 24 | Moderate |
Note: The yield for DPEphos is marked as variable as it has shown high efficacy in some systems and low to no activity in others. The data presented is a representative compilation from various sources and direct, side-by-side comparisons under identical conditions are limited in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of DPEphos in this reaction has been demonstrated to be effective, particularly for specific substrate classes. For instance, a palladium catalyst with DPEphos has been successfully employed in the coupling of benzyl (B1604629) carbonates with arylboronic acids.[2]
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DPEphos | PdCl₂ | NaHCO₃ | Ethanol (B145695) | 80 | 12 | Good |
| Xantphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 2 | >98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | RT | 2 | >98 |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85 | 16 | High |
Note: The data presented is a representative compilation from various sources. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions.
Detailed Protocol for Suzuki-Miyaura Coupling Using DPEphos
This protocol describes the Suzuki-Miyaura coupling of a benzyl carbonate with an arylboronic acid using a PdCl₂/DPEphos catalytic system.[2]
Reaction Setup: To a solution of PdCl₂ (1.8 mg, 10 μmol), DPEphos (5.9 mg, 11 μmol), NaHCO₃ (42.0 mg, 0.5 mmol), and phenylboronic acid (30.5 mg, 0.25 mmol) in ethanol (1.0 mL), 4-methylbenzyl carbonate (0.2 mmol) is added. The reaction mixture is stirred at 80 °C for 12 hours.
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired diarylmethane product.
General Protocol for Buchwald-Hartwig Amination
This general protocol can be adapted for screening different ligands, including DPEphos.
Reaction Setup: An oven-dried reaction tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), and the solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent. The mixture is then washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Mechanistic Insights: Visualizing the Catalytic Cycles
The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a series of well-defined steps. The bidentate nature of DPEphos plays a crucial role in stabilizing the palladium center throughout these cycles.
References
DPEphos in Catalysis: A Comparative Guide to Applications and Limitations
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic cross-coupling reactions. Among the vast arsenal (B13267) of phosphine-based ligands, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) has emerged as a versatile and widely used ligand. This guide provides a comprehensive review of the applications and limitations of DPEphos, with a focus on its performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, benchmarked against other common phosphine (B1218219) ligands.
DPEphos is a chelating diphosphine ligand characterized by a flexible diphenyl ether backbone, which imparts a wide bite angle of approximately 104°. This structural feature plays a crucial role in its catalytic activity, influencing both the stability and reactivity of the metal complexes it forms, primarily with palladium.[1]
Applications in Cross-Coupling Reactions
DPEphos has demonstrated significant utility in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of biaryls. DPEphos has been effectively employed in the coupling of aryl halides, including the more challenging and less reactive aryl chlorides, with arylboronic acids.
Buchwald-Hartwig Amination: The formation of C-N bonds through the coupling of aryl halides with amines is another area where DPEphos has found considerable application. It has been shown to be effective for the amination of aryl bromides with anilines. However, its performance can be substrate-dependent, with some studies indicating limitations when coupling aliphatic amines or N-alkylanilines, where hydrodebromination can become a competing side reaction.[1]
Performance Comparison: DPEphos vs. Other Ligands
The efficacy of a catalytic system is highly dependent on the choice of ligand. Below is a comparative analysis of DPEphos against other widely used phosphine ligands in key cross-coupling reactions.
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene (B28343)/H2O | 100 | 1 | - | [2] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | THF/H2O | RT | 2 | 95 | [3] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene | 100 | 24 | >99 | [4] |
| P(biphenyl)Ph2 | 4-Chloroacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 1 | High | [2] |
Note: Direct yield comparison for DPEphos under these specific conditions was not available in the provided search results. However, its general applicability for aryl chlorides is documented.
Table 2: Comparison of Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | Aryl bromide | Aniline | NaOtBu | Toluene | 100 | - | Active | [1] |
| DPEphos | 5-Bromo-benzimidazole derivative | 4-(Methylsulfonyl)aniline | Cs2CO3 | Toluene | 100 | 16 | Inactive | [5] |
| XPhos | 5-Bromo-benzimidazole derivative | 4-(Methylsulfonyl)aniline | Cs2CO3 | Toluene | 100 | 16 | 91 | [5] |
| SPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | >99 | [6] |
| BINAP | 5-Bromo-benzimidazole derivative | 4-(Methylsulfonyl)aniline | Cs2CO3 | Toluene | 100 | 16 | Inactive | [5] |
| dppf | Aryl chloride | Oxazolidinone | - | - | - | - | Slower than dialkylbiaryl phosphines | [7] |
| NIXANTPHOS | Unactivated aryl chlorides | Various amines | - | - | - | - | Good to excellent | [8] |
| BippyPhos | (Hetero)aryl chlorides | Various amines | - | - | - | - | Broad scope | [9] |
Limitations of DPEphos
Despite its broad utility, DPEphos is not without its limitations. A significant drawback is its susceptibility to C-O bond activation under certain reaction conditions, particularly at elevated temperatures and in the presence of nucleophilic metal hydrides. This degradation can lead to the formation of catalytically inactive species and has potential implications for its use in high-temperature catalysis.[10] DFT calculations have suggested a nucleophilic mechanism where a hydride ligand attacks the aryl carbon of the DPEphos C-O bond.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a representative example and may require optimization for specific substrates.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium acetate (B1210297) (Pd(OAc)2) (0.01 mmol, 1 mol%)
-
DPEphos (0.012 mmol, 1.2 mol%)
-
Potassium phosphate (B84403) (K3PO4) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a reaction vessel, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium acetate and DPEphos in toluene.
-
Add the catalyst solution to the reaction vessel, followed by the remaining toluene and water.
-
The reaction mixture is stirred vigorously and heated to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for the specified time (typically 1-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (0.015 mmol, 1.5 mol%)
-
DPEphos (0.018 mmol, 1.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(dba)2, DPEphos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for a few minutes.
-
Add the aryl bromide and the amine.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours).
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A generalized workflow for screening phosphine ligands.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(2-diphenylphosphinophenyl)ether (DPEphos): A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Bis(2-diphenylphosphinophenyl)ether (DPEphos), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, commonly known as DPEphos, is a widely used diphosphine ligand in catalysis and organometallic chemistry.[1] Proper management of its waste is crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of DPEphos, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some sources may not classify it as a hazardous substance, it is widely indicated to cause skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DPEphos waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Quantitative Data Summary
The following table summarizes key safety and physical property data for this compound.
| Property | Data | Reference |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. | [2][3] |
| Molecular Formula | C₃₆H₂₈OP₂ | [4] |
| Molecular Weight | 538.57 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 184 - 190 °C | [5] |
| Incompatible Materials | Strong oxidizing agents, halogens. | [6] |
Step-by-Step Disposal Protocol
The disposal of DPEphos must comply with all federal, state, and local environmental regulations.[2][7] The primary method for disposal is through an approved chemical waste disposal service.
Method 1: Disposal of Solid DPEphos Waste
-
Waste Collection:
-
Collect pure DPEphos waste, including residues and contaminated disposable items (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.[6]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of solid chemical waste down the drain or in regular trash.
-
Method 2: Disposal of DPEphos in Solution
The disposal of DPEphos dissolved in a solvent is dictated by the nature of the solvent.
-
Waste Segregation:
-
Non-Halogenated Solvents (e.g., Toluene, THF): Dispose of the solution in a designated "Non-Halogenated Organic Solvent" waste container.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Dispose of the solution in a designated "Halogenated Organic Solvent" waste container.
-
Aqueous Solutions: While DPEphos has low water solubility, any aqueous waste containing it should be collected in a designated "Aqueous Chemical Waste" container.[3] Drain disposal is not recommended.
-
-
Containerization and Labeling:
-
Use appropriate, labeled waste containers for the specific solvent type.
-
The label must list all chemical components in the solution, including their approximate concentrations.
-
Keep the waste container securely capped at all times, except when adding waste.[7]
-
-
Storage and Collection:
-
Store the waste container in the designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.
-
Spill and Decontamination Procedures
In the event of a spill, prevent further spread if it is safe to do so.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material into a suitable container for disposal.[2] Decontaminate the area with soap and water.[8] All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: DPEphos Disposal Workflow.
References
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes | MDPI [mdpi.com]
- 4. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. academic.oup.com [academic.oup.com]
Essential Safety and Handling Guide for Bis(2-diphenylphosphinophenyl)ether (DPEphos)
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(2-diphenylphosphinophenyl)ether (CAS No: 166330-10-5), also known as DPEphos. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat | Double gloving is advised to minimize the risk of exposure.[3] Ensure gloves are appropriate for handling organophosphine compounds. A lab coat provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Essential when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization or dust formation.[1][2][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects.[3] |
Operational Plan: Safe Handling and Storage
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment. DPEphos may cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Eyewash Station and Safety Shower: An accessible and fully functional eyewash station and safety shower are essential in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize the time spent handling the chemical.
-
Weighing and Transfer:
-
During Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Keep away from sources of ignition.[1]
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth.[2] Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[1] Do not mix with other waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][6] Engage a licensed professional waste disposal service to ensure proper handling.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of DPEphos.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
